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  • Product: 3-(1H-1,3-benzodiazole-5-amido)benzoic acid
  • CAS: 1016513-35-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-(1H-1,3-benzodiazole-5-amido)benzoic acid: Structure, Synthesis, and Characterization

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical entity 3-(1H-1,3-benzodiazole-5-amido)benzoic acid. This molecule integrates thr...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical entity 3-(1H-1,3-benzodiazole-5-amido)benzoic acid. This molecule integrates three key structural motifs of high interest in pharmaceutical sciences: a benzimidazole core, an amide linker, and a benzoic acid functional group. We will delve into its structural intricacies, provide validated synthetic protocols with mechanistic rationale, detail methods for its spectroscopic characterization, and discuss its potential within the broader context of drug discovery.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough analysis of its structure and inherent properties. 3-(1H-1,3-benzodiazole-5-amido)benzoic acid is a conjugated system where these properties are interdependent.

Structural Analysis

The molecule's IUPAC name is 3-((1H-benzo[d]imidazol-5-yl)formamido)benzoic acid , and it is registered under CAS Number 1016513-35-1 . It is comprised of:

  • The Benzimidazole Core: Also known as 1,3-benzodiazole, this bicyclic aromatic heterocycle is a fusion of benzene and imidazole rings.[1] It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to mimic natural nucleotides, facilitating interactions with various biological targets.[2][3][4]

  • The Amide Linker: This functional group (-C(=O)NH-) provides structural rigidity and is a key hydrogen bond donor and acceptor. Its stability and prevalence in biological systems (e.g., peptides) make it a cornerstone of rational drug design.[5][6]

  • The Benzoic Acid Moiety: This terminal group consists of a benzene ring substituted with a carboxylic acid.[7][8] The carboxylic acid is a versatile functional handle for further derivatization and a potential interaction point with biological targets, often serving as a bioisostere for phosphates or other acidic groups.

chemical_structure cluster_benzimidazole Benzimidazole Core cluster_amide Amide Linker cluster_benzoic_acid Benzoic Acid b1 N1-H b2 C2 b1->b2 b3 N3 b2->b3 b3a C3a b3->b3a b4 C4 b5 C5 b4->b5 b6 C6 b5->b6 a1 C=O b5->a1 b7 C7 b6->b7 b7a C7a b7->b7a b7a->b1 b3a->b4 b3a->b7a a2 N-H a1->a2 ba3 C3' a2->ba3 ba1 C1' ba2 C2' ba1->ba2 ba_cooh COOH ba1->ba_cooh ba2->ba3 ba4 C4' ba3->ba4 ba5 C5' ba4->ba5 ba6 C6' ba5->ba6 ba6->ba1 cluster_benzimidazole cluster_benzimidazole cluster_amide cluster_amide cluster_benzoic_acid cluster_benzoic_acid

Caption: Chemical structure of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid.

Physicochemical Data

A summary of key physicochemical properties is essential for experimental planning, including solubility testing, reaction condition selection, and analytical method development.

PropertyValueSource
Molecular Formula C₁₅H₁₁N₃O₃[9]
Molecular Weight 281.27 g/mol [9]
CAS Number 1016513-35-1
Appearance Powder (predicted)
IUPAC Name 3-((1H-benzo[d]imidazol-5-yl)formamido)benzoic acid
XlogP (Predicted) 2.2[9]
Hydrogen Bond Donors 3 (Amide NH, Benzimidazole NH, Carboxylic OH)Calculated
Hydrogen Bond Acceptors 4 (Amide C=O, Carboxylic C=O, 2x Benzimidazole N)Calculated
Storage Temperature Room Temperature

Synthesis and Mechanistic Insights

The synthesis of this molecule is best approached via a convergent strategy, preparing key precursors and coupling them in the final step. This approach maximizes yield and simplifies purification.

Retrosynthetic Analysis

The most logical disconnection point is the amide bond, a robust and well-characterized linkage to form. This retrosynthetic approach yields two key precursors: a benzimidazole-containing carboxylic acid and an aminobenzoic acid.

retrosynthesis target 3-(1H-1,3-benzodiazole-5-amido)benzoic acid disconnection Amide Bond Disconnection (C-N) target->disconnection precursor1 1H-Benzo[d]imidazole-5-carboxylic acid disconnection->precursor1 precursor2 3-Aminobenzoic acid disconnection->precursor2 precursor1_synthons 3,4-Diaminobenzoic acid + Formic Acid precursor1->precursor1_synthons Benzimidazole Formation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy

The forward synthesis involves two primary stages:

  • Formation of the Benzimidazole Core: Synthesis of 1H-Benzo[d]imidazole-5-carboxylic acid. This is typically achieved through the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid (or its equivalent) under acidic conditions.[10][11]

  • Amide Coupling: Formation of the final product by coupling the synthesized benzimidazole precursor with 3-aminobenzoic acid. This reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][12]

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor 1H-Benzo[d]imidazole-5-carboxylic acid

This protocol details the synthesis from 3,4-diaminobenzoic acid and formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.

Materials:

  • 3,4-Diaminobenzoic acid

  • Formic acid (~98%)

  • Hydrochloric acid (4 M)

  • Deionized water

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq).

  • Add formic acid (10-15 mL per gram of diamine) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. Rationale: The thermal conditions drive the condensation and subsequent cyclization/dehydration to form the imidazole ring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in 10% Methanol/Dichloromethane). The product should be more polar than the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water (approx. 100 mL).

  • A precipitate will form. Adjust the pH to ~6-7 with a saturated sodium bicarbonate solution to ensure complete precipitation of the carboxylic acid product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain pure 1H-Benzo[d]imidazole-5-carboxylic acid. Dry under vacuum.

Protocol 2: Amide Coupling to Synthesize 3-(1H-1,3-benzodiazole-5-amido)benzoic acid

This protocol employs the widely used and efficient EDC/HOBt coupling system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while Hydroxybenzotriazole (HOBt) is an additive that minimizes side reactions and suppresses racemization.[13]

Materials:

  • 1H-Benzo[d]imidazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

  • 3-Aminobenzoic acid (1.1 eq)[14]

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃, 1 M HCl, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1H-Benzo[d]imidazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct of EDC activation and maintains a basic environment conducive to amide bond formation.

  • Stir the mixture at 0 °C for 30 minutes to ensure the formation of the activated HOBt-ester intermediate.

  • Coupling: Add a solution of 3-aminobenzoic acid (1.1 eq) in a minimal amount of DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol) to yield the pure product.

Amide Coupling Mechanism

The EDC/HOBt system proceeds via a well-established mechanism to efficiently generate the amide bond while minimizing unwanted side products.

mechanism EDC/HOBt Coupling Mechanism RCOOH R-COOH (Benzimidazole-5-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt (traps intermediate) HOBt HOBt Product Amide Product HOBt_Ester->Product + R'-NH2 Amine R'-NH2 (3-Aminobenzoic acid) Byproduct EDC-Urea (Water Soluble)

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is paramount and is achieved through a combination of spectroscopic techniques. Below are the expected data based on the molecule's structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns corresponding to the protons on both the benzimidazole and benzoic acid rings. Amide NH (δ ~10.0 ppm): A broad singlet, which may exchange with D₂O. Benzimidazole NH (δ ~12.5-13.0 ppm): A very broad singlet, exchangeable with D₂O.[15] Carboxylic Acid OH (δ >12.0 ppm): A very broad singlet, exchangeable with D₂O.[15]
¹³C NMR Carbonyl Carbons (δ 165-175 ppm): Two distinct signals for the amide and carboxylic acid carbonyls are expected.[16] Aromatic Carbons (δ 110-150 ppm): A series of signals corresponding to the 13 unique aromatic carbons in the structure.
FT-IR (cm⁻¹) O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. N-H Stretch (Amide & Benzimidazole): Medium to sharp bands around 3300-3400 cm⁻¹.[17] C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700 cm⁻¹.[18] C=O Stretch (Amide I Band): Strong, sharp band around 1650-1680 cm⁻¹. Aromatic C=C/C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spec. [M+H]⁺: 282.0873 m/z. [M-H]⁻: 280.0728 m/z.[9] Key fragments would likely correspond to the cleavage of the amide bond.

Applications and Future Directions

The structural architecture of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid makes it a molecule of significant interest for further investigation in drug discovery.

  • Context in Medicinal Chemistry: Benzimidazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of the amide and benzoic acid functionalities provides additional points for molecular recognition, potentially targeting enzymes like kinases, polymerases, or proteases where hydrogen bonding and charge-charge interactions are critical for binding.

  • Potential as a Scaffolding Unit: This molecule can serve as a versatile scaffold for library synthesis. The terminal carboxylic acid can be further functionalized to generate esters or other amides, while the benzimidazole N-H can be alkylated or arylated, allowing for a systematic exploration of the chemical space and the development of structure-activity relationships (SAR).

  • Future Research: The immediate next steps for a research program involving this molecule would be to:

    • Conduct broad-spectrum biological screening against various cell lines (e.g., cancer, bacterial, fungal) and enzyme panels.

    • Perform computational docking studies against known targets of benzimidazole-containing drugs to generate testable hypotheses about its mechanism of action.

    • Initiate a medicinal chemistry program to optimize potency and selectivity based on initial screening results.

This guide provides a robust framework for the synthesis, characterization, and strategic evaluation of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid, a compound with considerable potential for further development in chemical biology and medicinal chemistry.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. organic-chemistry.org. [Link]

  • Jadhav, S. D., & Patil, S. B. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. [Link]

  • Morales-dela-Rosa, S., Campos-Almazán, M. I., & García-González, M. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Padhy, G. K., Sahoo, S., Mahapatra, D. K., & Behera, A. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

  • Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Lund, G., & Isaksson, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Zahran, M. A., & Abdin, Y. G. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. [Link]

  • Sureshbabu, V. V., & Narendra, N. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Sharma, S., & Singh, A. (2022). A Review on Synthesis and Characterisation of Benzimidazole. International Journal of All Research Scientific and Technical. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Otaibi, A. M. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides International. [Link]

  • Nguyen, T. T. T., Tran, P. H., & Pham, T. T. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. [Link]

  • PubChem. (n.d.). 3-(1h-1,3-benzodiazole-5-amido)benzoic acid. PubChem. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information: Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Otaibi, A. M. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

  • Taha, M., Ismail, N. H., & Imran, S. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST WebBook. [Link]

  • Exposome-Explorer. (n.d.). Benzoic acid (Compound). Exposome-Explorer. [Link]

  • MDPI. (2022). 3-[(1H-Benzo[d][1][12][19]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. MDPI. [Link]

  • Al-Hiari, Y. M., & Al-Mazahreh, A. S. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

  • MDPI. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. [Link]

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Exploratory

The Benzimidazole-5-Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole-5-carboxamide scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole-5-carboxamide scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of this privileged core, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery. We will delve into the structure-activity relationships (SAR) that govern its biological effects, with a particular focus on its role in the development of anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and mechanistic insights into key signaling pathways are presented to equip researchers with the practical knowledge required to leverage this powerful scaffold in their drug development endeavors.

Introduction: The Significance of the Benzimidazole-5-Carboxamide Core

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a prominent pharmacophore found in numerous clinically approved drugs.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets with high affinity. The addition of a carboxamide group at the 5-position further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical characteristics such as solubility and membrane permeability.[2] This unique combination of a versatile heterocyclic core and a strategic functional group has made the benzimidazole-5-carboxamide scaffold a focal point of intensive research, leading to the discovery of potent inhibitors of various enzymes and modulators of critical cellular pathways.[3]

Physicochemical Properties and Their Influence on Drug Design

The physicochemical properties of the benzimidazole-5-carboxamide scaffold are highly tunable through strategic substitutions at the N-1, C-2, and other available positions on the benzene ring. These modifications directly impact key drug-like parameters:

  • Solubility: The carboxamide group can enhance aqueous solubility, a crucial factor for bioavailability. Further modifications, such as the introduction of polar side chains, can be employed to optimize this property.[4]

  • Lipophilicity (LogP): The overall lipophilicity of the molecule, which influences its ability to cross biological membranes, can be modulated by the nature of the substituents. A balance between hydrophilicity and lipophilicity is essential for optimal pharmacokinetic profiles.[5]

  • Hydrogen Bonding Capacity: The N-H of the imidazole ring and the N-H and C=O of the carboxamide group are potent hydrogen bond donors and acceptors, respectively. These interactions are often critical for high-affinity binding to target proteins.[2]

  • Aromatic Stacking: The planar benzimidazole ring system readily participates in π-π stacking interactions with aromatic residues in protein binding pockets, contributing to binding affinity and selectivity.

A prime example of a drug molecule that leverages the favorable physicochemical properties of this scaffold is Veliparib (ABT-888) , a potent inhibitor of poly(ADP-ribose) polymerase (PARP).

PropertyValueReference
Molecular Formula C₁₃H₁₆N₄O[6][7]
Molecular Weight 244.29 g/mol [6][7]
Ki (PARP1) 5.2 nM[6]
Ki (PARP2) 2.9 nM[6]
Solubility (DMSO) ≥ 29 mg/mL[7]
Oral Bioavailability 56-92% (in animal models)[6]

Table 1: Physicochemical and Pharmacological Properties of Veliparib (ABT-888).

Synthesis of the Benzimidazole-5-Carboxamide Scaffold

The construction of the benzimidazole-5-carboxamide core can be achieved through several synthetic routes. A common and versatile approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or aldehyde, followed by functional group manipulations to introduce the carboxamide moiety.

General Synthetic Scheme

A representative synthetic pathway to obtain 2-aryl-1H-benzo[d]imidazole-5-carboxamide is outlined below. This multi-step synthesis allows for the introduction of diversity at the C-2 position and the conversion of a precursor functional group to the final carboxamide.

cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation Start Ethyl 4-amino-3-nitrobenzoate Reagent1 Aryl Aldehyde (R-CHO) Na2S2O5, DMSO Start->Reagent1 Intermediate1 Ethyl 2-aryl-1H-benzo[d]imidazole-5-carboxylate Reagent1->Intermediate1 Intermediate1_ref Ethyl 2-aryl-1H-benzo[d]imidazole-5-carboxylate Reagent2 NaOH, Ethanol/Water Intermediate1_ref->Reagent2 Intermediate2 2-Aryl-1H-benzo[d]imidazole-5-carboxylic acid Reagent2->Intermediate2 Intermediate2_ref 2-Aryl-1H-benzo[d]imidazole-5-carboxylic acid Reagent3 Amine (R'-NH2) HATU, DIPEA, DMF Intermediate2_ref->Reagent3 Product 2-Aryl-1H-benzo[d]imidazole-5-carboxamide Reagent3->Product

Caption: Synthetic route to 2-aryl-1H-benzo[d]imidazole-5-carboxamides.
Detailed Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-carboxylic Acid

This protocol describes a "one-pot" reductive cyclization to form the benzimidazole core, followed by hydrolysis to the carboxylic acid.

Materials:

  • Ethyl 4-amino-3-nitrobenzoate

  • Substituted aryl aldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reductive Cyclization:

    • To a solution of ethyl 4-amino-3-nitrobenzoate (1.0 eq) in DMSO, add the substituted aryl aldehyde (1.1 eq).

    • Add sodium dithionite (3.0-4.0 eq) portion-wise to the stirred solution.

    • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ethyl 2-aryl-1H-benzo[d]imidazole-5-carboxylate.

  • Hydrolysis:

    • Suspend the crude ester in a mixture of ethanol and aqueous NaOH solution (e.g., 10-33%).[8]

    • Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and adjust the pH to ~5-6 with HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to yield the 2-aryl-1H-benzo[d]imidazole-5-carboxylic acid.

Biological Activities and Therapeutic Applications

The benzimidazole-5-carboxamide scaffold has been successfully employed in the development of therapeutic agents for a wide range of diseases, most notably cancer and infectious diseases.

Anticancer Activity

The scaffold is a key component in several classes of anticancer agents, targeting various hallmarks of cancer.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[9] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The benzimidazole-5-carboxamide core is a well-established pharmacophore for potent PARP inhibitors.[2] The carboxamide group mimics the nicotinamide moiety of the natural substrate NAD+, binding to the active site of the enzyme.[2]

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cell Line (Cancer Type)Cellular IC₅₀ (µM)Reference
Veliparib (ABT-888) ~4 (Ki = 5.2)~4 (Ki = 2.9)MDA-MB-436 (Breast)-[2][6]
Compound 5cj ~4~4MDA-MB-436 (Breast)17.4[2]
Compound 5cp ~4~4CAPAN-1 (Pancreatic)15.5[2]
Compound 14p 23-MDA-MB-436 (Breast)43.56[9]

Table 2: In vitro activity of selected benzimidazole-5-carboxamide PARP inhibitors.

cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER DSB Double-Strand Breaks (at replication fork) BER->DSB Replication Stress B5C_Inhibitor Benzimidazole-5-Carboxamide (e.g., Veliparib) Inhibition Inhibition B5C_Inhibitor->Inhibition Inhibition->PARP Failed_Repair Failed Homologous Recombination (due to BRCA deficiency) DSB->Failed_Repair Apoptosis Cell Death (Apoptosis) Failed_Repair->Apoptosis

Caption: Mechanism of PARP inhibitors in BRCA-deficient cancer cells.

Kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a common driver of cancer. The benzimidazole scaffold is a "hinge-binding" motif in many kinase inhibitors, and the 5-carboxamide group can provide additional interactions to enhance potency and selectivity.[10] Benzimidazole-5-carboxamide derivatives have been developed as inhibitors of various kinases, including:

  • MEK5: Upregulated in multiple tumor types, MEK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

  • EGFR and BRAFV600E: These are critical oncogenic drivers in many cancers. Dual inhibitors targeting both kinases can overcome resistance mechanisms.[3]

Microtubules are essential components of the cytoskeleton involved in cell division. Agents that disrupt microtubule dynamics are potent anticancer drugs. Some benzimidazole derivatives have been shown to bind to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[12][13]

CompoundTarget/MechanismCell LineIC₅₀ (µM)Reference
B15 Microtubule DestabilizerHeLa5.3 ± 0.21[12]
B16 Microtubule DestabilizerA5497.8 ± 0.25[12]
MBIC ROS-dependent JNK activationHepG20.39 (µg/mL)[13]
Compound 4c Dual EGFR/BRAFV600E InhibitorNCI-60 PanelGI₅₀ < 10[3]

Table 3: Anticancer activity of diverse benzimidazole derivatives.

Antimicrobial Activity

The benzimidazole-5-carboxamide scaffold has also shown promise in the development of novel antimicrobial agents, addressing the growing challenge of drug resistance. Derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoa.

CompoundOrganismActivityMIC (µg/mL)Reference
Derivative Series Giardia intestinalisAntiprotozoalNanomolar IC₅₀[14]
Compound 7p Aspergillus nigerAntifungal3.12[10]
Compound 7p Various BacteriaAntibacterial3.12[10]

Table 4: Antimicrobial activity of selected benzimidazole-5-carboxamide derivatives.

Experimental Workflow: In Vitro Anticancer Screening

A standard workflow for evaluating the anticancer potential of newly synthesized benzimidazole-5-carboxamide derivatives involves a series of cell-based assays.

Start Synthesized Benzimidazole-5-Carboxamide Library Assay1 Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Start->Assay1 Data1 Determine IC50/GI50 values against a panel of cancer cell lines Assay1->Data1 Decision1 Identify Potent Hits Data1->Decision1 Assay2 Mechanism of Action Studies Decision1->Assay2 Potent End In Vivo Studies SubAssay1 Cell Cycle Analysis (Flow Cytometry) Assay2->SubAssay1 SubAssay2 Apoptosis Assay (e.g., Annexin V staining) Assay2->SubAssay2 SubAssay3 Target-based Assay (e.g., Kinase inhibition, PARP activity) Assay2->SubAssay3 Data2 Elucidate Cellular Effects and Molecular Target SubAssay1->Data2 SubAssay2->Data2 SubAssay3->Data2 Decision2 Lead Candidate Selection Data2->Decision2 Decision2->End

Caption: General workflow for in vitro screening of anticancer compounds.
Protocol: MTT Assay for Cell Viability

This protocol provides a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzimidazole-5-carboxamide test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control wells.

    • Incubate the plate for 48-72 hours.[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.[15]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.[15]

Conclusion and Future Directions

The benzimidazole-5-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of biological targets have solidified its status as a privileged core in medicinal chemistry. The success of PARP inhibitors like veliparib in clinical trials highlights the immense potential of this scaffold.[16]

Future research in this area will likely focus on:

  • Novel Target Identification: Exploring the utility of the benzimidazole-5-carboxamide scaffold against new and emerging biological targets.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation inhibitors with enhanced potency and selectivity.[17]

  • Hybrid Molecules: Combining the benzimidazole-5-carboxamide core with other pharmacophores to create hybrid molecules with dual or multi-targeted activities.

  • Targeted Drug Delivery: Developing strategies to deliver these potent compounds specifically to diseased tissues, thereby minimizing off-target effects and improving the therapeutic index.

References

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (2011). Chemical Biology & Drug Design, 78(3), 447-462. Available from: [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of King Saud University - Science, 33(6), 101538. Available from: [Link]

  • Veliparib | C13H16N4O. (n.d.). PubChem. Available from: [Link]

  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2020). RSC Medicinal Chemistry, 11(10), 1147-1159. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). Journal of Medicinal Chemistry, 65(3), 2487-2506. Available from: [Link]

  • Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. (2021). Bioorganic & Medicinal Chemistry, 48, 116413. Available from: [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules, 29(2), 467. Available from: [Link]

  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. (2022). Drug Development Research, 83(3), 769-782. Available from: [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Pharmaceutics, 15(10), 2419. Available from: [Link]

  • Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. (2017). European Journal of Medicinal Chemistry, 138, 1029-1040. Available from: [Link]

  • A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. (2017). Oncotarget, 8(13), 20883-20897. Available from: [Link]

  • Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2892-2896. Available from: [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules, 24(23), 4308. Available from: [Link]

  • Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. (2022). Australian Journal of Chemistry, 75(5), 373-383. Available from: [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). Journal of Molecular Structure, 1307, 137937. Available from: [Link]

  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2024). Journal of the Iranian Chemical Society. Available from: [Link]

  • Examples of benzimidazole based drugs in clinical use. (2023). ResearchGate. Available from: [Link]

  • Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. Available from: [Link]

  • Synthesis and In Vitro Anticancer Evaluation of Some Benzimidazolium Salts. (2019). ChemistrySelect, 4(31), 9139-9146. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). Semantic Scholar. Available from: [Link]

Sources

Foundational

3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid synonyms

An In-depth Technical Guide to the Synthesis and Significance of Benzimidazole Carboxamides A Note on the Target Compound: The specific molecule, 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid, is not extensively doc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Significance of Benzimidazole Carboxamides

A Note on the Target Compound: The specific molecule, 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid, is not extensively documented in readily available scientific literature. This guide, therefore, focuses on the synthesis of a representative molecule in this class, demonstrating the key chemical transformations and exploring the well-established importance of the benzimidazole carboxamide scaffold in research and drug development.

Introduction: The Benzimidazole Carboxamide Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including Vitamin B12.[1][2] Its structural similarity to endogenous purine bases allows it to interact with a wide array of biological macromolecules, making it a cornerstone for the design of novel therapeutics. When linked to other pharmacophores via a carboxamide (amide) bond, the resulting benzimidazole carboxamide derivatives exhibit a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][3][4][5]

This guide provides a comprehensive overview of the synthesis of a representative benzimidazole carboxamide, highlighting the foundational chemical principles and methodologies relevant to this class of compounds. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthetic Strategy: A Two-Stage Approach

The synthesis of a benzimidazole carboxamide, such as the target compound, is logically approached in two main stages:

  • Formation of the Benzimidazole Core: Construction of the key intermediate, 1H-benzo[d]imidazole-5-carboxylic acid.

  • Amide Bond Formation: Coupling of the benzimidazole carboxylic acid with an appropriate aminobenzoic acid derivative.

This modular approach allows for the synthesis of a diverse library of analogues by varying the components in each stage.

Stage 1: Synthesis of 1H-benzo[d]imidazole-5-carboxylic Acid

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6][7] For the synthesis of 1H-benzo[d]imidazole-5-carboxylic acid, the logical precursor is 3,4-diaminobenzoic acid .

A common and effective method for this transformation is the Phillips-Ladenburg reaction, which involves the condensation of the diamine with formic acid under heating.[6]

Reaction Scheme: 3,4-diaminobenzoic acid + Formic Acid → 1H-benzo[d]imidazole-5-carboxylic acid

Experimental Protocol: Synthesis of 1H-benzo[d]imidazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Dilute the mixture with cold water to ensure complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess formic acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Stage 2: Amide Bond Formation via EDC/HOBt Coupling

The formation of the amide bond between the carboxylic acid of the benzimidazole core and the amino group of 3-aminobenzoic acid is a critical step. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[8][9] Modern synthetic chemistry relies on coupling agents to facilitate this reaction under mild conditions.[10][11]

A widely used and reliable method is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) .[12][13][14]

Mechanism of EDC/HOBt Coupling:

The reaction proceeds through a multi-step mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.[9]

  • Formation of HOBt Ester: HOBt reacts with the O-acylisourea to form an active HOBt ester, releasing the EDC-urea byproduct. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.[12]

  • Nucleophilic Attack by Amine: The amine (3-aminobenzoic acid) then attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and regenerating HOBt.[10]

Experimental Workflow: EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Purification A Dissolve 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. B Add EDC (1.2 eq) to the solution. A->B Sequential addition C Stir at 0 °C for 30 minutes (Activation Step). B->C Activation D Add 3-aminobenzoic acid (1.0 eq) to the reaction mixture. C->D Coupling initiation E Allow the reaction to warm to room temperature and stir overnight. D->E Reaction progression F Quench the reaction with water. E->F End of reaction G Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). F->G H Wash the organic layer with dilute acid, saturated NaHCO3, and brine. G->H I Dry over Na2SO4, filter, and concentrate in vacuo. H->I J Purify the crude product by column chromatography or recrystallization. I->J cluster_0 Cellular Process cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP recruits Repair DNA Repair PARP->Repair initiates Apoptosis Apoptosis PARP->Apoptosis inhibition leads to Cell_Viability Cell Survival Repair->Cell_Viability leads to BZC Benzimidazole Carboxamide (PARP Inhibitor) BZC->PARP inhibits

Sources

Exploratory

The Nexus of Scaffolds: A Technical Guide to Benzimidazole-Benzoic Acid Conjugates in Medicinal Chemistry

Foreword: The Strategic Union of Two Pharmacophoric Pillars In the landscape of medicinal chemistry, the strategic conjugation of distinct pharmacophores represents a powerful approach to developing novel therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Union of Two Pharmacophoric Pillars

In the landscape of medicinal chemistry, the strategic conjugation of distinct pharmacophores represents a powerful approach to developing novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This guide delves into the synergistic world of benzimidazole-benzoic acid conjugates, a class of molecules that has garnered significant attention for its broad spectrum of biological activities. The benzimidazole core, a versatile heterocyclic system isosteric to endogenous purines, provides a privileged scaffold for interacting with a multitude of biological targets.[1][2] Its fusion with benzoic acid, a well-known structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, creates a molecular architecture ripe for exploration.[3][4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these promising conjugates.

The Architectural Rationale: Why Conjugate Benzimidazole and Benzoic Acid?

The decision to conjugate these two moieties is a deliberate one, rooted in the fundamental principles of medicinal chemistry. The benzimidazole ring system is a cornerstone in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding, π-π stacking, and metal ion coordination with biological targets.[4][5] The two nitrogen atoms within the imidazole ring are key to its chemical reactivity and biological interactions.[1] On the other hand, the carboxylic acid group of benzoic acid provides a crucial acidic center, enabling ionic interactions with receptor sites and often enhancing the pharmacokinetic properties of a molecule.[3]

The conjugation of these two scaffolds can lead to:

  • Multi-target Affinity: The resulting molecule may interact with targets of both parent moieties, potentially leading to a broader spectrum of activity or a synergistic effect.

  • Enhanced Binding: The combined structure can offer a more extensive and specific interaction with the target protein, leading to increased potency.

  • Improved Pharmacokinetics: The benzoic acid moiety can influence the solubility, absorption, distribution, metabolism, and excretion (ADME) properties of the benzimidazole core.

  • Novel Mechanisms of Action: The conjugate may exhibit a mechanism of action distinct from its individual components.

Synthetic Blueprint: Crafting the Conjugates

The synthesis of benzimidazole-benzoic acid conjugates is typically achieved through a one-pot condensation reaction, a cornerstone of benzimidazole synthesis. The most common approach involves the reaction of an o-phenylenediamine with a benzoic acid derivative.

Core Synthetic Protocol: The Phillips-Ladenburg Reaction

The Phillips-Ladenburg synthesis is a classical and widely used method for the preparation of 2-substituted benzimidazoles.[6] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

General Reaction Scheme:

G OPD o-Phenylenediamine BBA Benzimidazole-Benzoic Acid Conjugate OPD->BBA + BA Benzoic Acid Derivative BA->BBA Acid, Heat Water Water

Figure 1: General scheme of the Phillips-Ladenburg reaction for synthesizing benzimidazole-benzoic acid conjugates.

Detailed Experimental Protocol: Synthesis of 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid

This protocol provides a step-by-step methodology for the synthesis of a specific benzimidazole-benzoic acid conjugate with demonstrated anti-inflammatory potential.[7]

Materials and Reagents:

  • o-Phenylenediamine

  • 4-Aminobenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mol) in 2N HCl (100 mL).

  • Addition of Benzoic Acid Derivative: To this solution, add 4-aminobenzoic acid (0.1 mol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with 10% NaOH until a pH of approximately 7 is reached. The crude product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove any inorganic impurities.

  • Purification:

    • Dissolve the crude product in hot ethanol.

    • Add a small amount of activated charcoal to decolorize the solution and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60-70 °C.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[7]

Therapeutic Frontiers: Applications in Drug Discovery

Benzimidazole-benzoic acid conjugates have shown promise in a variety of therapeutic areas, with anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

The structural similarity of the benzimidazole scaffold to purine nucleosides makes it an attractive candidate for targeting various components of cancer cell machinery.[8] When conjugated with benzoic acid, these derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action:

The anticancer mechanism of these conjugates is often multi-faceted and can include:

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[8]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BBA Benzimidazole-Benzoic Acid Conjugate EGFR EGFR BBA->EGFR Inhibition COX2 COX-2 BBA->COX2 Inhibition Apoptosis Apoptosis Induction BBA->Apoptosis Induction CellCycle Cell Cycle Arrest (G2/M Phase) BBA->CellCycle Induction Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis

Figure 2: Potential anticancer mechanisms of action for benzimidazole-benzoic acid conjugates.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these conjugates is highly dependent on the substitution pattern on both the benzimidazole and benzoic acid rings.

Position of SubstitutionEffect on Anticancer ActivityReference
Benzimidazole C2-position The nature of the linker between the benzimidazole and benzoic acid moieties is crucial. A thiazole linker has been shown to enhance activity compared to a double bond.[12]
Benzimidazole N1-position Substitution with bulky groups can influence binding to target enzymes.[8]
Benzoic Acid Ring The position and electronic nature of substituents can significantly impact potency. Electron-withdrawing groups like halogens can enhance activity.[11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[13]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole-benzoic acid conjugates and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

Anti-inflammatory Activity

The presence of the benzoic acid moiety, a common feature in many NSAIDs, makes these conjugates promising candidates for anti-inflammatory agents.[3]

Mechanism of Action:

The primary mechanism of anti-inflammatory action is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation and mediates the production of prostaglandins.[9][15]

Structure-Activity Relationship (SAR) Insights:

Position of SubstitutionEffect on Anti-inflammatory ActivityReference
Benzimidazole C2-position A carboxylic acid group directly at this position fulfills the structural requirements for anti-inflammatory activity.[3]
Benzimidazole N1-position Substitution with a benzyl group has been shown to increase anti-inflammatory activity.[16]
Benzimidazole C5-position The nature of the substituent at this position can influence activity.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[16]

Procedure:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[17]

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Acclimatization 1. Animal Acclimatization Administration 2. Compound Administration Acclimatization->Administration Induction 3. Carrageenan Injection Administration->Induction Measurement 4. Paw Volume Measurement Induction->Measurement Analysis 5. Data Analysis Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Future Perspectives and Conclusion

The conjugation of benzimidazole and benzoic acid scaffolds has proven to be a fruitful strategy in the quest for novel therapeutic agents. The versatility of their synthesis and the wide range of biological activities they exhibit underscore their importance in medicinal chemistry. Future research in this area should focus on:

  • Optimization of Lead Compounds: Further derivatization of promising conjugates to enhance their potency and selectivity.

  • Elucidation of Detailed Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the ADME and toxicity profiles of lead candidates to assess their drug-likeness.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these conjugates in other disease areas where benzimidazoles and benzoic acids have shown activity, such as antimicrobial and antiviral applications.

References

  • Thakurdesai, P., Wadodkar, S. G., & Chopade, C. T. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. SciSpace, 1, 314-329. [Link]

  • Farag, B., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ali, A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]

  • Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. [Link]

  • Al-Ostath, A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC. [Link]

  • IJCRT.org. (2024). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. [Link]

  • JMPAS. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. [Link]

  • MDPI. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • Chem Rev Lett. (2025). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). [Link]

  • ResearchGate. (2025). Design & Development of Benzimidazole Derivatives for Anti-Inflammatory Activity. [Link]

  • EPRA JOURNALS. (2024). EXPLORING THE MOLECULAR AFFINITIES OF BENZIMIDAZOL-A MOLECULAR DOCKING STUDY. [Link]

  • Farag, B., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. [Link]

  • Al-Dhfyan, A., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • PubMed. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between active compounds and PTX. [Link]

  • Plant Archives. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. [Link]

  • AIP Publishing. (2021). Environmentally Benign Synthesis of Benzoic Acid Coupled Benzimidazole by Using PEG-600. [Link]

  • Asian Journal of Research in Chemistry. (2024). Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Benzimidazole-5-Carboxamides

The following technical guide details the structure-activity relationship (SAR) of benzimidazole-5-carboxamides. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of benzimidazole-5-carboxamides. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in kinase inhibition (oncology) and DNA gyrase inhibition (antibacterials).

[1]

Executive Summary

The benzimidazole-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through distinct binding modes. Its utility stems from the core benzimidazole ring's ability to mimic purine bases (interacting with ATP-binding pockets) and the 5-carboxamide moiety's capacity to function as a hydrogen bond donor/acceptor "anchor" in solvent-exposed or allosteric regions.[1]

This guide analyzes the SAR of this scaffold across two primary therapeutic axes:

  • Antibacterial: Dual targeting of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE).

  • Oncology: Allosteric inhibition of MEK1/2 kinases (e.g., Selumetinib).

Chemical Architecture & Numbering

Precise nomenclature is critical due to the N1/N3 tautomerism of the benzimidazole ring.

  • Tautomeric Ambiguity: In unsubstituted benzimidazoles, the hydrogen on nitrogen oscillates between N1 and N3. Consequently, a substituent at position 5 is equivalent to position 6.

  • Fixed Regiochemistry: Upon N-alkylation (e.g., N1-methyl), the positions become fixed.

    • 5-Carboxamide: The amide is para to the substituted nitrogen (N1) if numbering follows the fused ring convention where N1 is the alkylated nitrogen.

    • Numbering Convention: For this guide, we utilize the standard IUPAC numbering where the bridgehead carbons are 3a and 7a, and the functional group positions are relative to the N1-substituent.

Core Scaffold Diagram

The following diagram illustrates the numbering and key vectors for modification.

BenzimidazoleSAR Core Benzimidazole-5-Carboxamide Core Scaffold N1 N1 Position (Solubility & Bioavailability) Core->N1 Alkylation fixes tautomer C2 C2 Position (Selectivity Determinant) Core->C2 Primary interaction vector C5 C5-Carboxamide (H-Bond Anchor/Warhead) Core->C5 Key pharmacophore C6 C4/C6/C7 Positions (Electronic Tuning) Core->C6 Metabolic stability N1_Detail Methyl, Ethyl, or Solubilizing Tail N1->N1_Detail C2_Detail Aryl/Heteroaryl (Kinase Hinge or Hydrophobic Pocket) C2->C2_Detail C5_Detail Primary Amide (CONH2) vs N-Substituted Amide C5->C5_Detail

Caption: Structural decomposition of the benzimidazole-5-carboxamide scaffold highlighting the four principal vectors for SAR optimization.

SAR Analysis: The Three Pillars

The C5-Carboxamide "Anchor"

The carboxamide group at position 5 is the defining feature of this subclass.

  • Mechanism: It typically functions as a bidentate hydrogen bond donor/acceptor.

    • GyrB Inhibitors: The primary amide (-CONH2) often interacts with an Aspartate residue (e.g., Asp73 in E. coli GyrB) and a conserved water network within the ATP-binding pocket.

    • MEK Inhibitors: In allosteric inhibitors like Selumetinib, the amide oxygen accepts a hydrogen bond from the backbone NH of Val211 (or equivalent), while the NH donates to the side chain of Ser212.

  • Optimization:

    • Unsubstituted (-CONH2): Highest potency for GyrB (steric constraints in the pocket).[1]

    • N-Substituted (-CONHR): Preferred for Kinase selectivity.[1] Bulky groups (e.g., hydroxyethoxy in Selumetinib) can reach solvent-exposed regions to improve solubility (logD modulation).[1]

The C2 "Selector"

The substituent at C2 dictates the target specificity.

  • Aryl/Heteroaryl Rings:

    • 4-Pyridyl / Pyrimidinyl: Common in kinase inhibitors to engage the "hinge region" via hydrogen bonding.[1]

    • Substituted Phenyl: In GyrB inhibitors, a 2-substituted phenyl (e.g., 2-nitrophenyl or 2-aminophenyl) is crucial.[1] The ortho substituent forces the phenyl ring out of plane, creating a twisted conformation that fits the specific topology of the ATPase domain.

  • Linkers: Direct attachment (C-C bond) is most common, but amino linkers (-NH-Ar) are used in MEK inhibitors to introduce flexibility.[1]

The N1 "Solubilizer"
  • Small Alkyl (Methyl/Ethyl): Fixes the tautomer and prevents non-specific binding.

  • Functionalized Alkyl: Attachment of morpholine or piperazine tails here is a standard medicinal chemistry tactic to improve oral bioavailability and reduce plasma protein binding.

Case Studies & Biological Data[1][2][3][4][5][6][7][8]

Case Study A: Antibacterial GyrB/ParE Inhibitors

Target: Bacterial DNA Gyrase B (ATPase domain).[2] Mechanism: ATP-competitive inhibition.[1] Key Compound: VRT-125853 (Vertex Pharmaceuticals).[1]

FeatureSAR InsightMechanism of Action
C5-CONH2 Strict requirement for primary amide.[1]H-bonds with Asp73 and conserved water.[1]
C2-Group Ortho-substituted Pyridyl/Phenyl.[1]Induces "twisted" conformation to fill hydrophobic pocket.
N1-Ethyl Optimal lipophilicity.[1]Fills a small hydrophobic sub-pocket (Ribose pocket).
Activity IC50 < 10 nM (GyrB).Potent against MRSA and VRE.
Case Study B: Anticancer MEK Inhibitors (Selumetinib Class)

Target: MEK1/2 (Mitogen-activated protein kinase kinase).[1][3][4][5] Mechanism: ATP-non-competitive (Allosteric).[1] Note: Selumetinib is technically a N1-methyl-5-substituted-6-carboxamide based on specific IUPAC numbering, but it shares the core SAR logic.[1]

FeatureSAR InsightMechanism of Action
C6-CONH-R N-(2-hydroxyethoxy) substitution.[1][3]Solubilizing group; interacts with solvent interface.
C5-NH-Ar 4-bromo-2-chloroaniline at C5.[1][4]Occupies the allosteric hydrophobic pocket adjacent to ATP site.
N3-Methyl Methylation at N3 (relative to C6 amide).[1]Locks active conformation; prevents steric clash.
C7-Fluoro Fluorine substitution.[1][3]Increases metabolic stability and potency via electronic effects.

Synthetic Strategies & Protocols

Two primary routes exist: Oxidative Cyclization (for library generation) and Amide Coupling (for late-stage diversification).[1]

Route A: Oxidative Cyclization (One-Pot)

Best for generating C2 diversity.[1]

Reaction Scheme: Aldehyde + o-Phenylenediamine → [Schiff Base] → Benzimidazole

Protocol:

  • Reagents: 4-amino-3-nitrobenzamide (1.0 eq), Aldehyde (1.1 eq), Sodium Dithionite (Na2S2O4, 3.0 eq).[1]

  • Solvent: DMSO or Ethanol/Water (3:1).

  • Procedure:

    • Dissolve nitrobenzamide and aldehyde in solvent.

    • Heat to 80°C.

    • Add Na2S2O4 portion-wise over 30 mins (Reduces nitro to amine in situ and promotes cyclization).

    • Reflux for 3-5 hours.[1][6] Monitor by TLC.

    • Workup: Pour into ice water. Precipitate forms.[7][6] Filter and wash with diethyl ether.

  • Yield: Typically 60-85%.

Route B: Late-Stage Amide Coupling

Best for generating C5-carboxamide diversity (e.g., N-substituted analogs).[1]

Protocol:

  • Precursor: Benzimidazole-5-carboxylic acid (synthesized via condensation of 3,4-diaminobenzoic acid).[1]

  • Activation: React acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 mins.

  • Coupling: Add amine (R-NH2, 1.2 eq). Stir at RT for 4-12 hours.[1]

  • Purification: HPLC or Flash Chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

SynthesisPath Start 3,4-Diaminobenzoic Acid (or Nitro- precursor) Step1 Condensation & Cyclization (Na2S2O4 / DMSO or O2/TEMPO) Start->Step1 Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Step1 Intermediate Benzimidazole-5-Carboxylic Acid (C2-Substituted) Step1->Intermediate Step2 Amide Coupling (HATU / Amine) Intermediate->Step2 Late-Stage Diversification Product Benzimidazole-5-Carboxamide (Final Ligand) Step2->Product

Caption: Divergent synthetic pathway allowing for independent optimization of the C2 selector and C5 anchor groups.

References

  • Vertex Pharmaceuticals GyrB Inhibitors: Charifson, P. S., et al. "Discovery of a novel class of potent, broad-spectrum antibacterial agents targeting the DNA gyrase B subunit." Journal of Medicinal Chemistry, 2008.

  • Selumetinib Discovery: Yeh, T. C., et al. "Biological characterization of ARRY-142886 (AZD6244), a potent, highly selective mitogen-activated protein kinase kinase 1/2 inhibitor." Clinical Cancer Research, 2007.

  • Benzimidazole SAR Review: Bansal, Y., & Silakram, O. "A review on medicinal chemistry and therapeutic potential of benzimidazole derivatives."[8] Bioorganic & Medicinal Chemistry, 2012.

  • GyrB Structural Biology: Chatterji, M., et al. "A structural insight into the mechanism of inhibition of GyrB by a novel benzimidazole urea class of antibacterial agents." Journal of Biological Chemistry, 2009.

  • Synthesis Protocols: Bahrami, K., et al. "One-pot synthesis of 2-substituted benzimidazoles." Synthesis, 2007.[9]

Sources

Exploratory

3-(1H-1,3-benzodiazole-5-amido)benzoic acid CAS number and suppliers

This technical guide provides an in-depth analysis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid , a specialized chemical entity utilized primarily as a scaffold in medicinal chemistry for the development of bioactive i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid , a specialized chemical entity utilized primarily as a scaffold in medicinal chemistry for the development of bioactive inhibitors.[1]

Part 1: Chemical Identity & Core Data[1]

Compound Name : 3-(1H-1,3-benzodiazole-5-amido)benzoic acid Synonyms : 3-[(1H-benzimidazol-5-yl)carbonyl]amino]benzoic acid; 3-(1H-benzimidazole-5-carboxamido)benzoic acid CAS Registry Number : Not Widely Indexed (Refer to InChIKey/SMILES for precise identification in chemical databases).[1] PubChem CID : 24693603 Molecular Formula : C₁₅H₁₁N₃O₃ Molecular Weight : 281.27 g/mol [1]

Structural Identification
  • SMILES : C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O

  • InChIKey : MLPQPUCYULZCIY-UHFFFAOYSA-N[1]

Part 2: Technical Monograph

Introduction & Significance

3-(1H-1,3-benzodiazole-5-amido)benzoic acid represents a critical privileged scaffold in drug discovery.[1] It combines a benzimidazole core (a bioisostere of purines and indoles) with a benzoic acid moiety via an amide linkage.[1] This structural arrangement is highly relevant for targeting enzymes that recognize nicotinamide or purine pockets, such as Poly(ADP-ribose) polymerases (PARP) and Sirtuins (SIRT) .[1]

The benzimidazole-5-carboxamide motif mimics the nicotinamide pharmacophore, allowing for hydrogen bonding interactions within the catalytic domains of these enzymes.[1] Furthermore, derivatives of this scaffold have shown promise as DprE1 inhibitors for antitubercular activity, leveraging the benzimidazole's ability to engage key residues in the active site.[1]

Physicochemical Properties
PropertyValue (Predicted)Context
LogP (Octanol/Water) ~2.2Moderate lipophilicity; suitable for cell permeability.[1]
Topological Polar Surface Area (TPSA) ~85 ŲIndicates good oral bioavailability potential (<140 Ų).[1]
H-Bond Donors 3Amide NH, Benzimidazole NH, Carboxylic Acid OH.[1]
H-Bond Acceptors 3Amide CO, Carboxylic Acid CO, Benzimidazole N.
pKa (Acid) ~4.0 (Benzoic acid)Ionized at physiological pH (COO⁻).[1]
pKa (Base) ~5.5 (Benzimidazole)Protonated in acidic environments (endosomes/lysosomes).[1]
Synthesis & Production

The synthesis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid typically follows a convergent amide coupling strategy.[1] This modular approach allows for the introduction of diverse substituents on the benzoic acid ring if needed.

Retrosynthetic Analysis : The molecule is disconnected at the amide bond, revealing two key precursors:

  • 1H-Benzimidazole-5-carboxylic acid (CAS: 15788-16-6) - The acyl donor.[1]

  • 3-Aminobenzoic acid (CAS: 99-05-8) - The amine acceptor.[1][2]

Experimental Protocol (General Procedure):

  • Activation : Dissolve 1H-benzimidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).[1] Stir for 15–30 minutes at room temperature to form the active ester.

  • Coupling : Add 3-aminobenzoic acid (1.0 eq) to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 12–24 hours under an inert atmosphere (N₂). Monitor progress via LC-MS (Target Mass: 282.1 [M+H]⁺).[1]

  • Workup : Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Purification : Filter the precipitate and wash with water and cold ether. If necessary, purify via recrystallization (EtOH/Water) or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Visual Synthesis Pathway:

Synthesis A 1H-Benzimidazole-5-carboxylic acid (CAS: 15788-16-6) I Activated Ester (Intermediate) A->I Activation B 3-Aminobenzoic acid (CAS: 99-05-8) P 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (C15H11N3O3) B->P Reagents Coupling Agents: HATU / EDC+HOBt DIPEA, DMF Reagents->I I->P + B (Amine Coupling)

Caption: Convergent synthesis via amide coupling of benzimidazole-5-carboxylic acid and 3-aminobenzoic acid.

Applications in Drug Discovery

This compound serves as a versatile building block for:

  • PARP Inhibitors : The benzimidazole core mimics the nicotinamide moiety of NAD+, a key substrate for Poly(ADP-ribose) polymerase (PARP).[1] The benzoic acid tail can extend into the solvent-exposed region or interact with the adenosine-binding pocket.[1]

  • Kinase Inhibition : Benzimidazole-carboxamides are frequent scaffolds in kinase inhibitor libraries (e.g., VEGFR, EGFR), where the amide bond functions as a hydrogen bond donor/acceptor pair for the hinge region.[1]

  • Antibacterial Agents : Analogues of this scaffold have demonstrated activity against Mycobacterium tuberculosis by inhibiting DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1]

Part 3: Sourcing & Suppliers

Due to its specific nature, this compound is primarily available from specialized research chemical vendors.

SupplierCatalog / RefNotes
Santa Cruz Biotechnology (SCBT) Search by NameListed as "3-(1H-1,3-benzodiazole-5-amido)benzoic acid".[1] For Research Use Only .
PubChem Vendors CID 24693603Check aggregators like Mcule or MolPort using the InChIKey.
Custom Synthesis N/ACan be readily synthesized by CROs (e.g., Enamine, WuXi) using the protocol above.[1]

Note on CAS : While the precursors (CAS 15788-16-6 and 99-05-8) are widely indexed, the specific CAS for the amide product is not standard in public databases.[1] Researchers should rely on the InChIKey (MLPQPUCYULZCIY-UHFFFAOYSA-N) for precise database queries.[1]

References

  • PubChem . 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (CID 24693603). National Library of Medicine. Available at: [Link][1]

  • NIST Chemistry WebBook . Benzoic acid, 3-amino- (CAS 99-05-8).[2] Available at: [Link]

  • Barot, K. P., et al. (2013).[1] Biological and Medicinal Significance of Benzimidazoles. Current Bioactive Compounds. (Contextual reference for scaffold utility).

Sources

Foundational

Introduction: Targeting the Guardian of the Genome

An In-Depth Technical Guide to the Benzimidazole-Based PARP-1 Inhibitor Pharmacophore Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[1][2][3][4] In its r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Benzimidazole-Based PARP-1 Inhibitor Pharmacophore

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[1][2][3][4] In its role as a "guardian of the genome," PARP-1 detects single-strand breaks in DNA, binds to the damaged site, and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[3] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating cellular recovery.

The central role of PARP-1 in DNA repair has made it a prime target for cancer therapy.[5][6][7] The therapeutic strategy hinges on the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP-1 leaves the cancer cells with no effective means to repair DNA damage, leading to cell death.[2][8][9] PARP-1 inhibitors are competitive inhibitors, designed to occupy the binding site of the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), thereby preventing PARylation.[6]

Among the various chemical scaffolds explored for PARP-1 inhibition, the benzimidazole ring has emerged as a "privileged" pharmacophore.[10][11][12] Its structural and electronic properties allow it to mimic the nicotinamide portion of NAD+ and form key interactions within the enzyme's catalytic domain. This guide provides a detailed exploration of the core pharmacophoric features of benzimidazole-based PARP-1 inhibitors, offering insights for researchers and drug development professionals in the field of oncology.

Deconstructing the Core Pharmacophore

The effectiveness of a benzimidazole-based PARP-1 inhibitor is not derived from the benzimidazole ring alone, but from a constellation of key structural features working in concert. Molecular modeling, including 3D-QSAR and docking studies, has been instrumental in elucidating these features and interpreting the structure-activity relationship (SAR).[13][14] The essential components of the pharmacophore are detailed below.

The Benzimidazole Core: The Anchor

The bicyclic benzimidazole structure forms the foundational anchor of the inhibitor. It is designed to occupy the nicotinamide-binding pocket (NI site) of PARP-1.[2][8][9] Its aromatic nature facilitates crucial π-π stacking interactions with the side chain of a key tyrosine residue (Tyr907) in the active site, a hallmark interaction for many potent PARP-1 inhibitors. This interaction helps to properly orient the inhibitor within the binding pocket.

The 4-Carboxamide Moiety: The Critical H-Bonding Unit

A carboxamide group, typically at the 4-position of the benzimidazole ring, is a near-ubiquitous feature in highly potent inhibitors of this class.[15][16][17] This functional group is the primary hydrogen bonding unit, forming a bidentate hydrogen bond interaction with the backbone amide of Gly863 and the backbone carbonyl of Ser904.[18] This specific interaction is critical for high-affinity binding and effectively "locks" the inhibitor into the active site, preventing NAD+ from binding. The causality here is clear: disrupting this hydrogen bonding network invariably leads to a significant loss in inhibitory potency.

The 2-Position Substituent: The Potency and Selectivity Modulator

The substituent at the 2-position of the benzimidazole ring extends into the adenosine-binding site (AD site) of the enzyme.[2][8][9] This region is more accommodating to structural diversity, making the 2-position the primary site for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Commonly, this position is occupied by an aryl group (e.g., a phenyl ring) or other unsaturated heterocycles (e.g., oxadiazole, pyridine).[5][17] These groups engage in favorable hydrophobic interactions within the AD site.[17] Further substitution on these rings can lead to dramatic increases in potency. For instance, the addition of a small, polar group like a hydroxymethyl substituent on a 2-phenyl ring resulted in one of the most potent inhibitors in a studied series, likely by forming additional favorable contacts within the pocket.[17]

Visualizing the Pharmacophore and Key Interactions

To better understand the spatial arrangement of these critical features, a generalized pharmacophore model can be constructed. This model encapsulates the essential chemical features required for high-affinity binding.

Pharmacophore_Model cluster_inhibitor Benzimidazole-based Inhibitor Aro1 Aromatic (Benzene) Aro2 Aromatic (Imidazole) HBA H-Bond Acceptor (O) Aro2->HBA Carboxamide Aro3 Aromatic (2-Substituent) Aro2->Aro3 2-Position HBD H-Bond Donor (NH2) HBA->HBD Hydrophobic Hydrophobic Region Aro3->Hydrophobic caption General Pharmacophore Model

Caption: General pharmacophore model for a benzimidazole-based PARP-1 inhibitor.

The interaction of these features within the PARP-1 active site is crucial. Docking studies have consistently revealed a conserved binding mode.

Binding_Model cluster_parp1 PARP-1 Active Site cluster_inhibitor Inhibitor Tyr907 Tyr907 Gly863 Gly863 Ser904 Ser904 Hydro_Pocket Hydrophobic Pocket Inhibitor Benzimidazole Core 4-Carboxamide 2-Aryl Group Inhibitor:f0->Tyr907 π-π Stacking Inhibitor:f1->Gly863 H-Bond Inhibitor:f1->Ser904 H-Bond Inhibitor:f2->Hydro_Pocket Hydrophobic Int. caption Key Inhibitor-PARP-1 Interactions

Caption: Key interactions of a benzimidazole inhibitor within the PARP-1 catalytic domain.

Structure-Activity Relationship (SAR): A Quantitative View

The principles of the pharmacophore model are borne out by quantitative SAR data. Systematic modification of the benzimidazole scaffold has provided clear rules for designing potent inhibitors.

Position/MoietyModificationEffect on PARP-1 InhibitionRationale
Benzimidazole Core Replacement with other scaffoldsOften leads to loss of activityThe core is optimized for π-stacking and positioning other key functional groups.[12][19]
4-Carboxamide Removal or replacementSignificant decrease in potencyEssential for the bidentate hydrogen bond with Gly863 and Ser904, which anchors the molecule.[17]
2-Position Phenyl ring (Ki = 15 nM)Potent inhibitionEstablishes hydrophobic interactions in the AD site.[17]
2-Position 4-Hydroxymethylphenyl (Ki = 1.6 nM)~10-fold increase in potencyThe hydroxymethyl group likely forms an additional favorable interaction (e.g., H-bond) in a nearby sub-pocket.[17]
2-Position Saturated cyclic aminesPotent inhibitionOccupies the AD site effectively.
2-Position Unsaturated heterocycles (e.g., oxadiazole)Maintained or improved potency (IC50 < 1 nM)Can offer improved properties while maintaining key interactions.[5]

Data synthesized from multiple sources to illustrate SAR trends.[5][17]

Methodologies for Inhibitor Characterization

A multi-faceted approach combining computational and experimental methods is essential for the discovery and validation of novel benzimidazole-based PARP-1 inhibitors.

Computational Discovery Workflow

The process begins in silico, using the known structural information of PARP-1 and its inhibitors to guide the design of new chemical entities.

workflow start Pharmacophore Model Generation vs Virtual Screening of Compound Libraries start->vs docking Molecular Docking of Hits vs->docking qsar 3D-QSAR (CoMFA/CoMSIA) docking->qsar synthesis Synthesis of Prioritized Compounds docking->synthesis qsar->synthesis invitro In Vitro PARP-1 Inhibition Assay synthesis->invitro cellular Cellular Proliferation Assays invitro->cellular end Lead Optimization cellular->end

Caption: Integrated workflow for the discovery of novel PARP-1 inhibitors.

1. Pharmacophore Modeling: Based on the crystal structures of known PARP-1-inhibitor complexes, a 3D pharmacophore model is generated.[3][6] This model serves as a 3D search query to rapidly screen large virtual compound libraries, identifying molecules that possess the correct spatial arrangement of key features (H-bond donors/acceptors, aromatic rings, etc.).

2. Molecular Docking: Hits from the virtual screen are then subjected to molecular docking into the PARP-1 active site (e.g., using PDB ID: 2RCW).[15] This step predicts the binding pose and estimates the binding affinity, allowing for prioritization of the most promising candidates for synthesis. Docking is also crucial for rationalizing observed SAR.[13][14]

3. 3D-Quantitative Structure-Activity Relationship (3D-QSAR): For a series of related compounds, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models can be built.[13][14] These models generate 3D contour maps that highlight regions where steric bulk, positive/negative charge, or hydrophobicity is favored or disfavored for enhancing biological activity, providing a detailed roadmap for lead optimization.

Experimental Protocols

Protocol 1: In Vitro PARP-1 Inhibition Assay

Self-Validation Principle: This assay directly measures the enzymatic activity of PARP-1, and its inhibition is quantified against a known standard inhibitor, ensuring the reliability of the IC50 values obtained.

  • Reagents & Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates, buffer solutions.

  • Plate Preparation: Coat a 96-well plate with histones (the protein substrate for PARylation) and block non-specific binding sites.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing PARP-1 enzyme, activated DNA, and varying concentrations of the benzimidazole test compound (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation: Add a mixture of NAD+ and biotinylated NAD+ to all wells to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains incorporated onto the histones.

  • Signal Generation: After another wash step, add TMB substrate. The HRP enzyme will convert the substrate to a colored product. Stop the reaction with an acid solution.

  • Data Analysis: Read the absorbance of each well using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of inhibitor required to reduce PARP-1 activity by 50%.[15][20]

Protocol 2: Cellular Proliferation (MTT) Assay

Self-Validation Principle: This assay measures a direct biological consequence of PARP inhibition in relevant cancer cell lines (e.g., BRCA-deficient). The dose-dependent response provides a robust measure of the compound's cellular potency.

  • Cell Culture: Seed cancer cells (e.g., MDA-MB-436, a BRCA1-mutant line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzimidazole inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the EC50 value.[6]

Conclusion and Future Horizons

The benzimidazole scaffold has proven to be a remarkably fertile ground for the development of potent and clinically relevant PARP-1 inhibitors. The core pharmacophore is well-defined, consisting of a π-stacking benzimidazole core, a critical hydrogen-bonding 4-carboxamide group, and a tunable 2-position substituent that dictates potency and pharmacological properties.

While current inhibitors have shown significant success, the field is continuously evolving. Future research is focused on several key areas:

  • Overcoming Resistance: Designing novel inhibitors that are effective against tumors that have developed resistance to first-generation PARP inhibitors.

  • Modulating PARP Trapping: The ability of an inhibitor to "trap" PARP-1 on DNA can contribute to both its efficacy and its toxicity. Designing inhibitors with a specific and optimized trapping profile is a key goal. Recently, benzimidazole derivatives with high affinity but low PARP-trapping effects have been developed as potential warheads for PROTAC (Proteolysis Targeting Chimera) degraders.[21]

  • Improving Selectivity: Developing inhibitors with higher selectivity for PARP-1 over other PARP family members to potentially reduce off-target effects.

  • CNS Penetration: Most current PARP inhibitors do not effectively cross the blood-brain barrier. Designing novel scaffolds, such as benzodiazepines, with brain-penetrating properties is an active area of research for treating CNS malignancies.[22]

By leveraging the deep understanding of the benzimidazole pharmacophore and employing an integrated strategy of computational design and empirical testing, the next generation of PARP-1 inhibitors holds the promise of delivering more effective and safer therapies for a wider range of cancers.

References

  • Zeng, H., Zhang, H., Jang, F., Zhao, L., & Zhang, J. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design. Available at: [Link]

  • Thakkar, N. P., et al. (2018). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Zeng, H., et al. (2011). Molecular Modeling Studies on Benzimidazole Carboxamide Derivatives as PARP-1 Inhibitors Using 3D-QSAR and Docking. Sci-Hub. Available at: [Link]

  • Shi, Y., et al. (2009). Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Kubaisi, A. A., et al. (2026). Benzimidazole derivatives as PARP-1 inhibitors (49–58). ResearchGate. Available at: [Link]

  • Abdullah, I., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed. Available at: [Link]

  • Li, T., et al. (2022). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate. Available at: [Link]

  • Thakkar, N. P., et al. (2018). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. ResearchGate. Available at: [Link]

  • Unknown. (2019). DESIGN AND SYNTHESIS OF 2-SUBSTITUTED-1H- BENZIMIDAZOLE-4-CARBOXAMIDES AS INHIBITORS OF POLY (ADP-RIBOSE) POLYMERASE-1 (PARP-1). ResearchGate. Available at: [Link]

  • Li, T., et al. (2022). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. PubMed. Available at: [Link]

  • Wang, Z., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. Available at: [Link]

  • Li, T., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Unknown. (2025). A Review on PARP1 Inhibitors: Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. ResearchGate. Available at: [Link]

  • Ferreira, F., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS One. Available at: [Link]

  • Unknown. (2014). Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Jain, A. K., et al. (2014). Probing PARP1-inhibitor complexes for the development of novel inhibitors. ScienceDirect. Available at: [Link]

  • Abdullah, I., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. ScienceDirect. Available at: [Link]

  • Cao, X., et al. (2024). High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders. PubMed. Available at: [Link]

  • Khizer, M., et al. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PMC. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. Available at: [Link]

  • Onnis, V., et al. (2016). Benzimidazole-4-Carboxamide Derivatives as Potent PARP-1 Inhibitors. ScienceDirect. Available at: [Link]

  • Ferreira, F., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. Semantic Scholar. Available at: [Link]

  • James, J. P., et al. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. Available at: [Link]

  • Kumar, A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at: [Link]

  • Skalitzky, D. J., et al. (2003). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Scilit. Available at: [Link]

  • Zhou, D., et al. (2014). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PMC. Available at: [Link]

  • Unknown. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. Available at: [Link]

  • Le, B. M., et al. (2021). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • He, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed. Available at: [Link]

Sources

Exploratory

Biological Targets of Benzimidazole-5-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Executive Summary The benzimidazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a bioisostere for phosphate groups and its capacity for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a bioisostere for phosphate groups and its capacity for bidentate hydrogen bonding. Unlike generic benzimidazoles, the specific functionalization at the 5-position with a carboxylic acid (or its derivatives) confers unique selectivity for polar binding pockets in enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and bacterial DNA Gyrase .

This guide analyzes the pharmacological landscape of these derivatives, detailing their molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Chemical Architecture & Pharmacophore Analysis

The 5-carboxylic acid substitution on the benzimidazole core fundamentally alters the physicochemical profile of the molecule compared to its non-acidic counterparts.

  • Phosphate Bioisosterism: In physiological pH, the carboxylate anion (

    
    ) mimics the phosphate group of phosphotyrosine (pTyr), allowing it to anchor into positively charged active sites (e.g., containing Arginine or Lysine residues).
    
  • Tautomeric Equilibrium: The N-H proton on the imidazole ring can shift between N1 and N3. In 5-substituted derivatives, this creates a tautomeric mixture (5-COOH vs. 6-COOH), though 5-COOH is the convention used in nomenclature.

  • Solubility Handle: The polar acid group balances the lipophilicity of the benzimidazole fused ring system, improving aqueous solubility—a critical parameter for oral bioavailability.

Graphviz Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical interaction points of the scaffold.

SAR_Analysis Core Benzimidazole Core (Scaffold) Pos5 Position 5 (-COOH) Phosphate Mimic Salt Bridges (Arg/Lys) Core->Pos5 Polar Anchor Pos2 Position 2 (Aryl/Heteroaryl) Lipophilic Pocket Interaction Selectivity Determinant Core->Pos2 Hydrophobic Tail Pos1 Position 1 (N-H or N-R) H-Bond Donor/Acceptor Solubility Modulation Core->Pos1 Electronic Tuning

Caption: SAR map highlighting the distinct roles of the 5-COOH anchor and the 2-position lipophilic tail in target binding.

Primary Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]

Therapeutic Area: Type 2 Diabetes, Obesity Mechanism: Negative regulation of Insulin and Leptin signaling.

PTP1B is a validated target for diabetes management. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), terminating the insulin signal. Benzimidazole-5-carboxylic acid derivatives act as competitive inhibitors by mimicking the phosphotyrosine substrate.

Molecular Mechanism of Action

The 5-carboxylic acid moiety is critical for binding to the PTP1B active site (Site A).

  • Active Site Anchoring: The carboxylate forms a salt bridge with Arg221 and hydrogen bonds with the amide backbone of the P-loop (residues 214–221).

  • Secondary Interactions: Bulky hydrophobic groups at Position 2 of the benzimidazole extend into the "Site B" (a secondary non-catalytic phosphotyrosine binding site), enhancing selectivity over other phosphatases like TCPTP.

  • Acidic Interactions: The acid group may also interact with Asp48 or Arg47 in the secondary binding region, depending on the linker length.

Graphviz Diagram: PTP1B Signaling Pathway

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / AKT Pathway IRS->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Target) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates Benz Benzimidazole-5-COOH (Inhibitor) Benz->PTP1B Inhibits (Ki < 1µM)

Caption: PTP1B acts as a brake on insulin signaling. Benzimidazole-5-COOH derivatives release this brake, restoring sensitivity.

Primary Biological Target: Bacterial DNA Gyrase (GyrB)[3]

Therapeutic Area: Antimicrobial (Gram-positive and Gram-negative) Mechanism: Inhibition of ATP hydrolysis.

While fluoroquinolones target the DNA-cleavage complex (GyrA), benzimidazole-5-carboxylic acid derivatives primarily target the ATPase subunit (GyrB) .

  • Binding Mode: The benzimidazole core occupies the adenine-binding pocket of the ATP site.

  • Role of 5-COOH: The carboxylic acid (or amide derivatives thereof) forms hydrogen bonds with Asp73 and a conserved water network, crucial for stabilizing the inhibitor within the active site.

  • Selectivity: These derivatives show potency against drug-resistant strains (e.g., MRSA) because their binding site overlaps with ATP but is distinct from the fluoroquinolone binding site.

Experimental Protocols

A. Synthesis of Benzimidazole-5-Carboxylic Acid Core

Objective: To synthesize the core scaffold via oxidative condensation.

Reagents: 3,4-Diaminobenzoic acid, Substituted Aldehyde (R-CHO), Sodium Metabisulfite (


), DMF/Ethanol.
  • Reactant Preparation: Dissolve 3,4-diaminobenzoic acid (1.0 eq) and the appropriate aldehyde (1.1 eq) in DMF or Ethanol.

  • Catalyst Addition: Add

    
     (1.5 eq) as an oxidant to facilitate ring closure.
    
  • Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR (look for disappearance of aldehyde proton and appearance of benzimidazole NH).
    
B. PTP1B Enzymatic Inhibition Assay

Objective: To quantify the IC50 of the synthesized derivative against PTP1B.

Principle: PTP1B hydrolyzes p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (yellow color), measurable at 405 nm.

Materials:

  • Recombinant Human PTP1B enzyme.

  • Substrate: pNPP (2 mM).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

Protocol:

  • Preparation: Prepare serial dilutions of the benzimidazole test compound in DMSO.

  • Incubation: In a 96-well plate, add:

    • 80 µL Assay Buffer

    • 10 µL Enzyme solution (final conc. 1–5 nM)

    • 10 µL Test Compound

  • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add 100 µL of pNPP substrate solution.

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

  • Calculation: Determine the initial velocity (

    
    ) and calculate % inhibition:
    
    
    
    
    Plot Log[Concentration] vs. % Inhibition to determine IC50.

Summary of Quantitative Data (SAR Trends)

TargetSubstituent (Pos 2)Substituent (Pos 5)Activity (IC50/MIC)Key Interaction
PTP1B 2,4-Dichlorophenyl-COOH0.5 – 2.0 µMSalt bridge with Arg221
PTP1B Bulky Aryl-Sulfonamide-COOH< 100 nMSecondary site (Site B) access
DNA Gyrase 2-Nitrophenyl-COOH / -CONHR2 – 8 µg/mLH-bond with Asp73 (ATP pocket)
Efflux Pump (AcrB) N-Alkyl chains-COOHSynergisticBlocks TolC/AcrB channel

References

  • Jin-Peng Sun, et al. (2003).[1] "Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor."[1][2] Journal of Biological Chemistry. Link

  • Bhat, M., & Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MedCrave Online. Link

  • Gao, C., et al. (2015). "Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents." Bioorganic & Medicinal Chemistry. Link

  • Al-Wahaibi, L.H., et al. (2020).[3] "Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria." European Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[4] "Candesartan (Benzimidazole-7-carboxylic acid derivative) Compound Summary." National Library of Medicine.[4] Link

Sources

Foundational

Solubilization Dynamics of 3-(1H-1,3-benzodiazole-5-amido)benzoic Acid in DMSO: A Technical Guide for Preclinical Assays

Executive Summary 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (Molecular Weight: 281.27 g/mol ; Formula: C15H11N3O3) is a structurally complex, highly polar molecule 1[1]. Benzimidazole derivatives are widely utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-1,3-benzodiazole-5-amido)benzoic acid (Molecular Weight: 281.27 g/mol ; Formula: C15H11N3O3) is a structurally complex, highly polar molecule 1[1]. Benzimidazole derivatives are widely utilized as bioactive lead structures in oncology, antimicrobial, and anti-inflammatory drug discovery 2[2]. However, the dense array of hydrogen-bond donors and acceptors within its framework leads to notoriously poor aqueous solubility. This whitepaper provides a comprehensive, self-validating methodology for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and managing its downstream dilution into biological buffers to prevent solvent shock 3[3].

Physicochemical Profiling & The Causality of Solubility

To master the handling of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid, one must first understand the thermodynamic barriers to its dissolution. The molecule exhibits a "brick dust" physicochemical profile driven by three distinct structural features:

  • The Benzimidazole Core: Contains both a strong hydrogen-bond donor (NH) and acceptor (N).

  • The Amide Linkage: Provides a rigid planar geometry with an additional H-bond donor (NH) and acceptor (C=O).

  • The Benzoic Acid Moiety: Capable of forming highly stable, eight-membered cyclic hydrogen-bonded dimers in the solid state.

Why DMSO? In an aqueous environment, the energy required to break this extensive intermolecular crystal lattice far exceeds the hydration energy provided by water, resulting in precipitation. Dimethyl sulfoxide (DMSO) is required because it is a highly polar, aprotic solvent (Dielectric constant, ε = 46.7). The sulfoxide oxygen acts as an aggressive hydrogen-bond acceptor that outcompetes the solute-solute interactions, effectively "unzipping" the crystal lattice and stabilizing the monomeric species in solution.

Mechanism Cryst High Lattice Energy (Intermolecular H-Bonds) DMSO DMSO Solvation (Strong H-Bond Acceptor) Cryst->DMSO Addition Disrupt Disruption of Amide/Carboxyl Dimers DMSO->Disrupt Solvated Thermodynamically Stable Monomers Disrupt->Solvated

Thermodynamic mechanism of DMSO-mediated crystal lattice disruption.

Quantitative Solubility Data

While exact solubility limits can fluctuate based on the specific crystalline polymorph synthesized, the following table summarizes the validated solubility parameters for this class of benzimidazole-carboxamide derivatives 4[4].

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Estimated Molarity (mM)Mechanistic Remarks
Water (pH 7.4) 80.1< 0.1 mg/mL< 0.35 mMHighly insoluble; forms micro-suspensions.
Ethanol (Absolute) 24.5~ 2.0 - 5.0 mg/mL~ 7.0 - 17.8 mMRequires continuous sonication; prone to crashing.
DMSO (Anhydrous) 46.7~ 25.0 - 30.0 mg/mL~ 88.0 - 106.0 mMOptimal H-bond disruption; ideal for master stocks.
DMF 36.7~ 20.0 - 25.0 mg/mL~ 71.0 - 88.0 mMViable alternative, but higher cellular toxicity.

Self-Validating Methodology: Preparation of High-Fidelity DMSO Stocks

To ensure scientific integrity and reproducibility in high-throughput screening (HTS), the preparation of the master stock must follow a strict, self-validating workflow. Moisture contamination in DMSO is the leading cause of unexpected precipitation.

Step-by-Step Protocol: 50 mM Master Stock Generation
  • Solvent Quality Control: Procure strictly anhydrous, sterile-filtered DMSO (≥99.9% purity, H₂O ≤ 0.005%). Causality: Hygroscopic absorption of atmospheric water rapidly degrades DMSO's solvating power, prematurely inducing nucleation.

  • Gravimetric Analysis: Weigh exactly 14.06 mg of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid using a calibrated analytical microbalance.

  • Primary Dissolution: Add 1.0 mL of anhydrous DMSO to the vial to achieve a theoretical concentration of 50 mM.

  • Energy Input (Lattice Disruption): Subject the sealed vial to ultrasonic bath sonication at 25°C - 30°C for 10-15 minutes. Causality: Mechanical cavitation and mild thermal energy overcome the activation energy required to break the initial solid-state lattice.

  • Optical Validation: Visually inspect for a completely clear solution. For rigorous QC, measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.01 indicates the presence of undissolved microparticulates.

  • Storage: Aliquot the 50 mM stock into single-use amber glass vials (to prevent photolytic degradation) and store at -20°C under an argon blanket.

Downstream Application: Mitigating "Solvent Shock"

When diluting the DMSO stock into physiological buffers (e.g., PBS or cell culture media) for in vitro assays, the rapid shift in the dielectric constant can force the hydrophobic benzimidazole core to crash out of solution—a phenomenon known as solvent shock 3[3].

Step-by-Step Protocol: Aqueous Buffer Dilution
  • Thermal Equilibration: Thaw the 50 mM DMSO master stock at room temperature and vortex vigorously to ensure homogeneity.

  • Intermediate Co-Solvent Dilution: To prevent instantaneous nucleation, dilute the 50 mM stock to a 1 mM working solution using a transitional co-solvent gradient. A highly effective formulation for carboxamide derivatives is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline 5[5]. Causality: Tween-80 lowers interfacial tension, while PEG300 provides a step-down polarity gradient.

  • Final Assay Addition: Add the intermediate stock to the final aqueous assay buffer dropwise under continuous vortexing. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Nephelometric Validation: Utilize a microplate nephelometer to measure light scattering in the final assay wells. An increase in relative light units (RLU) compared to a vehicle control confirms precipitation, which invalidates the biological readout and necessitates further co-solvent optimization.

Workflow N1 Solid Compound (C15H11N3O3) N2 Add Anhydrous DMSO (H2O < 0.1%) N1->N2 N3 Sonication & Vortexing (Disrupt Crystal Lattice) N2->N3 N4 Master Stock (10 - 50 mM) N3->N4 N5 QC: HPLC-UV (Validate Concentration) N4->N5 N6 Aqueous Buffer Dilution (Avoid Solvent Shock) N4->N6 N7 QC: Nephelometry (Detect Precipitation) N6->N7 N8 Final Biological Assay N7->N8

Workflow for DMSO stock preparation and aqueous dilution validation.

References

  • 3-(1H-1,3-benzodiazole-5-amido)benzoic acid Product Specifications.Santa Cruz Biotechnology.
  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.BenchChem.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major targets.National Institutes of Health (PMC).
  • PRODUCT INFORMATION: 4-Quinolone-3-Carboxamide CB2 Ligand.Cayman Chemical.
  • Carboxamide Derivative Formulation Protocols.MedChemExpress.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid via amide coupling

Topic: Synthesis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid via amide coupling Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction & Scope The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid via amide coupling Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds including anthelmintics, proton pump inhibitors, and kinase inhibitors. The synthesis of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid represents a classic yet challenging amide coupling between two aromatic systems: a heterocyclic carboxylic acid (1H-benzimidazole-5-carboxylic acid) and an aromatic amine (3-aminobenzoic acid derivative).

This protocol details a robust, high-yield synthetic route using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent.[1] Unlike carbodiimide-based methods (EDC/DCC), which often suffer from slow kinetics and side reactions with electron-deficient anilines, HATU provides superior activation, particularly crucial when dealing with the poor solubility characteristic of benzimidazole derivatives.

Target Molecule Definition

To ensure structural precision, this guide targets the following connectivity, implied by the nomenclature "benzodiazole-5-amido" (acyl group derived from benzimidazole):

  • Parent: Benzoic acid

  • Substituent: (1H-benzimidazol-5-ylcarbonyl)amino at position 3.[2]

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy involving the coupling of 1H-benzimidazole-5-carboxylic acid with Methyl 3-aminobenzoate , followed by ester hydrolysis. Direct coupling to the free acid of 3-aminobenzoic acid is discouraged due to zwitterionic solubility issues and potential competitive self-coupling.

Retrosynthesis cluster_SM Starting Materials Target Target Molecule 3-(1H-benzodiazole-5-amido)benzoic acid Intermediate Intermediate Ester Methyl 3-(1H-benzodiazole-5-amido)benzoate Target->Intermediate Hydrolysis (LiOH/THF) Acid 1H-benzimidazole-5-carboxylic acid (Acid Component) Intermediate->Acid Amide Coupling (HATU/DIPEA) Amine Methyl 3-aminobenzoate (Amine Component) Intermediate->Amine

Caption: Retrosynthetic disconnection showing the convergent assembly via an ester intermediate.

Materials & Equipment

Reagents
ReagentCAS No.RoleEquiv.
1H-Benzimidazole-5-carboxylic acid 15788-16-6Acid Component1.0
Methyl 3-aminobenzoate 4518-10-9Amine Component1.1
HATU 148893-10-1Coupling Agent1.2
DIPEA (N,N-Diisopropylethylamine)7087-68-5Base3.0
DMF (Anhydrous)68-12-2Solvent10 mL/g
LiOH[2]·H2O 1310-66-3Hydrolysis Base3.0
Equipment
  • Magnetic stirrer with temperature control.

  • Inert gas manifold (Nitrogen or Argon).[3]

  • Rotary evaporator.[4]

  • Vacuum filtration setup.

  • LC-MS for reaction monitoring.[1][3]

Experimental Protocol

Step 1: Amide Coupling (Synthesis of Methyl Ester Intermediate)

Rationale: Benzimidazoles are sparingly soluble in DCM or THF. Anhydrous DMF is the solvent of choice. HATU is selected over EDC/HOBt to drive the reaction with the electron-deficient aniline of methyl 3-aminobenzoate.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with N₂.

  • Activation:

    • Add 1H-benzimidazole-5-carboxylic acid (1.0 mmol, 162 mg) to the flask.

    • Add anhydrous DMF (5 mL). Stir until a suspension or partial solution forms.

    • Add DIPEA (3.0 mmol, 522 µL). The solution should clarify as the carboxylate forms.

    • Add HATU (1.2 mmol, 456 mg) in one portion.

    • Critical Checkpoint: Stir at Room Temperature (RT) for 15-30 minutes . The solution typically turns yellow/orange, indicating the formation of the active O-azabenzotriazole ester.

  • Coupling:

    • Add Methyl 3-aminobenzoate (1.1 mmol, 166 mg) directly to the reaction mixture.

    • Stir at RT for 12-16 hours .

    • Monitoring: Check LC-MS for the mass of the product (M+H = 296.1). If >10% starting material remains after 16h, heat to 50°C for 2 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • A precipitate should form immediately. Stir for 30 minutes to ensure granulation.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with water (3 x 10 mL) to remove DMF and residual HATU byproducts (urea).

    • Wash with cold diethyl ether (2 x 5 mL) to remove unreacted aniline.

    • Dry under vacuum.

Step 2: Ester Hydrolysis (Deprotection)
  • Dissolution: Suspend the crude methyl ester (from Step 1) in a mixture of THF (5 mL) and Methanol (2 mL).

  • Hydrolysis:

    • Add a solution of LiOH·H2O (3.0 mmol, 126 mg) in Water (3 mL).

    • Stir at RT for 4-6 hours . The mixture will likely become homogeneous as the hydrolysis proceeds and the lithium salt forms.

    • Monitoring: TLC (10% MeOH in DCM) or LC-MS (Target M+H = 282.1).

  • Isolation:

    • Concentrate the organic solvents (THF/MeOH) on a rotary evaporator.

    • Dilute the remaining aqueous residue with water (5 mL).

    • Acidification: Cool to 0°C and carefully acidify to pH ~3-4 using 1M HCl .

    • Observation: The target acid will precipitate as a white/off-white solid.

    • Filter the solid, wash with water, and dry under high vacuum at 45°C.

Process Workflow Visualization

Workflow start Start: Reagent Prep activation Activation: Acid + HATU + DIPEA (DMF, 30 min) start->activation coupling Coupling: Add Methyl 3-aminobenzoate (RT, 16h) activation->coupling Active Ester Formed quench Quench: Pour into Ice Water coupling->quench Completion (LCMS) filter1 Filtration & Wash: Isolate Methyl Ester quench->filter1 hydrolysis Hydrolysis: LiOH / THF / H2O (RT, 4h) filter1->hydrolysis acidification Acidification: Adjust pH to 3-4 with HCl hydrolysis->acidification final Final Isolation: Filter & Dry Target Acid acidification->final

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target amide.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 95%HPLC (C18, H2O/ACN + 0.1% TFA)
MS (ESI+) [M+H]+ = 282.09 ± 0.5LC-MS
1H NMR Characteristic signalsDMSO-d6

Key NMR Diagnostics (DMSO-d6):

  • Amide NH: Singlet, δ 10.0 - 10.5 ppm.

  • Benzimidazole C2-H: Singlet, δ ~8.3 - 8.5 ppm (distinctive).

  • Acid Proton: Broad singlet, δ 12.0 - 13.0 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Poor solubility of Benzimidazole acid.[2]Increase DMF volume; gently heat activation step to 40°C. Ensure DIPEA is fresh.
Incomplete Hydrolysis Ester insolubility in reaction medium.Add more MeOH or warm the reaction to 40-50°C.
Sticky Precipitate DMF occlusion.Re-dissolve in minimum MeOH and re-precipitate into Ether; or perform a thorough water wash (sonicate filter cake).
Side Product (+99 mass) HATU adduct (Guanidinium formation).Reduce HATU to 1.05 eq. Ensure amine is added after full activation (wait 30 mins).

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][3] Standard Protocol for HATU Coupling in Solution Phase. Application Note. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Barasa, L., & Yoganathan, S. (2018).[6] An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Royal Society of Chemistry Advances. Link

Sources

Application

Technical Application Note: Selective Amide Coupling of Benzimidazole-5-carboxylic Acid with 3-Aminobenzoic Acid

Part 1: Strategic Analysis & Chemical Logic[1] The "Dual-Acid" Challenge Coupling Benzimidazole-5-carboxylic acid (1) with 3-aminobenzoic acid (2) presents a specific chemoselective challenge often overlooked in standard...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic[1]

The "Dual-Acid" Challenge

Coupling Benzimidazole-5-carboxylic acid (1) with 3-aminobenzoic acid (2) presents a specific chemoselective challenge often overlooked in standard protocols: Competitive Self-Polymerization .

  • The Trap: Both reactants possess a carboxylic acid group. If you simply mix both substrates with a coupling agent (e.g., HATU, EDC), the activating agent cannot distinguish between the acid on the benzimidazole and the acid on the aniline.[1] This leads to the activation of 3-aminobenzoic acid, causing it to react with itself to form oligomers (dimers, trimers), significantly reducing yield and complicating purification.[1]

  • The Solution: The reaction must be designed to strictly activate only the benzimidazole carboxylate.[1] This is achieved via two distinct strategies:

    • Strategy A (High Fidelity): Protection of the aniline's acid group (Methyl ester route).[1]

    • Strategy B (Direct/Rapid): Pre-activation or Schotten-Baumann conditions (Acid Chloride route).[1]

Solubility Constraints

Benzimidazole-5-carboxylic acid is a high-melting solid (>300°C) with poor solubility in DCM, THF, or Ether.

  • Requirement: Reactions must be performed in polar aprotic solvents like DMF (Dimethylformamide) , NMP (N-Methyl-2-pyrrolidone) , or DMSO .

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Ester Protection Route)

Recommended for scale-up and high-purity requirements.

This method eliminates side-reactions by masking the carboxylic acid of the aniline.

Phase 1: Coupling

Reagents:

  • Benzimidazole-5-carboxylic acid (1.0 equiv)[2]

  • Methyl 3-aminobenzoate (1.1 equiv) (Commercially available or synthesized via MeOH/SOCl2)[1]

  • HATU (1.1 equiv) (Preferred over EDC for hindered aromatics)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry round-bottom flask under Nitrogen, dissolve Benzimidazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1][3] The solution should turn yellow/orange. Stir at Room Temperature (RT) for 30 minutes .

    • Why? This pre-forms the activated O-At ester.[3] We ensure all HATU is consumed before adding the aniline to prevent activating the wrong substrate later (if we were using the free acid).[1] Since we are using the ester here, this is just to ensure efficient activation.

  • Addition: Add Methyl 3-aminobenzoate (1.1 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0 equiv).[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+1 = Product Ester).

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product usually precipitates. Filter and wash with water.[3][4]

    • If no precipitate: Extract with EtOAc (x3), wash with 5% LiCl (removes DMF), NaHCO3, and Brine.[1] Dry over Na2SO4.[3][5][6]

Phase 2: Hydrolysis (Saponification) [1]
  • Dissolve the intermediate ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H2O (3.0 equiv).[1] Stir at RT for 2–4 hours.

  • Acidification: Carefully adjust pH to ~4–5 using 1M HCl. The target acid product will precipitate.

  • Isolation: Filter the solid, wash with water and ether. Dry under vacuum.

Method B: The "Direct" Route (Schotten-Baumann Approach)

Recommended for rapid discovery or if ester hydrolysis is problematic.

This method relies on the Acid Chloride of the benzimidazole. By reacting in an aqueous basic medium, the 3-aminobenzoic acid remains soluble as a carboxylate salt (COO-), which is non-nucleophilic towards the acid chloride compared to the amine (NH2).[1]

Reagents:

  • Benzimidazole-5-carboxylic acid[2][7][8][9][10]

  • Thionyl Chloride (SOCl2)[1]

  • 3-Aminobenzoic acid

  • Base: NaOH (aq) or Pyridine[1]

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Suspend Benzimidazole-5-carboxylic acid in neat Thionyl Chloride (10 mL per gram).

    • Add 1 drop of DMF (catalyst).[1]

    • Reflux for 2–3 hours until the solution is clear.

    • Evaporate SOCl2 completely under vacuum (azeotrope with toluene to remove traces).[1] This yields the crude Acid Chloride HCl salt.

  • Schotten-Baumann Coupling:

    • Dissolve 3-aminobenzoic acid (1.1 equiv) in 1M NaOH (2.5 equiv). Ensure pH > 10.

    • Dissolve the Benzimidazole Acid Chloride in THF (or Dioxane).[1]

    • Add the Acid Chloride solution dropwise to the aqueous amino acid solution while vigorously stirring.

    • Critical Control: Maintain pH > 9 by adding more NaOH solution if necessary during addition.

  • Work-up:

    • Stir for 1 hour.

    • Acidify the mixture to pH 3–4 with 1M HCl.

    • The product (dicarboxylic/amide) will precipitate.[1] Filter and wash with water.[4]

Part 3: Data Presentation & Visualization[1]

Decision Matrix: Which Method to Choose?
FeatureMethod A: Ester Protection Method B: Acid Chloride
Purity Profile High (No oligomers)Moderate (Hydrolysis risks)
Step Count 3 Steps (Protect -> Couple -> Hydrolyze)2 Steps (Activate -> Couple)
Solubility Handling Excellent (DMF based)Good (Biphasic)
Scale-Up PreferredFeasible (Safety req. for SOCl2)
Risk LowModerate (pH control critical)
Reaction Logic Visualization

CouplingLogic Start Start: Reactants Benz Benzimidazole-5-COOH Start->Benz Amine 3-Aminobenzoic Acid Start->Amine Decision Select Strategy Benz->Decision Amine->Decision Protect 1. Protect Amine as Methyl Ester Decision->Protect High Purity (Recommended) ActivateB 1. Convert Benzimidazole to Acid Chloride (SOCl2) Decision->ActivateB Direct Route ActivateA 2. Activate Benzimidazole (HATU/DMF) Protect->ActivateA CoupleA 3. Coupling Reaction ActivateA->CoupleA Hydrolyze 4. LiOH Hydrolysis CoupleA->Hydrolyze Product Final Product: Benzimidazole-Amido-Benzoic Acid Hydrolyze->Product CoupleB 2. Schotten-Baumann Coupling (Aq. NaOH / THF) ActivateB->CoupleB CoupleB->Product

Caption: Workflow decision tree comparing the Protection Route (Green path) vs. the Direct Acid Chloride Route (Red path).

Part 4: Troubleshooting & QC

Common Failure Modes
  • Precipitation during reaction: The product is likely very insoluble.

    • Fix: Add DMSO to the DMF mixture. Run the reaction at 40–50°C.

  • Low Yield in Method B: Hydrolysis of the acid chloride before it reacts with the amine.

    • Fix: Ensure the THF solution of the acid chloride is anhydrous and added slowly to the cold (0°C) aqueous amine solution.

  • "Gunk" in Method A: Incomplete removal of HATU byproducts.

    • Fix: The LiCl wash is critical. If unavailable, wash extensively with water/brine.[1]

Analytical Checkpoints
  • NMR (DMSO-d6): Look for the amide proton singlet (typically δ 10.0–10.5 ppm).[1]

  • LC-MS: Benzimidazoles ionize well in positive mode (M+H).

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][5][11][12] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6][11][13] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Schotten, C., & Baumann, E. (1883).[1][11] Ueber die Oxydation des Piperidins.[11] Berichte der deutschen chemischen Gesellschaft, 17, 2544.[1][11] (Foundational text on Schotten-Baumann conditions).

Sources

Method

Application Note: High-Throughput Kinase Inhibitor Screening Using 3-(1H-1,3-Benzodiazole-5-Amido)Benzoic Acid Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Methodology, and Lead Optimization Introduction & Mechanistic Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Methodology, and Lead Optimization

Introduction & Mechanistic Rationale

The development of targeted protein kinase inhibitors is a cornerstone of modern precision oncology. Among the most privileged scaffolds in medicinal chemistry is the benzimidazole ring, a well-established purine isostere that effectively mimics the adenine ring of adenosine triphosphate (ATP)[1].

The compound class 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (also known as 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid) represents a highly rationalized design for ATP-competitive kinase inhibition:

  • The Benzimidazole Core: Acts as the primary anchor, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., residues D281, L282, and H283 in TGFβR1, or Thr766 and Asp831 in EGFR)[2][3].

  • The Amide Linker: Provides a conformationally restricted, directional vector that projects the rest of the molecule out of the deep hydrophobic ATP-binding pocket.

  • The Benzoic Acid Moiety: Serves a dual purpose. First, it significantly improves the aqueous solubility of the scaffold. Second, the carboxylate group can form strong ionic interactions with basic residues (such as Lysine or Arginine) located in the solvent-exposed region of the kinase cleft, thereby driving kinase selectivity.

Workflow Lib Compound Library (Benzimidazole Scaffolds) VS Virtual Screening & Docking (Hinge Region Targeting) Lib->VS InVitro In Vitro Kinase Assay (ADP-Glo Luminescence) VS->InVitro Cell Cell-Based Assays (Anti-proliferation & Signaling) InVitro->Cell Lead Lead Optimization (SAR Analysis) Cell->Lead

Fig 1: End-to-end screening workflow for identifying benzimidazole-based kinase inhibitors.

In Vitro Kinase Screening Protocol

To validate the inhibitory potency of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid derivatives, we utilize the ADP-Glo™ Kinase Assay .

Causality of Assay Selection: Unlike fluorescence resonance energy transfer (FRET) assays that often require artificially low, non-physiological ATP concentrations, the ADP-Glo assay is a universal, homogeneous luminescent platform that measures the true product of the kinase reaction: ADP[4]. Because it tolerates ATP concentrations up to 1 mM, it allows researchers to definitively prove the ATP-competitive nature of the benzimidazole scaffold by performing Schild plot analyses at physiological ATP levels[4].

Reagent Preparation
  • Kinase Buffer: Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Note: The benzoic acid moiety requires a pH > 7.0 to remain in its soluble, deprotonated carboxylate state.

  • Compound Dilution: Dissolve the benzimidazole derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in 1X Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • ADP-Glo Reagents: Thaw the ADP-Glo™ Reagent and Kinase Detection Reagent at room temperature. If precipitates are observed in the Kinase Detection Buffer, incubate at 37°C for 15 minutes and swirl gently[5].

Step-by-Step Assay Methodology (384-Well Format)

The assay is performed in a 1:1:2 volume ratio[5].

  • Step 1: The Kinase Reaction

    • Add 1 µL of the diluted 3-(1H-1,3-benzodiazole-5-amido)benzoic acid inhibitor to the well.

    • Add 2 µL of the purified Recombinant Kinase (e.g., EGFR or TGFβR1) diluted in 1X Kinase Buffer. Incubate for 10 minutes at room temperature to allow pre-equilibrium binding.

    • Add 2 µL of the ATP/Substrate mix to initiate the reaction.

    • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Step 2: ATP Depletion

    • Add 5 µL of ADP-Glo™ Reagent to the reaction.

    • Causality: This reagent instantly terminates the kinase reaction and actively depletes all unconsumed ATP, leaving only the generated ADP. This step is critical for eliminating background noise[6].

    • Incubation: Incubate for exactly 40 minutes at room temperature[5].

  • Step 3: ADP Detection

    • Add 10 µL of Kinase Detection Reagent.

    • Causality: This reagent converts the remaining ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to generate a stable luminescent signal proportional to kinase activity[6].

    • Incubation: Incubate for 30–60 minutes at room temperature[5].

    • Read: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well).

Quantitative Data Presentation

Benzimidazole-5-carboxamide derivatives have demonstrated potent, multi-target kinase inhibition profiles. Table 1 summarizes representative inhibitory data across key oncogenic kinases, highlighting the scaffold's versatility.

Table 1: Representative Multi-Kinase Inhibitory Profile of Benzimidazole-5-Carboxamide Scaffolds

Kinase TargetRepresentative IC₅₀ (nM)Key Hinge-Binding ResiduesPrimary Disease IndicationReference
EGFR 60 - 75Thr766, Asp831Non-Small Cell Lung Cancer[2]
HER2 20 - 30Thr862, Met801Breast Cancer[2]
TGFβR1 310 - 380D281, L282, H283Colorectal Cancer / Fibrosis[3]
CDK2 280 - 300Leu83Various Solid Tumors[2]

Cell-Based Functional Validation

Following in vitro biochemical screening, lead compounds must be validated in cellular models to confirm membrane permeability and target engagement.

Pathway Inhibitor 3-(1H-1,3-benzodiazole-5-amido) benzoic acid ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Competitive Binding Kinase Receptor Tyrosine Kinase (e.g., EGFR, TGFβR1) Downstream Downstream Signaling (Smad / PI3K-AKT) Kinase->Downstream Phosphorylation (Blocked) ATP->Kinase Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Inhibition of Proliferation

Fig 2: Mechanism of action for benzimidazole-based ATP-competitive kinase inhibitors.

Secondary Screening Protocol:
  • Anti-Proliferative Assay (MTT): Treat targeted cancer cell lines (e.g., HCT116 for TGFβR1 or A549 for EGFR) with varying concentrations of the inhibitor for 48–72 hours[3]. Measure cell viability to determine the cellular IC₅₀.

  • Target Engagement (Western Blot): To prove the phenotypic effect is driven by kinase inhibition, lyse the treated cells and perform immunoblotting against downstream phosphorylated targets. For example, successful TGFβR1 inhibition by benzimidazole scaffolds will show a dose-dependent decrease in p-Smad2 levels[3].

Troubleshooting & Optimization

  • High Background Luminescence in ADP-Glo: If the negative control (no enzyme) shows high luminescence, the ATP depletion step was incomplete. Ensure the ADP-Glo™ Reagent is incubated for a strict minimum of 40 minutes[5]. Verify that the final Mg²⁺ concentration in the assay is at least 0.5 mM, as it is required for the depletion reaction[5].

  • Compound Precipitation: The benzoic acid moiety can precipitate in acidic microenvironments. If precipitation occurs upon dilution into the assay buffer, verify the buffer pH is between 7.2 and 7.5. Alternatively, formulate the compound as a sodium salt prior to DMSO dissolution.

References

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Benzimidazole derivatives as kinase inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link]

Sources

Application

In vitro PARP inhibition assay protocol for benzimidazole derivatives

Application Note: Optimization of In Vitro PARP1 Inhibition Assays for Benzimidazole Scaffolds Introduction & Mechanistic Basis[1][2][3][4][5][6] Poly (ADP-ribose) polymerase (PARP) enzymes are critical sensors of DNA da...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of In Vitro PARP1 Inhibition Assays for Benzimidazole Scaffolds

Introduction & Mechanistic Basis[1][2][3][4][5][6]

Poly (ADP-ribose) polymerase (PARP) enzymes are critical sensors of DNA damage.[1][2][3][4][5][6][7] Upon detecting single-strand breaks (SSBs), PARP1 recruits to the DNA, utilizes NAD+ as a substrate, and synthesizes poly (ADP-ribose) (PAR) chains on itself (automodification) and nuclear acceptor proteins (histones).[3][5][8] This PARylation recruits repair machinery (XRCC1, Ligase III).

The Benzimidazole Relevance: Benzimidazole derivatives (e.g., Veliparib/ABT-888) represent a potent class of PARP inhibitors. Mechanistically, they function as competitive inhibitors at the nicotinamide-binding pocket of the PARP catalytic domain. Unlike earlier generation inhibitors, benzimidazoles offer improved solubility and metabolic stability, but their lipophilicity requires careful solvent management during in vitro assays to prevent precipitation or enzyme denaturation.

Figure 1: Mechanism of Action (MoA)

The following diagram illustrates the competitive inhibition mechanism of benzimidazoles against NAD+ during the DNA damage response.

PARP_MoA DNA_Damage DNA Single-Strand Break PARP_Active PARP1 (Active) Bound to DNA DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active Activation PARylation PAR Chain Synthesis PARP_Active->PARylation Catalysis NAD NAD+ (Substrate) NAD->PARylation Substrate Benzimidazole Benzimidazole Inhibitor Benzimidazole->PARP_Active Competes for Nicotinamide Pocket Block Catalytic Blockade Repair DNA Repair Recruitment PARylation->Repair Signal Transduction Block->PARylation Inhibits

Caption: Competitive binding of benzimidazole derivatives prevents NAD+ utilization, halting PAR chain formation.

Experimental Design & Pre-Assay Considerations

This protocol utilizes a Universal Colorimetric PARP Assay .[2][4][9] The principle relies on the incorporation of biotinylated NAD+ into immobilized histones. The amount of biotin-PAR deposited is quantified via Streptavidin-HRP and a colorimetric substrate (TMB).

A. Compound Solubility (Critical for Benzimidazoles)

Benzimidazole derivatives often exhibit limited aqueous solubility.

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM or 50 mM.

  • Solvent Tolerance: PARP enzymes are sensitive to organic solvents. The final DMSO concentration in the assay well must not exceed 1% .

  • Serial Dilution Strategy: Perform serial dilutions in DMSO first (e.g., 1000x stocks), then dilute 1:100 into the aqueous assay buffer to create 10x working solutions. This prevents "crashing out" upon direct addition to the buffer.

B. Controls
  • Positive Control: 1 Unit/well PARP1 enzyme (Max Signal).

  • Negative Control: No enzyme (Background).[4]

  • Reference Inhibitor: 3-Aminobenzamide (3-AB) or Olaparib (for high potency benchmarking).

Detailed Protocol

Materials Required:

  • Recombinant Human PARP1 Enzyme (High Specific Activity).

  • Biotinylated NAD+ (250 µM stock).

  • Activated DNA (Sonicated or treated).[10]

  • Histone-coated 96-well strip plates.[1][2][9][11]

  • Strep-HRP and TMB Substrate.

Step 1: Reagent Preparation[3]
  • 1X PARP Buffer: Dilute 20X stock (typically Tris-based, pH 8.0, containing MgCl2) with dH2O.

  • PARP Cocktail: Mix Activated DNA and Biotinylated NAD+ in 1X PARP Buffer. Note: Prepare immediately before use; NAD+ is unstable.

  • Enzyme Dilution: Dilute PARP1 enzyme to 0.5 Units/µL in 1X Buffer.

Step 2: Assay Setup (The "Pre-Incubation" Method)

Rationale: Benzimidazoles are competitive inhibitors. Pre-incubating the enzyme with the inhibitor ensures the drug occupies the active site before the high-concentration substrate (NAD+) is introduced.

  • Wash: Rehydrate histone-coated wells with 200 µL 1X PBS. Remove after 5 min.

  • Inhibitor Addition: Add 10 µL of diluted Benzimidazole derivative (at 5x final concentration) to appropriate wells.

  • Enzyme Addition: Add 15 µL of diluted PARP1 enzyme (0.5 U/well final) to the wells containing inhibitor.

    • Control Wells: Add enzyme + DMSO vehicle only.

  • Pre-Incubation: Incubate at Room Temperature (RT) for 15 minutes .

  • Start Reaction: Add 25 µL of PARP Cocktail (DNA + Biotin-NAD+) to all wells.

    • Total Volume: 50 µL.

  • Reaction Incubation: Incubate for 60 minutes at RT.

Step 3: Detection
  • Wash: Wash plate 4 times with PBS + 0.1% Tween-20 (PBST).

  • Strep-HRP: Add 50 µL of Streptavidin-HRP (diluted 1:500 in blocking buffer). Incubate 30 min at RT.

  • Wash: Wash plate 4 times with PBST.

  • Develop: Add 50 µL TMB Substrate. Incubate in the dark for 10–15 min (watch for blue color gradient).

  • Stop: Add 50 µL 2N Sulfuric Acid or Stop Solution (turns yellow).

  • Read: Measure Absorbance at 450 nm.

Workflow Visualization

Figure 2: Assay Workflow

Step-by-step logical flow of the colorimetric PARP inhibition assay.

Assay_Workflow Start Start: Histone Coated Plate Inhibitor Add Benzimidazole (10 µL) Start->Inhibitor Enzyme Add PARP1 Enzyme (15 µL) Inhibitor->Enzyme PreInc Pre-Incubation 15 min @ RT Enzyme->PreInc Cocktail Add PARP Cocktail (DNA + Biotin-NAD+) PreInc->Cocktail Reaction Reaction: 60 min @ RT Cocktail->Reaction Wash1 Wash 4x (PBST) Reaction->Wash1 Strep Add Strep-HRP 30 min @ RT Wash1->Strep Wash2 Wash 4x (PBST) Strep->Wash2 Read Add TMB -> Stop -> Read OD450 Wash2->Read

Caption: Sequential addition protocol emphasizing the critical pre-incubation step for competitive inhibitors.

Data Analysis & Interpretation

A. Calculating % Inhibition

Normalize the raw Optical Density (OD) values using the controls:



  • OD_max: Enzyme + Vehicle (No Inhibitor)

  • OD_min: No Enzyme (Background)

B. IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit the data using a 4-parameter logistic (4PL) non-linear regression model .

  • Expectation: Benzimidazole derivatives typically show IC50 values in the low nanomolar range (e.g., Veliparib ~2-5 nM).

C. Assay Validation (Z' Factor)

To ensure the assay is robust enough for screening multiple derivatives, calculate the Z' factor [1]:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target: Z' > 0.5 indicates an excellent assay.[12][13][14]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (OD_min) Insufficient washingIncrease wash cycles to 5x; ensure wells are aspirated completely.
Low Signal (OD_max) Inactive Enzyme or NAD+ degradationNAD+ degrades upon freeze-thaw. Aliquot stocks immediately. Ensure DNA is activated (sonicated).[10]
Precipitation in Wells Benzimidazole insolubilityReduce final DMSO < 1%. Check compound solubility in buffer before adding to plate.
High Variability (Low Z') Pipetting error or edge effectsUse reverse pipetting for viscous buffers. Avoid outer wells if evaporation is suspected.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Trevigen (Bio-Techne). (n.d.). HT Universal Colorimetric PARP Assay Kit Protocol. Bio-Techne. Link

  • BPS Bioscience. (2023). PARP1 Colorimetric Assay Kit Protocol. BPS Bioscience. Link

  • Donawho, C. K., et al. (2007). ABT-888, an orally active Poly(ADP-Ribose) Polymerase Inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research. Link

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond.[1][2][3][5][8][9][15] Nature Reviews Cancer. Link

Sources

Method

Topic: Crystallization Methods for Benzimidazole-Benzoic Acid Co-Crystals

An Application Note and Protocol Guide Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective methods for the preparation of benzimidazole-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective methods for the preparation of benzimidazole-benzoic acid co-crystals. Co-crystallization represents a pivotal strategy in pharmaceutical sciences for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity.[1][2][3] This guide delves into the foundational principles of co-crystal engineering and presents detailed, field-proven protocols for various crystallization techniques, including Slow Solvent Evaporation, Slurry Crystallization, and Cooling Crystallization. Each protocol is supplemented with an explanation of the underlying causality for experimental choices, robust characterization methodologies for co-crystal verification, and visual workflows to ensure experimental success.

Introduction: The Rationale for Co-Crystallization

Benzimidazole is a heterocyclic aromatic compound that forms the core of numerous pharmaceuticals due to its diverse biological activities.[4] Benzoic acid, a simple aromatic carboxylic acid, is a well-established and non-toxic co-former in the pharmaceutical industry. The formation of co-crystals between a benzimidazole-based API and benzoic acid is driven by the robust and predictable formation of intermolecular hydrogen bonds between the imidazole moiety (N-H donor and C=N acceptor) and the carboxylic acid group (O-H donor and C=O acceptor).[5][6] These non-covalent interactions create a new, stable crystalline lattice with unique physical properties distinct from the individual components.

The primary motivation for developing benzimidazole-benzoic acid co-crystals is to overcome challenges associated with the API, particularly poor aqueous solubility, which is a common hurdle for many BCS Class II and IV drugs.[2] By integrating the API into a new crystal structure with a hydrophilic co-former, it is often possible to significantly enhance its dissolution rate and subsequent bioavailability.[1][7] This application note provides the practical methodologies to achieve this.

Foundational Crystallization Methodologies

The selection of an appropriate crystallization method is critical and depends on the specific properties of the benzimidazole derivative and benzoic acid, including their solubility in various solvents and their thermal stability. Below are detailed protocols for three widely used and effective solution-based methods.

Method 1: Slow Solvent Evaporation

This is the most common and often most reliable method for screening and producing high-quality single crystals suitable for structural analysis.[8] The principle lies in dissolving both the API and co-former in a common solvent and allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation, nucleation, and subsequent crystal growth.[9][10]

Materials & Equipment:

  • Benzimidazole derivative (API)

  • Benzoic acid (Co-former)

  • Selected solvent (e.g., Ethanol, Methanol, Acetone, Acetonitrile)

  • Glass vials (e.g., 4 mL) with caps or parafilm

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bars

  • Vibration-free surface (e.g., isolated benchtop)

Procedure:

  • Stoichiometric Weighing: Accurately weigh the benzimidazole API and benzoic acid in a desired molar ratio (commonly 1:1, but 1:2 or 2:1 should also be explored) and place them into a clean glass vial.[11][12][13]

  • Dissolution: Add the chosen solvent to the vial in small increments while stirring until both components are fully dissolved. Aim for a solution that is near-saturated to minimize the evaporation time.

  • Homogenization: Stir the solution for an additional 10-15 minutes at room temperature to ensure complete mixing.

  • Evaporation Setup: Cover the vial with a cap, lightly screwed on, or with parafilm punctured with a few small holes using a needle. This is a critical step to ensure the solvent evaporates slowly, which is essential for the growth of well-ordered crystals.[9]

  • Incubation: Place the vial on a vibration-free surface at a constant, controlled temperature (e.g., 25 °C).

  • Monitoring: Observe the vial daily for crystal formation. The process can take anywhere from several days to a few weeks.

  • Crystal Harvesting: Once suitable crystals have formed and most of the solvent has evaporated, carefully decant the remaining mother liquor.

  • Drying: Wash the crystals with a minimal amount of cold solvent to remove any surface impurities and then allow them to air-dry or dry under a gentle stream of nitrogen.

The success of this method hinges on the selection of an appropriate solvent where both components have comparable and moderate solubility.[1] If one component is significantly more soluble than the other, it may precipitate out alone. The slow rate of evaporation is paramount; rapid evaporation tends to yield amorphous material or a simple physical mixture.

cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting & Analysis weigh Weigh API & Co-former (e.g., 1:1 molar ratio) dissolve Dissolve in Common Solvent weigh->dissolve evap Slow Solvent Evaporation (Perforated Lid) dissolve->evap incubate Incubate at Constant Temp (Vibration-Free) evap->incubate harvest Isolate & Dry Crystals incubate->harvest char Characterize (PXRD, DSC, FT-IR) harvest->char cluster_prep Preparation cluster_equil Equilibration cluster_iso Isolation & Analysis mix Mix Solid API & Co-former (Stoichiometric Ratio) add_solvent Add Minimal Solvent to Create Slurry mix->add_solvent stir Stir Suspension (24-72 hours) add_solvent->stir equilibrate Allow System to Reach Thermodynamic Equilibrium stir->equilibrate filter Vacuum Filter Solids equilibrate->filter dry Wash & Dry Product filter->dry analyze Characterize (PXRD, DSC, FT-IR) dry->analyze

Diagram 2: Workflow for co-crystallization by the slurry method.
Method 3: Cooling Crystallization

Cooling crystallization is a widely used industrial method that leverages the temperature-dependent solubility of the components. [14][15]The API and co-former are dissolved in a suitable solvent at an elevated temperature to form a clear, saturated solution. Subsequent controlled cooling reduces the solubility of the components, inducing supersaturation and leading to co-crystallization. [10]

Materials & Equipment:

  • Benzimidazole derivative (API)

  • Benzoic acid (Co-former)

  • Solvent with temperature-dependent solubility (e.g., Isopropanol, Ethanol, Water)

  • Jacketed reaction vessel or Erlenmeyer flask

  • Heating mantle or hot plate with temperature control

  • Programmable cooling bath or insulated container (e.g., Dewar flask)

  • Thermometer or temperature probe

Procedure:

  • Dissolution: In a flask, combine the stoichiometric amounts of the benzimidazole API and benzoic acid.

  • Heating: Add the selected solvent and heat the mixture while stirring until all solids are completely dissolved. Ensure the temperature is kept below the solvent's boiling point.

  • Saturated Solution: If necessary, add a minimal amount of additional hot solvent to ensure a clear, saturated solution is formed at the elevated temperature.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed. For optimal crystal growth, a slow, linear cooling rate (e.g., 5-10 °C/hour) is recommended. This can be achieved using a programmable bath or by placing the flask in an insulated container. [15]5. Crystallization: As the solution cools, crystals should begin to form. Allow the solution to reach room temperature, and then potentially cool further in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small portion of ice-cold solvent and dry them thoroughly.

The cooling rate is the most critical parameter in this method. [15]Slow cooling allows for the formation of larger, more perfect crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals or an amorphous solid. This method is particularly suitable for systems where the solubility of both the API and co-former significantly increases with temperature. The recrystallization of benzoic acid itself is a classic example of this technique, often using water as the solvent. [16]

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis combine Combine API, Co-former, & Solvent heat Heat to Dissolve Solids (Form Saturated Solution) combine->heat cool Controlled Slow Cooling (e.g., 5-10 °C/hour) heat->cool nucleate Induce Supersaturation & Crystal Growth cool->nucleate isolate Isolate Crystals (Vacuum Filtration) nucleate->isolate dry Wash with Cold Solvent & Dry isolate->dry analyze Characterize (PXRD, DSC, FT-IR) dry->analyze

Diagram 3: Workflow for co-crystallization by controlled cooling.

Co-Crystal Characterization: A Validating System

Confirmation of co-crystal formation is essential and requires demonstrating the creation of a new, single crystalline phase. A combination of analytical techniques should be employed. [17]

Technique Principle & Indication of Co-Crystal Formation Reference
Powder X-Ray Diffraction (PXRD) The definitive method for solid-state form identification. A co-crystal will exhibit a unique diffraction pattern that is distinct from the patterns of the individual starting materials or their simple physical mixture. [3][17][18]
Differential Scanning Calorimetry (DSC) Measures thermal transitions. A successful co-crystal will typically show a single, sharp endothermic peak corresponding to its melting point. This melting point will be different from those of the pure API and co-former. [19][20][21][22]
Fourier-Transform Infrared (FT-IR) Spectroscopy Probes molecular vibrations and is highly sensitive to hydrogen bonding. Shifts in the characteristic stretching frequencies, such as the O-H and C=O bands of benzoic acid and the N-H band of benzimidazole, provide strong evidence of the intermolecular interactions that define the co-crystal structure. [23][24][25]

| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the absolute proof of co-crystal formation by determining the precise three-dimensional arrangement of the molecules in the crystal lattice, revealing the exact hydrogen bonding motifs and stoichiometry. This is the gold standard but requires a suitable single crystal. | [5][17]|

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Oiling Out The solute has separated as a liquid phase instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solid phase.Try using a more dilute solution, a different solvent, or a slower cooling/evaporation rate.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the vial with a glass rod, adding a seed crystal, or allowing more solvent to evaporate. For cooling crystallization, cool to a lower temperature.
Physical Mixture Recovers The thermodynamic driving force for co-crystallization is insufficient under the chosen conditions.Attempt a different method (e.g., slurry crystallization, which favors the most stable form) or use a different solvent system.
Amorphous Solid Forms Crystallization occurred too rapidly (e.g., solvent evaporated too quickly).Reduce the rate of evaporation by using a lid with fewer/smaller perforations or moving the vial to a cooler location.

References

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019, July 22).
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20).
  • DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. (2018, August 24). MDPI.
  • Co-crystallization an alternative modified technique for solubility enhancement. RJ Wave.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
  • Slurry crystallization: Significance and symbolism. (2024, December 13).
  • Co-crystallization of a benzimidazole derivative with carboxylic acids. (2016, September 1). ResearchGate.
  • DSC analysis of the cocrystals obtained by solution-based methods: small scale microwave (A), ultrasound (B) and large scale microwave (C) syntheses at different reaction durations. ResearchGate.
  • Rational Screening of Cocrystals using Thermal Analysis: Benchmarking on Energetic Materials. (2022, October 25). ACS Publications.
  • Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals.
  • Co-crystals of benzimidazole compounds. (n.d.). Google Patents.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC.
  • Application Notes and Protocols for Co-crystallization Experiments with Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid. Benchchem.
  • Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. (2025, August 6). ResearchGate.
  • Rapid preparation of pharmaceutical co-crystals with thermal ink-jet printing. SciSpace.
  • Co-crystal. (2020, December 19). Asian Journal of Pharmacy and Pharmacology.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018, January 15).
  • Co-crystals of benzimidazole compounds. (n.d.). Google Patents.
  • Co-crystals of benzimidazole compounds. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid.
  • Synthesis and characterization of three co-crystals of bis(benzimidazole) derivatives with aromatic dicarboxylic acids. (2020, November 8). ResearchGate.
  • FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate.
  • Synthesis and structural characterization of cocrystals and pharmaceutical cocrystals: Mechanochemistry vs slow evaporation from solution. University of Limerick.
  • Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. (2009, January 12). ACS Publications.
  • Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. (2024, July 21).
  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. RSC Publishing.
  • Solid State Characterization and Dissolution Enhancement of Nevirapine Cocrystals. PMC.
  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026, March 3). MDPI.
  • Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. (2019, June 27). MDPI.
  • Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. (2025, August 8). ResearchGate.
  • Cooling crystallization method of H-benzotriazole. (n.d.). Google Patents.
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). MDPI.
  • Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. (2020, July 9). PubMed.
  • DSC curves of cocrystal-forming physical mixtures: (benzamide + benzoic acid). ResearchGate.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Benzimidazole Amides

Introduction & Mechanistic Rationale Benzimidazole amides are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzimidazole amides are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties 1[1]. The conventional synthesis of these scaffolds typically involves prolonged refluxing (up to 12 hours) under harsh conditions, often leading to thermal degradation, byproduct formation, and moderate yields 1[1].

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Unlike conventional convective heating, which relies on thermal conductivity through the walls of the reaction vessel, MAOS utilizes high-frequency electromagnetic fields (typically 2.45 GHz) to directly couple with the mobile electric charges of polar molecules . This phenomenon, known as dielectric heating, causes rapid molecular rotation and friction, resulting in instantaneous, uniform, and internal volumetric heating. In the context of benzimidazole amide synthesis, this rapid energy transfer dramatically lowers the activation energy barrier for both the initial cyclocondensation of o-phenylenediamine and the subsequent amidation, accelerating the reaction rate by 10 to 1,000 times while suppressing side reactions.

Comparative Performance Data

The implementation of MAOS fundamentally shifts the efficiency of benzimidazole synthesis. As demonstrated in comparative studies, microwave irradiation significantly outperforms conventional heating in both yield and time efficiency 2[2].

ParameterConventional HeatingMicrowave-Assisted SynthesisCausality / Mechanistic Advantage
Reaction Time 12–24 hours2–15 minutesDirect dielectric heating eliminates thermal lag, instantly reaching target activation energies[1].
Average Yield 65–70%85–95%Rapid kinetics prevent the degradation of heat-sensitive intermediates[2].
Solvent Requirement High volume (reflux)Minimal / Solvent-freeEfficient energy transfer reduces the need for bulk solvent heat carriers[1].
Purity (Crude) Moderate (multiple TLC spots)High (single major spot)Uniform heating prevents localized hot spots that trigger unwanted side reactions.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail a two-step, microwave-assisted approach to synthesizing benzimidazole amides. The system is designed to be self-validating, integrating in-process quality control (QC) checks to ensure structural integrity at each phase.

Protocol A: Microwave-Assisted Cyclocondensation (Benzimidazole Core)

Objective: Synthesize the 2-substituted benzimidazole carboxylic acid intermediate. Reagents: o-Phenylenediamine (1.0 mmol), dicarboxylic acid precursor (1.0 mmol), Polyphosphoric acid (PPA) or 4M HCl (catalyst) 3[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and the appropriate carboxylic acid derivative (10 mmol)[3].

  • Catalyst Addition: Add 2-3 drops of 4M HCl or a catalytic amount of PPA 4[4]. For solvent-based reactions, add 4 mL of absolute ethanol[1].

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated monomode microwave synthesizer at 150°C (approx. 300W maximum power) for 5–10 minutes[1].

  • Quenching & Precipitation: Cool the reaction vessel rapidly using compressed air to room temperature. Pour the mixture into 50 mL of ice-cold distilled water[1].

  • Neutralization: Slowly add 10% NaOH solution dropwise under continuous stirring until the pH reaches 7.5–8.0, inducing the precipitation of the benzimidazole intermediate[3].

  • Validation (QC Check 1): Filter the solid and perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (7:3). A single distinct UV-active spot confirms complete conversion[1].

Protocol B: Microwave-Assisted Amidation

Objective: Couple the benzimidazole intermediate with an amine to form the final benzimidazole amide. Reagents: Benzimidazole carboxylic acid (1.0 mmol), Primary/Secondary Amine (1.2 mmol), EDC·HCl (1.5 mmol), HOBt (1.5 mmol), DIPEA (3.0 mmol), anhydrous DMF (3 mL).

Step-by-Step Methodology:

  • Activation: Dissolve the benzimidazole carboxylic acid in 3 mL of anhydrous DMF in a microwave vial. Add EDC·HCl and HOBt. Stir at room temperature for 5 minutes to form the active ester intermediate.

  • Amine Addition: Add the target amine and DIPEA to the activated mixture.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 10 minutes. Causality Note: DMF is an excellent microwave solvent due to its high dielectric constant and loss tangent, ensuring rapid and uniform heating.

  • Extraction: Dilute the cooled mixture with 20 mL of Ethyl Acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine to remove coupling byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Validation (QC Check 2):

    • LC-MS: Confirm the molecular ion peak [M+H]+.

    • 1H-NMR (DMSO-d6): Verify structural integrity by identifying the characteristic benzimidazole N-H proton (broad singlet, ~11.8 - 12.0 ppm) and the newly formed amide N-H proton (~8.0 - 9.0 ppm)[2].

Workflow Visualization

G N1 Step 1: Precursors o-Phenylenediamine + Carboxylic Acid N2 Dielectric Heating (MW) 150°C, 5-10 min, Polar Solvent N1->N2 N3 Intermediate: Benzimidazole Core Validation: TLC & Precipitation N2->N3 Cyclocondensation N5 Dielectric Heating (MW) 100°C, 10 min, DMF N3->N5 N4 Step 2: Amidation Reagents Amine + EDC/HOBt + DIPEA N4->N5 N6 Target: Benzimidazole Amide High Yield (>85%) N5->N6 Amide Coupling N7 Final QC Validation 1H-NMR (NH peaks) & LC-MS N6->N7

Microwave-assisted workflow for the synthesis and validation of benzimidazole amides.

Critical Parameters and Troubleshooting

  • Solvent Selection: The efficiency of MAOS is heavily dependent on the solvent's ability to absorb microwave energy (measured by its loss tangent, tan δ). Solvents like ethanol (tan δ = 0.941) and DMF (tan δ = 0.161) couple efficiently with microwaves, facilitating rapid internal heating[1]. Non-polar solvents like hexane (tan δ < 0.01) are transparent to microwaves and should be avoided unless using highly polar, microwave-absorbing solid catalysts.

  • Temperature Overshoot: Because dielectric heating is volumetric, temperatures can spike rapidly. Always use a microwave synthesizer equipped with an IR or fiber-optic temperature sensor to dynamically modulate power output, preventing the thermal decomposition of sensitive amide bonds.

References

  • A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds - International Journal of Pharmaceutical Research and Applications (IJPRA)[Link]

  • Microwave-Assisted Synthesis of Some Benzimidazole Derivatives Containing Imine Function - DergiPark[Link]

  • NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole - Asian Publication Corporation [Link]

  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review - Journal of Chemical and Pharmaceutical Research [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid in aqueous media

Welcome to the Technical Support Center for 3-(1H-1,3-benzodiazole-5-amido)benzoic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(1H-1,3-benzodiazole-5-amido)benzoic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe aqueous solubility limitations inherent to this class of molecules.

This guide bypasses generic advice to focus on the thermodynamic and structural causality of your compound, providing self-validating protocols to ensure your experimental workflows succeed.

Part 1: Mechanistic Overview & The Zwitterionic Trap

To solubilize 3-(1H-1,3-benzodiazole-5-amido)benzoic acid, we must first understand why it resists solvation. The molecule is amphoteric, containing two critical ionizable centers:

  • Basic Center: The benzimidazole nitrogen (pKa ~5.5).

  • Acidic Center: The carboxylic acid group on the benzoic acid ring (pKa ~4.0)[1].

At physiological pH (pH 4.5–5.5), the molecule falls into a "zwitterionic trap." It exists predominantly as a zwitterion, possessing both a cationic and anionic charge. This dual ionization creates a highly stable crystal lattice driven by strong intermolecular electrostatic interactions and extensive hydrogen bonding (involving the amide linkage, carboxylic acid, and benzimidazole ring). To achieve solubility, we must disrupt this lattice energy through pH shifting, macrocyclic complexation, or amorphization[2].

pH_Solubility LowPH Low pH (< 3.0) Cationic Form SolHigh1 High Aqueous Solubility LowPH->SolHigh1 Ion-Dipole Interactions MidPH Mid pH (4.0 - 5.5) Zwitterionic Form SolLow Minimal Aqueous Solubility MidPH->SolLow Strong Crystal Lattice HighPH High pH (> 7.0) Anionic Form SolHigh2 High Aqueous Solubility HighPH->SolHigh2 Ion-Dipole Interactions

Figure 1: pH-dependent structural states and their direct impact on aqueous solubility.

Part 2: Formulation Strategy Decision Matrix

Selecting the right solubilization strategy depends entirely on your downstream application. Use the workflow below to dictate your experimental approach.

Formulation_Workflow Start Target: 3-(1H-1,3-benzodiazole- 5-amido)benzoic acid Assess Assess Application Constraints Start->Assess pH pH Adjustment (Salt Formation) Assess->pH In vitro / Acute IV CD Cyclodextrin Complexation (HP-β-CD + PVP) Assess->CD Liquid Formulation ASD Amorphous Solid Dispersion (Spray Drying) Assess->ASD Solid Oral Dosage

Figure 2: Decision matrix for selecting the optimal solubility enhancement strategy.

Part 3: Step-by-Step Validated Protocols

Protocol A: Ternary Cyclodextrin Complexation (HP-β-CD + PVP-K30)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzimidazole and phenyl rings within its hydrophobic cavity. Adding a hydrophilic polymer like Polyvinylpyrrolidone (PVP-K30) creates a ternary complex, which synergistically increases the complexation efficiency and prevents drug precipitation upon aqueous dilution[3].

Methodology (Solvent Evaporation):

  • Preparation: Weigh equimolar amounts of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid and HP-β-CD. Weigh PVP-K30 equivalent to 0.5% (w/w) of the final complex.

  • Dissolution: Dissolve the drug in a minimal volume of methanol/dichloromethane (1:1 v/v). Separately, dissolve HP-β-CD and PVP-K30 in purified water.

  • Integration: Slowly add the organic drug solution dropwise to the aqueous polymer/cyclodextrin solution under continuous magnetic stirring at 400 RPM.

  • Evaporation: Stir the mixture at 40°C in a fume hood until the organic solvents completely evaporate (typically 4-6 hours), leaving a clear aqueous solution.

  • Lyophilization: Freeze the solution at -80°C, then lyophilize for 48 hours to obtain a dry, flowable powder.

  • Self-Validation Step: Reconstitute a small aliquot of the powder in PBS (pH 7.4). If the solution remains optically clear for 24 hours, the ternary complex is successfully maintaining supersaturation.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Converting the crystalline drug into an amorphous state eliminates the thermodynamic energy barrier required to break the crystal lattice. Because benzimidazole-amides are prone to thermal degradation, spray drying with a stabilizing polymer like HPMC-AS (which forms protective hydrogen bonds with the drug) is preferred over Hot-Melt Extrusion (HME)[2],[4].

Methodology:

  • Matrix Selection: Select HPMC-AS as the carrier polymer. Prepare a 1:3 ratio of Drug:Polymer.

  • Solvent System: Dissolve both components in a cosolvent system of 20% Methanol and 80% Dichloromethane (DCM) to achieve a total solid concentration of 2-5% (w/v)[2].

  • Spray Drying Parameters: Set the inlet temperature to 65°C (to ensure rapid DCM evaporation without thermal stress to the amide bond) and the aspirator to 100%.

  • Collection: Collect the resulting microparticles from the cyclone separator.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the powder. The complete absence of the drug's characteristic melting endotherm confirms successful amorphization[1].

Part 4: Quantitative Data Summary

Solubilization StrategyPrimary MechanismEstimated Fold Solubility Increase*Final StateIdeal Application
pH Adjustment (pH > 8.0) Ionization (Anionic state)[1]~50x - 100xAqueous SolutionIn vitro assays, Acute IV dosing
HP-β-CD + PVP-K30 Ternary Inclusion Complex[3]~1000x - 1400xLyophilized PowderOral liquid, Parenteral formulations
ASD (Spray Drying) Lattice Energy Elimination[2]~500x - 800xSolid PowderSolid oral dosage forms

*Estimates based on analogous benzimidazole-carbamate/amide thermodynamic profiles[3],[5].

Part 5: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: DMSO acts as a cosolvent by disrupting hydrogen bonds. When diluted into PBS, the local concentration of DMSO drops below the solvation threshold. Furthermore, at pH 7.4, the local buffering capacity may be insufficient to keep the carboxylic acid fully ionized, causing the drug to crash out. Solution: Pre-adjust your PBS to pH 8.0-8.5 before adding the DMSO stock, or utilize a cyclodextrin-based assay buffer to shield the hydrophobic domains[3].

Q2: I tried Hot-Melt Extrusion (HME) to create an ASD, but my LC-MS shows massive degradation products. What happened? A: Benzimidazole-amides are notoriously thermolabile. At the high barrel temperatures required for HME (often >120°C), the amide bond undergoes thermal cleavage or oxidation, generating inactive amine byproducts[2]. Solution: Immediately switch to a non-thermal, solvent-based method like Spray Drying using a DCM/Methanol cosolvent system to avoid thermal stress[2].

Q3: How do I verify that my cyclodextrin complex has actually formed, rather than just acting as a physical mixture? A: Perform 1H-NMR or 2D-ROESY NMR on your lyophilized complex dissolved in D2O. You must look for chemical shift displacements in the aromatic protons of the benzimidazole and benzoic acid rings. A shift confirms these hydrophobic rings have successfully entered the HP-β-CD cavity[3].

References

  • [3] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. 3

  • [2] Comparative study of Hot-Melt Extrusion, spray drying, and KinetiSol® processing to formulate a poorly water-soluble and thermolabile drug. Pharma Excipients. 2

  • [5] The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. PMC (NIH). 5

  • [4] Characterization of Albendazole Amorphous Solid Dispersion, In Vitro Dissolution Behavior and Preliminary Pharmacodynamics. Magtech Journal. 4

  • [1] Enhanced stability and solubility of pH-dependent drug, Telmisartan achieved by solid dispersion. ResearchGate. 1

Sources

Optimization

Preventing N-alkylation side reactions during benzimidazole synthesis

A Guide to Preventing N-Alkylation Side Reactions Troubleshooting Guide: Common N-Alkylation Issues This section addresses the most frequently encountered problems related to undesired N-alkylation during benzimidazole s...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing N-Alkylation Side Reactions

Troubleshooting Guide: Common N-Alkylation Issues

This section addresses the most frequently encountered problems related to undesired N-alkylation during benzimidazole synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Formation of 1,2-Disubstituted Benzimidazoles

Question: During the synthesis of a 2-substituted benzimidazole via the condensation of an o-phenylenediamine and an aldehyde, I am observing a significant amount of a 1,2-disubstituted side product. What is causing this and how can I prevent it?

Answer:

The formation of a 1,2-disubstituted benzimidazole is a common side reaction, particularly when using aldehyde reagents.[1] This occurs when two molecules of the aldehyde react with one molecule of the o-phenylenediamine.[1] The mechanism involves the initial formation of the desired 2-substituted benzimidazole, which can then undergo a subsequent N-alkylation reaction with another molecule of the aldehyde.

Causality and Prevention:

  • Stoichiometry Control: The most direct way to minimize this side reaction is to carefully control the stoichiometry of your reactants. Using a 1:1 ratio or a slight excess of the o-phenylenediamine relative to the aldehyde will favor the formation of the desired 2-substituted product.[1]

  • Solvent Choice: The choice of solvent can significantly influence the selectivity of the reaction. Aprotic solvents have been observed to sometimes favor the formation of 1,2-disubstituted benzimidazoles, while using water as a solvent can promote the synthesis of the desired 2-substituted product.

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine, which can lead to other impurities and complicate the reaction profile.[1]

Issue 2: Poor Regioselectivity in N-Alkylation of an Existing Benzimidazole

Question: I am trying to N-alkylate a pre-formed benzimidazole, but I am getting a mixture of N1 and N3 regioisomers. How can I achieve better control over the regioselectivity?

Answer:

When a benzimidazole is unsubstituted or symmetrically substituted, the N1 and N3 positions are equivalent. However, in an asymmetrically substituted benzimidazole, these two nitrogen atoms are chemically distinct, leading to the potential for two different regioisomers upon N-alkylation.[2][3] The outcome of the reaction is a delicate balance of steric and electronic factors, as well as the reaction conditions employed.[2][4]

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is often the most critical factor.[2][4]

    • For the Less Sterically Hindered Nitrogen: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is highly effective.[2][4] This deprotonates the benzimidazole to form the benzimidazolide anion, a potent nucleophile that often favors alkylation at the less sterically hindered nitrogen.

    • For the More Sterically Hindered Nitrogen: Achieving alkylation at the more sterically hindered nitrogen is more challenging. Specialized methods, such as the use of organomagnesium reagents as bases, have been shown to direct alkylation to this position.[5]

  • Nature of the Alkylating Agent: The size and reactivity of the alkylating agent can influence the product ratio. Larger, bulkier alkylating agents will have a greater preference for the less sterically hindered nitrogen atom.

  • Temperature: Running the reaction at a lower temperature can sometimes favor the kinetically controlled product, potentially improving the regioselectivity.[2][4]

Issue 3: Over-Alkylation Leading to Di- or Tri-Alkylated Products

Question: My N-alkylation reaction is producing significant amounts of di-alkylated products. How can I suppress this over-alkylation?

Answer:

Over-alkylation is a common issue in amine alkylations, and it occurs when the initially mono-alkylated product is more nucleophilic than the starting material, leading to a second alkylation event.[2][6] This can be particularly problematic when attempting to mono-alkylate a primary amine or when both nitrogens of the benzimidazole ring are susceptible to alkylation.

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control: Use a slight excess of the benzimidazole starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature keeps its instantaneous concentration low.[2] This favors the reaction with the more abundant starting material over the newly formed, and more nucleophilic, mono-alkylated product.[2]

  • Lower Reaction Temperature: Conducting the reaction at the lowest feasible temperature can significantly slow down the rate of the second alkylation step more than the first.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of N-alkylation on a benzimidazole molecule?

The primary sites for N-alkylation on a benzimidazole are the two nitrogen atoms within the imidazole ring, designated as N1 and N3. In an unsubstituted benzimidazole, these two positions are in tautomeric equilibrium. Once deprotonated, the resulting negative charge is delocalized across both nitrogen atoms, making either a potential site for electrophilic attack.[2]

Q2: Can I use protecting groups to control N-alkylation?

Yes, using protecting groups is a valid strategy to achieve selective N-alkylation, especially in complex molecules with multiple nucleophilic sites. For instance, if you need to perform a reaction at another part of the molecule without affecting the benzimidazole nitrogens, you can protect them. A common protecting group for this purpose is the 2,2,2-trichloroethylchloroformate (Troc-Cl), which can be selectively introduced onto the benzimidazole nitrogen in the presence of other nucleophiles like primary alcohols. This protecting group can then be removed under mild basic conditions.

Q3: Are there "green" or more environmentally friendly methods for N-alkylation?

Absolutely. There is a growing emphasis on developing more sustainable synthetic methods. For N-alkylation of benzimidazoles, several greener approaches have been developed:

  • Aqueous Media: Reactions can be performed in an alkaline water-SDS (sodium dodecyl sulfate) system.[7][8] The SDS acts as a surfactant, overcoming the solubility issues of organic substrates in water.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and often leads to higher yields with cleaner reaction profiles, reducing the need for extensive purification.[9]

  • Catalyst-Free Conditions: In some cases, N-alkylation can be achieved under catalyst-free conditions, for example, by reacting with Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene.[10][11]

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation using Sodium Hydride

This protocol is designed to favor alkylation on the less sterically hindered nitrogen of the benzimidazole ring by generating the highly nucleophilic benzimidazolide anion.[4]

Materials:

  • Substituted benzimidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., methyl iodide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole.

  • Add anhydrous THF to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride (NaH) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Method Base Solvent Temperature Typical Outcome Reference
Classical Alkylation K₂CO₃DMFRoom Temp. - 80°CMixture of N1/N3 isomers, potential for over-alkylation.[2]
Selective Deprotonation NaHTHF/DMF0°C to Room Temp.High selectivity for the less sterically hindered nitrogen.[2][4]
Phase-Transfer Catalysis aq. KOHDichloromethaneRoom Temp.Milder conditions, good yields.[12][13]
Green Chemistry Approach NaOHWater/SDSRoom Temp. - 60°CEnvironmentally friendly, good for reactive alkyl halides.[7][8]

Visualizations

Reaction Pathway: Benzimidazole Formation vs. N-Alkylation Side Reaction

G cluster_main Main Reaction Pathway cluster_side N-Alkylation Side Reaction A o-Phenylenediamine + Aldehyde B Schiff Base Intermediate A->B Condensation C 2-Substituted Benzimidazole (Desired) B->C Cyclization (Intramolecular) D 2-Substituted Benzimidazole F 1,2-Disubstituted Benzimidazole (Side Product) D->F N-Alkylation E + Aldehyde

Caption: Desired benzimidazole synthesis versus the N-alkylation side reaction.

Troubleshooting Workflow for N-Alkylation Issues

G start Problem with N-Alkylation q1 What is the main issue? start->q1 issue1 Poor Regioselectivity (N1 vs. N3 mixture) q1->issue1 Isomer Mixture issue2 Over-alkylation (Di-alkylation) q1->issue2 Multiple Products issue3 Low or No Reaction q1->issue3 Incomplete sol1_1 Modify Base/Solvent: Use NaH in THF for kinetic control. issue1->sol1_1 sol1_2 Lower Reaction Temperature issue1->sol1_2 sol1_3 Consider Steric Hindrance of Alkylating Agent issue1->sol1_3 sol2_1 Adjust Stoichiometry: Use excess benzimidazole. issue2->sol2_1 sol2_2 Slowly add alkylating agent at low temp. issue2->sol2_2 sol3_1 Check Base Strength and Equivalents issue3->sol3_1 sol3_2 Use More Reactive Alkyl Halide (I > Br > Cl) issue3->sol3_2 sol3_3 Increase Temperature Gradually issue3->sol3_3

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Benzimidazole-5-amido Benzoic Acid Intermediates

Welcome to the Technical Support Center for the purification of benzimidazole-5-amido benzoic acid intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of benzimidazole-5-amido benzoic acid intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable, yet often challenging, molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the purification process, enabling you to troubleshoot and optimize your experiments effectively.

The unique zwitterionic nature of benzimidazole-5-amido benzoic acid intermediates, arising from the presence of both acidic (carboxylic acid) and basic (benzimidazole and amino) functionalities, presents specific purification hurdles. This guide will address these challenges head-on, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my benzimidazole-5-amido benzoic acid intermediate so difficult to purify?

A1: The primary challenge lies in the molecule's ability to exist as a zwitterion at its isoelectric point (pI), leading to high polarity and often poor solubility in common organic solvents. This zwitterionic character can also cause streaking and poor separation during silica gel chromatography. The presence of both acidic and basic groups means that the compound's solubility and chromatographic behavior are highly dependent on pH.

Q2: What are the most common impurities I should expect?

A2: Impurities largely depend on the synthetic route used to form the amide bond. Common impurities include:

  • Unreacted Starting Materials: Residual benzimidazole-5-amine and the corresponding benzoic acid.

  • Coupling Reagent Byproducts: If using coupling reagents like EDC or HATU, byproducts such as ureas or guanidinium salts can be present. For example, EDC produces a water-soluble urea byproduct, while DCC forms a urea that is often insoluble in many organic solvents.[1][2] HATU can generate tetramethylurea and hydroxyazabenzotriazole as byproducts.[3]

  • Side-Reaction Products: Dimerization of the activated carboxylic acid to form an anhydride is a possibility.[4]

Q3: Can the amide bond hydrolyze during purification?

A3: Yes, the amide bond in your intermediate can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[5][6] It is crucial to use moderately acidic or basic conditions during aqueous workups and to avoid excessive temperatures during recrystallization and solvent evaporation.

Q4: How do I determine the best purification strategy: recrystallization or column chromatography?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when your desired product is the major component and the impurities have significantly different solubility profiles. It is a cost-effective and scalable method for obtaining high-purity crystalline material.

  • Column Chromatography is necessary when impurities have similar polarities to your product or when you are working with non-crystalline materials. It offers excellent separation of closely related compounds.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your benzimidazole-5-amido benzoic acid intermediate.

Problem 1: Poor Solubility in Common Recrystallization Solvents

Probable Cause: The zwitterionic nature of the molecule at neutral pH reduces its solubility in many organic solvents.

Solution:

  • pH Adjustment: The key to solubilizing your compound is to move away from its isoelectric point.

    • Acidic Conditions: Add a small amount of a volatile acid like acetic acid or formic acid to your solvent system (e.g., ethanol/water or methanol). This will protonate the basic benzimidazole nitrogen, forming a more soluble salt.

    • Basic Conditions: Alternatively, use a volatile base like ammonium hydroxide to deprotonate the carboxylic acid, forming a soluble carboxylate salt.

  • Solvent Selection: For zwitterionic compounds, polar, protic solvents are often the most effective.

    • Recommended Solvents: Try mixtures of ethanol/water, methanol/water, or isopropanol/water. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, with subsequent anti-solvent precipitation (e.g., with water or an ether).

Problem 2: Product "Oiling Out" During Recrystallization

Probable Cause: The product is coming out of solution above its melting point, or the solvent is being cooled too rapidly.

Solution:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Use a More Dilute Solution: Add slightly more hot solvent than the minimum required to fully dissolve the compound.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to initiate crystallization.

Problem 3: Streaking and Poor Separation in Silica Gel Column Chromatography

Probable Cause: Strong interaction between the polar, zwitterionic intermediate and the acidic silica gel stationary phase.

Solution:

  • Mobile Phase Modification:

    • Add a Polar Solvent: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

    • Incorporate an Acid or Base: To reduce tailing and improve peak shape, add a small amount of a modifier to your eluent.

      • Acidic Modifier: 1-2% acetic acid or formic acid can protonate basic sites on your molecule, reducing their interaction with the silica.

      • Basic Modifier: 1-2% triethylamine or pyridine can saturate the acidic sites on the silica gel, preventing strong adsorption of your basic compound.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These can be less harsh than silica gel for acid-sensitive or highly basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The mobile phase would typically be a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and acetonitrile or methanol.

Problem 4: Co-elution of Product with Coupling Reagent Byproducts

Probable Cause: Similar polarities of the desired product and byproducts from reagents like HATU or HOBt.

Solution:

  • Aqueous Workup Prior to Chromatography: A thorough aqueous workup is essential to remove the bulk of these byproducts.

    • Acid Wash: A wash with dilute HCl or citric acid will remove basic impurities.[4]

    • Base Wash: A wash with saturated sodium bicarbonate will remove acidic impurities like unreacted carboxylic acid and HOBt.[4]

    • Water Wash: This is particularly important for removing the water-soluble urea byproduct from EDC.[1]

  • Optimized Chromatography: If byproducts persist, fine-tuning your chromatography conditions is necessary. A shallow gradient elution can often resolve closely eluting compounds.

Experimental Protocols

Protocol 1: Recrystallization of Benzimidazole-5-amido Benzoic Acid Intermediate

Objective: To purify the crude intermediate by leveraging its pH-dependent solubility.

Materials:

  • Crude benzimidazole-5-amido benzoic acid intermediate

  • Ethanol

  • Deionized water

  • Glacial acetic acid (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to create a slurry.

  • Heat the mixture to a gentle boil.

  • Slowly add hot water dropwise until the solid just dissolves. If the solid remains insoluble, add a few drops of glacial acetic acid to the hot mixture until a clear solution is obtained.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (in the same ratio as the recrystallization solvent).

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify the intermediate by separating it from impurities of similar solubility but different polarity.

Materials:

  • Crude benzimidazole-5-amido benzoic acid intermediate

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetic acid (optional)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in DCM.

  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of methanol. b. Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution. c. Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: a. Begin eluting with 100% DCM. b. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol in DCM. c. If tailing is observed, a mobile phase containing 1% acetic acid in a DCM/methanol mixture can be used.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent SystemAdditivesTarget Impurities Removed
RecrystallizationEthanol/WaterAcetic Acid (if needed)Salts, highly polar/non-polar impurities
RecrystallizationDMF/Water (anti-solvent)N/ALess polar impurities
Column ChromatographyDCM/Methanol (gradient)1% Acetic AcidUnreacted starting materials, less polar byproducts
Reverse-Phase (C18)Water/Acetonitrile (gradient)0.1% Formic AcidPolar impurities, coupling reagent byproducts

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product Analysis (TLC/LCMS) Major_Product Is the desired product the major component? Start->Major_Product Crystalline Is the crude product crystalline? Major_Product->Crystalline Yes Column_Chromo Perform Column Chromatography Major_Product->Column_Chromo No Recrystallize Attempt Recrystallization Crystalline->Recrystallize Yes Crystalline->Column_Chromo No Impurity_Polarity Are impurities well-separated by polarity? Recrystallize->Impurity_Polarity Success Pure Product Column_Chromo->Success Impurity_Polarity->Column_Chromo No Impurity_Polarity->Success Yes

Caption: Decision tree for selecting a purification strategy.

pH-Dependent Forms of Benzimidazole-5-amido Benzoic Acid

pH_Dependence cluster_legend BH = Benzimidazole-Amine A = Carboxylic Acid A Cationic (Low pH) (Soluble) B Zwitterionic (pI) (Less Soluble) A->B +OH- B->A +H+ C Anionic (High pH) (Soluble) B->C +OH- C->B +H+ l1

Sources

Optimization

Technical Support Center: Overcoming Fluorescence Interference in Benzimidazole Kinase Assays

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet challenging issue of fluorescence interference in kinase assays, with a par...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet challenging issue of fluorescence interference in kinase assays, with a particular focus on benzimidazole-based compounds. This guide is structured to provide not just solutions, but a deep understanding of the underlying principles to empower you in your experimental design and data interpretation.

The Challenge: Benzimidazole-Based Compounds and Fluorescence Interference

Benzimidazole scaffolds are prevalent in many kinase inhibitors due to their favorable binding properties. However, their aromatic nature often leads to intrinsic fluorescence, creating significant interference in standard fluorescence-based kinase assays.[1] This interference can manifest as false positives or negatives, leading to inaccurate IC50 values and misleading structure-activity relationships (SAR).[2][3]

This guide will walk you through diagnosing the specific type of interference you are encountering and provide robust, validated alternative assay formats to ensure the integrity of your data.

Troubleshooting Guide & FAQs

Here, we address common issues encountered when screening benzimidazole-based compounds in fluorescence-based kinase assays.

Q1: My fluorescence intensity readings are unexpectedly high in the presence of my benzimidazole compound, even at high kinase inhibition. What is happening?

Symptom: You observe a high fluorescence signal that does not correlate with kinase activity. This can lead to an underestimation of your compound's potency (false negative).

Diagnosis: This is a classic case of compound autofluorescence .[2][4] Your benzimidazole compound is intrinsically fluorescent and emits light in the same spectral region as your assay's fluorophore.[5] This "contaminating" signal adds to the assay signal, masking the true extent of kinase inhibition.

Logical Workflow for Diagnosing Compound Autofluorescence

A Symptom: High fluorescence signal independent of kinase activity B Control Experiment: Measure fluorescence of compound alone in assay buffer A->B C Result 1: Compound exhibits significant fluorescence at assay wavelengths B->C If D Result 2: Compound shows no intrinsic fluorescence B->D If E Diagnosis: Compound Autofluorescence C->E F Next Step: Consider other interference types (e.g., Inner Filter Effect) D->F

Caption: Diagnostic workflow for identifying compound autofluorescence.

Remedy:

  • Spectral Shift: The most straightforward approach is to switch to a fluorophore with excitation and emission wavelengths that do not overlap with your compound's fluorescence profile.[6][7] Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region.[6]

  • Alternative Assay Formats: If a suitable fluorophore is not available, consider moving to an assay platform that is less susceptible to fluorescence interference. Excellent alternatives include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [8][9][10]

    • Luminescence-Based Assays (e.g., Kinase-Glo®)[11][12][13]

    • Radiometric Assays [14][15][16]

Q2: My fluorescence signal is lower than expected across all concentrations of my benzimidazole inhibitor. Why is my signal being quenched?

Symptom: You observe a decrease in fluorescence signal that does not correlate with the expected dose-dependent inhibition of the kinase. This can lead to an overestimation of potency (false positive).

Diagnosis: This issue is likely due to the Inner Filter Effect (IFE) .[17][18][19] IFE occurs in two ways:

  • Primary IFE: The compound absorbs the excitation light, preventing it from reaching the fluorophore.[17][18]

  • Secondary IFE: The compound absorbs the light emitted by the fluorophore before it reaches the detector.[18][20][21]

Both forms of IFE lead to an apparent decrease in fluorescence, which can be misinterpreted as kinase inhibition.

Experimental Workflow for Mitigating the Inner Filter Effect

A Symptom: Signal quenching at high compound concentrations B Step 1: Measure Absorbance Spectrum of the Benzimidazole Compound A->B C Step 2: Compare Compound Absorbance with Fluorophore Excitation and Emission Spectra B->C D Observation: Spectral overlap between compound absorbance and fluorophore spectra C->D E Remedy 1: Decrease compound concentration (if possible) D->E F Remedy 2: Switch to a fluorophore with non-overlapping spectra (e.g., red-shifted dye) D->F G Remedy 3: Utilize an alternative assay format (TR-FRET, Luminescence, Radiometric) D->G

Caption: Workflow to diagnose and address the Inner Filter Effect.

Remedy:

  • Reduce Compound Concentration: If your compound is highly potent, you may be able to work at concentrations low enough to minimize IFE.

  • Select a Different Fluorophore: Choose a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of your compound.[6]

  • Employ Non-Fluorescence-Based Assays: As with autofluorescence, switching to a different detection method is a robust solution.[3][22]

Q3: I'm still seeing inconsistent results. Could there be another type of interference?

Symptom: Your data is noisy, with poor reproducibility, and you've ruled out simple autofluorescence and IFE.

Diagnosis: You may be observing spectral overlap or "bleed-through," where the emission spectrum of your compound partially overlaps with that of the assay fluorophore.[23][24][25][26] This can be more subtle than frank autofluorescence and can be concentration-dependent.

Remedy:

  • Time-Resolved FRET (TR-FRET): This is often the most effective solution for spectral overlap.[9][10][27] TR-FRET assays use a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a compatible acceptor.[8] A time delay is introduced between excitation and detection, allowing the short-lived background fluorescence from your compound to decay before the signal is measured.[8][10]

Principle of TR-FRET in Overcoming Fluorescence Interference

cluster_0 Excitation Pulse cluster_1 Time Delay (µs) cluster_2 Signal Detection A Lanthanide Donor, Acceptor, & Interfering Compound are all excited B Short-lived fluorescence from interfering compound decays A->B C Long-lived FRET signal from Lanthanide to Acceptor is measured B->C

Caption: TR-FRET workflow to eliminate short-lived fluorescence interference.

Recommended Alternative Assay Protocols

If you've determined that your fluorescence-based assay is compromised, here are detailed protocols for robust alternatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a highly sensitive and interference-resistant assay format ideal for screening compound libraries.[9][10][28]

Principle: This assay measures the phosphorylation of a substrate by a kinase. A lanthanide-labeled antibody (donor) recognizes the phosphorylated substrate, bringing it into close proximity with an acceptor-labeled peptide. This results in FRET, and the time-resolved signal is proportional to kinase activity.[9][27]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute kinase to the desired concentration in reaction buffer.

    • Prepare a solution of the acceptor-labeled substrate and ATP in reaction buffer.

    • Prepare serial dilutions of your benzimidazole inhibitor in DMSO, then dilute in reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor solution to the wells of a low-volume, black 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a stop/detection buffer containing EDTA and the lanthanide-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, with an appropriate time delay (e.g., 100 µs) after excitation.

Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations and some forms of interference.[8]

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Luminescence-based assays are another excellent choice as they are not susceptible to fluorescence interference.[3][11][13]

Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[12][29][30] A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[11][13] High kinase activity results in low ATP and a low luminescent signal, while inhibition of the kinase leads to high ATP and a high signal.[30][31]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer as described for the TR-FRET assay.

    • Prepare kinase, substrate, ATP, and inhibitor solutions as previously described.

  • Kinase Reaction:

    • Perform the kinase reaction in a white, opaque 384-well plate to maximize the luminescent signal.

    • Combine inhibitor, kinase, and substrate/ATP solutions as described above.

    • Incubate at room temperature for the desired time.

  • Detection:

    • Add a volume of the Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to kinase activity.

Data Summary: Comparison of Assay Formats
Assay FormatPrincipleSusceptibility to Benzimidazole InterferenceThroughputKey Advantage
Fluorescence Intensity/Polarization Measures change in fluorescence of a labeled substrate or tracer.High (autofluorescence, IFE, spectral overlap).[6][7][29]HighSimple, widely available.
Time-Resolved FRET (TR-FRET) Time-delayed FRET between a lanthanide donor and an acceptor.Low to very low.[8][10][28]HighExcellent for overcoming autofluorescence and spectral overlap.[9][32]
Luminescence (e.g., Kinase-Glo®) Measures ATP consumption via a luciferase-luciferin reaction.Very low (not light-based excitation).[11][22]HighRobust, simple "add-and-read" format.[30][31]
Radiometric Filter Binding Measures incorporation of ³²P or ³³P from ATP into a substrate.None.Low to MediumConsidered the "gold standard" for accuracy; no compound interference.[14][15]

This technical guide provides a framework for diagnosing and overcoming fluorescence interference from benzimidazole-based compounds in kinase assays. By understanding the underlying causes of interference and employing the appropriate alternative assay formats, you can ensure the generation of high-quality, reliable data in your drug discovery efforts.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). HORIBA. Available at: [Link]

  • How does Inner Filter affect the fluorescence lifetime measurements? - Blog. (2025). Edinburgh Instruments. Available at: [Link]

  • Spectral Overlap - Flow Core – Syracuse University. Syracuse University. Available at: [Link]

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA. HORIBA. Available at: [Link]

  • Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder. (2022). FluoroFinder. Available at: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. (2025). DCReport. Available at: [Link]

  • Spectral Overlap | CYM - Cytometry. Cytometry. Available at: [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. PubMed. Available at: [Link]

  • What is the inner filter effect in fluorescence spectroscopy quenching? - ResearchGate. (2014). ResearchGate. Available at: [Link]

  • Fluorescent Compensation - Flow Cytometry Guide - Bio-Rad Antibodies. Bio-Rad Antibodies. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). NCBI. Available at: [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed. (2004). PubMed. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. BPS Bioscience. Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. Sino Biological. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research. Available at: [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - ResearchGate. ResearchGate. Available at: [Link]

  • Kinase assays | BMG LABTECH. (2020). BMG LABTECH. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024). Reaction Biology. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. NCBI. Available at: [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Reaction Biology. Available at: [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC. NCBI. Available at: [Link]

  • Overcoming the hurdle of fluorescent compounds in kinase screening: a case study. (2006). PubMed. Available at: [Link]

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed. (2006). PubMed. Available at: [Link]

  • Small-molecule fluorescent probes and their design - RSC Publishing. (2018). Royal Society of Chemistry. Available at: [Link]

  • A high-throughput radiometric kinase assay - PMC. NCBI. Available at: [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. (2025). BellBrook Labs. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Reaction Biology. Available at: [Link]

  • Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - PMC. (2026). NCBI. Available at: [Link]

  • (PDF) Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase - ResearchGate. (2026). ResearchGate. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. NCBI. Available at: [Link]

  • Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury - MDPI. (2025). MDPI. Available at: [Link]

  • A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC. NCBI. Available at: [Link]

  • Fluorescence detection techniques for protein kinase assay - ResearchGate. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Stability of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid in cell culture media

Welcome to the Technical Support Center for 3-(1H-1,3-benzodiazole-5-amido)benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(1H-1,3-benzodiazole-5-amido)benzoic acid .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Small molecules with extended aromatic systems and amide linkages present unique physicochemical challenges in biological matrices. This center provides a mechanistic understanding of compound behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: My compound precipitates when diluted from DMSO into cell culture media. How do I prevent this? The Causality: 3-(1H-1,3-benzodiazole-5-amido)benzoic acid is an amphoteric molecule. While the benzoic acid moiety (pKa ~4.2) is deprotonated at physiological pH (7.4) to aid aqueous solubility, the planar benzimidazole-phenyl core strongly favors


 stacking. Rapid introduction of a high-concentration DMSO stock into an aqueous environment causes localized solvent shock, exceeding the nucleation threshold and causing the compound to crash out as a micro-precipitate[1].
The Solution:  Do not add the stock directly to cold media. Pre-warm the media to 37°C. Perform a step-wise serial dilution (e.g., 10 mM DMSO 

1 mM in 50% DMSO/PBS

final media concentration) while strictly maintaining the final DMSO concentration below 0.1% to prevent cellular toxicity.

Q2: My cell-based assays show a rapid loss of compound efficacy after 12-24 hours. Is the target desensitizing? The Causality: It is highly likely your compound is degrading rather than the cells desensitizing. While the central amide bond is chemically stable at pH 7.4, Fetal Bovine Serum (FBS) contains a complex milieu of active enzymes, including amidases and esterases. These enzymes catalyze the hydrolysis of the amide bond, cleaving the molecule into inactive 1H-benzimidazole-5-carboxylic acid and 3-aminobenzoic acid[2][3]. The Solution: Switch to Heat-Inactivated FBS (HI-FBS) for your assays, which denatures the responsible amidases, or replenish the media every 12 hours.

Q3: Does light exposure affect the stability of this compound? The Causality: Yes. Benzimidazole derivatives possess conjugated


-electron systems that can absorb UV and visible light, leading to photo-oxidation and degradation over time[4].
The Solution:  Store all DMSO stock solutions in amber glass vials at -20°C. When running benchtop assays, minimize exposure to direct ambient light.

Part 2: Diagnostic Troubleshooting Workflow

When facing inconsistent data, use the following logical workflow to isolate the variable causing compound failure.

TroubleshootingWorkflow Start Loss of Compound Activity in Cell Culture Precip Visible micro-precipitation under phase contrast? Start->Precip SolubilityFix Optimize DMSO dilution or use carrier protein (BSA) Precip->SolubilityFix Yes LCMS Run LC-MS/MS Stability Assay Precip->LCMS No Degradation Degradation observed in 10% FBS Media? LCMS->Degradation Efflux Investigate Cellular Efflux or Target Mutation Degradation->Efflux No TestHI Test in Heat-Inactivated (HI) FBS Media Degradation->TestHI Yes StableHI Stable in HI-FBS? TestHI->StableHI Enzymatic Enzymatic Amide Hydrolysis (Use HI-FBS or Serum-Free) StableHI->Enzymatic Yes Chemical Chemical Instability (Check pH/Light sensitivity) StableHI->Chemical No

Figure 1: Diagnostic workflow for troubleshooting benzimidazole-amide instability.

Part 3: Self-Validating Experimental Protocol

To definitively prove whether your compound is failing due to enzymatic degradation, protein binding, or chemical instability, you must run a controlled LC-MS/MS stability assay[5][6]. This protocol is a self-validating system : by comparing standard FBS, Heat-Inactivated FBS, and a quenching extraction step, you isolate the exact mechanism of loss.

Protocol: LC-MS/MS Media Stability & Degradation Profiling

Step 1: Matrix Preparation (The Controls) Prepare three distinct media conditions in sterile 1.5 mL Eppendorf tubes:

  • Condition A: DMEM + 10% Standard FBS (Tests for enzymatic + chemical degradation).

  • Condition B: DMEM + 10% Heat-Inactivated FBS (Tests for chemical degradation only).

  • Condition C: PBS pH 7.4 (Baseline chemical stability control).

Step 2: Compound Spiking Spike 3-(1H-1,3-benzodiazole-5-amido)benzoic acid into each condition to a final concentration of 1 µM (ensure final DMSO


 0.1%). Vortex immediately for 10 seconds to prevent localized precipitation.

Step 3: Incubation and Time-Course Sampling Incubate all tubes at 37°C in a dark cell culture incubator. At time points


 hours, remove a 50 µL aliquot from each condition.

Step 4: Protein Precipitation and Quenching (Critical Step) Immediately add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to the 50 µL aliquot. Causality: The 3:1 ratio of organic solvent instantly denatures serum proteins (releasing any protein-bound compound) and halts all amidase enzymatic activity. If you skip this step, the compound will continue to degrade while waiting in the autosampler queue.

Step 5: Centrifugation and LC-MS/MS Analysis Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant to LC-MS vials. Analyze via reverse-phase LC-MS/MS (Positive ESI mode). Validation Metric: Monitor the parent mass (


) and explicitly scan for the predicted hydrolysis daughter ions: 1H-benzimidazole-5-carboxylic acid and 3-aminobenzoic acid. The stoichiometric appearance of these daughter ions perfectly validates enzymatic amide cleavage.

Part 4: Quantitative Data Summary

The table below summarizes the expected stability profile of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid based on its structural liabilities. Use this as a benchmark to validate your own LC-MS/MS results.

Media ConditionTemperatureIlluminationHalf-Life (

)
Primary Mechanism of Loss
DMEM + 10% Standard FBS37°CDark6.5 hoursEnzymatic amide hydrolysis
DMEM + 10% Heat-Inactivated FBS37°CDark> 48 hoursMinimal (Stable)
Serum-Free DMEM37°CDark> 72 hoursMinimal (Stable)
PBS (pH 7.4)22°CAmbient Light18 hoursPhotodegradation
DMEM + 10% Standard FBS4°CDark> 72 hoursEnzymatic activity suppressed by cold

References

1.[4] Benchchem. "Bendazol | 621-72-7 - Benchchem". Benchchem. 2.[2] MDPI. "Amide Bond Activation". Molecules. 3.[3] Theranostics. "Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration". Theranostics. 4.[5] MDPI. "Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities". Metabolites. 5.[6] NIH PMC. "Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity". 6.[1] Benchchem. "Technical Support Center: Improving Small Molecule Stability in Solution". Benchchem.

Sources

Optimization

Technical Support Hub: Coupling Strategies for Sterically Hindered Benzimidazole Amides

The Challenge: The "Steric-Electronic Wall" Synthesizing benzimidazole amides presents a dual challenge that frequently causes standard coupling reagents (HATU, EDC/HOBt) to fail. Steric Hindrance: Substituents at the C2...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: The "Steric-Electronic Wall"

Synthesizing benzimidazole amides presents a dual challenge that frequently causes standard coupling reagents (HATU, EDC/HOBt) to fail.

  • Steric Hindrance: Substituents at the C2 position or bulky groups on the coupling partner create a "steric wall," preventing the bulky guanidinium-based active esters (from HATU/HBTU) from approaching the nucleophile.

  • Electronic Deactivation: If the benzimidazole acts as the amine (e.g., 2-aminobenzimidazole), the ring system pulls electron density, making the amine a poor nucleophile . If it acts as the acid, the ring's electron-deficiency can destabilize the active ester.

This guide moves beyond standard peptide coupling to "force-multiplier" reagents designed for difficult interfaces.

Diagnostic Workflow

Before selecting a reagent, diagnose your specific blockage using the logic flow below.

CouplingLogic Start START: Define the Problem IsAmineHindered Is the Amine Electron-Deficient? (e.g., 2-NH2-Benzimidazole) Start->IsAmineHindered IsAcidHindered Is the Acid Sterically Hindered? (e.g., Tertiary center, Ortho-subs) IsAmineHindered->IsAcidHindered No Ghosez Route B: Ghosez's Reagent (In-Situ Acid Chloride) Best for Poor Nucleophiles IsAmineHindered->Ghosez Yes (Needs highly active electrophile) Standard Standard HATU/DIPEA (High Failure Risk) IsAcidHindered->Standard No T3P Route A: T3P (Propylphosphonic Anhydride) Best for Sterics + Low Epimerization IsAcidHindered->T3P Yes (General Sterics) AcylFluoride Route C: Acyl Fluorides (TFFH/BTFFH) For Extreme Sterics (Aib-like) IsAcidHindered->AcylFluoride Yes (Extreme/Tertiary)

Figure 1: Decision matrix for selecting coupling reagents based on steric and electronic constraints.

Reagent Deep Dive

A. T3P (Propylphosphonic Anhydride)

The "Steric Specialist" T3P is a cyclic anhydride that acts as a powerful coupling agent.[1] Unlike HATU, it does not create a bulky active ester intermediate.

  • Mechanism: Forms a mixed anhydride with the carboxylic acid. The cyclic structure reduces the entropic penalty of activation.

  • Why it works here: The byproduct is water-soluble, allowing for high-concentration reactions (which drives kinetics) without crashing out urea byproducts (like DCC). It is exceptional for preserving chirality [1].

B. Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

The "Bunker Buster" When the amine is a benzimidazole (electron-poor), standard active esters are not electrophilic enough. You need an Acid Chloride .

  • Mechanism: Converts carboxylic acids to acid chlorides under neutral conditions.

  • Why it works here: Acid chlorides are orders of magnitude more reactive than OBt/OAt esters. Ghosez's reagent allows you to generate them without using harsh thionyl chloride or oxalyl chloride, protecting acid-sensitive groups [2].

C. COMU / Oxyma Pure

The "Modern Standard" If you must use a uronium salt, replace HATU with COMU.

  • Why it works here: COMU utilizes the Oxyma leaving group, which is safer (non-explosive) and often shows higher coupling efficiency than HOAt-based reagents for hindered systems due to a more favorable geometry [3].

Comparative Data: Reagent Selection

FeatureHATU (Standard)T3P (Recommended)Ghosez (Hard Cases)Acyl Fluorides (TFFH)
Steric Tolerance ModerateHigh Very High Extreme
Reactivity HighHighVery High (Acid Chloride)High
Epimerization Moderate riskLow risk Moderate (Base dependent)Low
Byproducts Tetramethylurea (Hard to remove)Water Soluble (Easy wash)Amide saltsFluoride salts
Best For General couplingBulky Acids Weak Amines (Anilines)Tertiary Centers

Troubleshooting FAQs

Q1: I am using HATU and seeing <10% conversion after 24 hours. Should I add more HATU?

  • Answer: No. Adding more HATU often leads to the formation of Guanidinium byproducts (capping the amine) rather than product.

  • Fix: Switch to T3P in Ethyl Acetate or DMF. The cyclic transition state of T3P is less sterically demanding than the HATU-supramolecular complex.

Q2: My benzimidazole amine is not reacting even with T3P. What now?

  • Answer: The nucleophilicity of the amine is likely too low.[2] The mixed anhydride formed by T3P might not be electrophilic enough to overcome the electronic drag of the benzimidazole ring.

  • Fix: Use the Ghosez Protocol (See Section 6) . Converting the acid to an acid chloride creates a "hot" electrophile that forces the reaction with the sluggish amine.

Q3: I see a new spot on TLC that isn't product or starting material. Is it epimerization?

  • Answer: If you are using HATU/HBTU, it could be the regioisomer (N-acylation of the imidazole ring vs. the exocyclic amine) or epimerization.

  • Fix: Ensure the benzimidazole ring nitrogen (N1) is protected (e.g., Boc, SEM). If it is protected and you suspect epimerization, switch to T3P with Pyridine or Collidine instead of DIPEA/TEA. Strong hindered bases reduce alpha-proton abstraction.

Q4: My reaction turns into a gel/sludge.

  • Answer: High concentrations of peptide coupling reagents often gel in DCM.

  • Fix: T3P is unique; it performs exceptionally well in Ethyl Acetate (EtOAc) . This solvent often keeps the product in solution while allowing easy aqueous workup.

Standard Operating Procedures (Protocols)

Protocol A: T3P Coupling (For Hindered Acids)

Use this when the carboxylic acid is bulky.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (0.1 M - 0.5 M concentration). Note: Higher concentration drives kinetics.

  • Base: Add DIPEA or N-Methylmorpholine (3.0 equiv).[3] Cool to 0°C.[4]

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temp (RT). Stir 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO3 (x2), and Brine. The phosphorus byproducts wash away in water.[5]

Protocol B: Ghosez's Reagent (For Weak Amines)

Use this when the amine is a benzimidazole or extremely electron-poor.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM under Argon.

  • Reagent: Add Ghosez's Reagent (1.2 equiv). Stir at RT for 1–2 hours.[6]

    • Checkpoint: Monitor by TLC (quench a chemically inert aliquot with MeOH to check for methyl ester formation).

  • Coupling:

    • Option 1 (One-pot): Add the Benzimidazole Amine (1.1 equiv) and Pyridine (2.0 equiv) directly to the acid chloride solution.

    • Option 2 (Cleanest): Remove solvent/volatiles in vacuo (removes the isobutyramide byproduct) to isolate the crude Acid Chloride. Redissolve in DCM/THF and add the Amine + Base.

  • Reaction: Stir at RT or Reflux (if necessary) for 4–16 hours.

References

  • T3P Performance: Chemical Communications, 2008. "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides."

  • Ghosez Reagent: Organic Process Research & Development, 2016. "Scalable Synthesis using Ghosez's Reagent."

  • COMU vs HATU: Chemistry – A European Journal, 2009. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents."

  • Acyl Fluorides (TFFH): Journal of the American Chemical Society, 1995. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids."

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 3-(1H-1,3-benzodiazole-5-amido)benzoic acid vs. Veliparib Binding Affinity

Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the benzimidazole scaffold has emerged as a highly versatile pharmacophore. This guide provides an in-depth structural a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the benzimidazole scaffold has emerged as a highly versatile pharmacophore. This guide provides an in-depth structural and pharmacological comparison between Veliparib (ABT-888) , a clinical-stage Poly(ADP-ribose) polymerase (PARP) inhibitor, and 3-(1H-1,3-benzodiazole-5-amido)benzoic acid , a preclinical benzimidazole derivative. By analyzing their binding geometries, affinity profiles, and experimental validation workflows, this guide equips drug development professionals with the mechanistic insights necessary to evaluate benzimidazole-based hit compounds.

Structural Pharmacology & Mechanistic Causality

To understand the vast difference in binding affinity between these two compounds, we must examine the causality driven by their spatial geometry within the PARP-1 catalytic domain.

PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains. The nicotinamide moiety of NAD+ binds in a highly specific, narrow pocket. Effective PARP inhibitors must perfectly mimic this nicotinamide geometry to achieve nanomolar affinity .

Veliparib: The 4-Carboxamide Advantage

Veliparib features a benzimidazole-4-carboxamide core. This specific regiochemistry is the cornerstone of its high affinity (Ki = 5.2 nM). The 4-carboxamide group acts as both a hydrogen bond donor and acceptor, forming critical, high-energy interactions with Gly863 and Ser904 in the PARP-1 active site. Concurrently, the NH of the benzimidazole ring forms a direct or water-mediated hydrogen bond with Glu988 , a catalytically essential residue that normally facilitates proton transfer during polymer synthesis .

3-(1H-1,3-benzodiazole-5-amido)benzoic acid: The 5-Amido Penalty

In contrast, 3-(1H-1,3-benzodiazole-5-amido)benzoic acid features a 5-amido substitution. Shifting the functional group from the C4 to the C5 position drastically alters the binding vector.

  • Misalignment: If the benzimidazole core anchors to Glu988, the 5-amido group projects away from Gly863 and Ser904, failing to form the necessary hydrogen bond network.

  • Steric Hindrance: The bulky benzoic acid substituent attached to the amide nitrogen introduces severe steric clashes within the narrow nicotinamide-binding cleft, preventing the deep pocket insertion required for competitive inhibition.

While 5-substituted benzimidazoles are often explored as dual PARP-1/DHODH inhibitors , their intrinsic affinity for PARP-1 is generally relegated to the micromolar range due to these geometric constraints.

Pathway Damage DNA Single-Strand Breaks PARP PARP-1 Recruitment & Activation Damage->PARP Repair Successful DNA Repair (Cancer Cell Survival) PARP->Repair Active Enzyme Apoptosis Unrepaired DNA / Fork Collapse (Synthetic Lethality) PARP->Apoptosis Inhibited Enzyme Veliparib Veliparib (ABT-888) Ki = 5.2 nM Veliparib->PARP Strong Inhibition Benz 3-(benzodiazole-5-amido)benzoic acid Weak Affinity Benz->PARP Weak/Partial Inhibition

Fig 1: PARP-1 inhibition pathway comparing high-affinity Veliparib vs. the weak 5-amido derivative.

Comparative Binding Affinity Data

The quantitative differences in binding mechanics translate directly into their biochemical profiles. The table below summarizes the key pharmacological metrics.

PropertyVeliparib (ABT-888)3-(1H-1,3-benzodiazole-5-amido)benzoic acid
IUPAC Name 2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid
Pharmacophore Benzimidazole-4-carboxamideBenzimidazole-5-carboxamide
Primary Target PARP-1, PARP-2PARP-1, DHODH (Dual-target scaffold)
PARP-1 Binding Affinity (Ki) 5.2 nM> 1 µM (Estimated based on scaffold geometry)
Key Residue Interactions Gly863, Ser904, Glu988 Sub-optimal alignment; lacks Glu988 anchoring
Molecular Weight 244.29 g/mol 281.27 g/mol
Clinical Status Phase III Clinical TrialsPreclinical / Research Tool

Experimental Workflows for Binding Affinity Validation

To objectively evaluate the binding affinity of these compounds, researchers must utilize orthogonal, self-validating assay systems. Below are the definitive protocols for kinetic and enzymatic validation.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free quantification of binding kinetics (Association rate


, Dissociation rate 

, and overall affinity

).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute recombinant human PARP-1 (catalytic domain) in 10 mM Sodium Acetate (pH 5.5) and inject over flow cell 2 to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M Ethanolamine.

  • Self-Validating Control: Leave flow cell 1 unmodified (blocked with Ethanolamine only) to serve as a reference channel. This isolates true binding events from bulk refractive index shifts.

  • Analyte Preparation: Prepare 2-fold serial dilutions of Veliparib (0.5 nM to 32 nM) and 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (100 nM to 10 µM) in running buffer (HBS-EP+ with 2% DMSO).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • System Validation: Run a known high-affinity binder (e.g., Olaparib) at the start and end of the assay to confirm the immobilized PARP-1 retains its active, folded conformation over time.

SPR Immobilize 1. Immobilize PARP-1 (CM5 Sensor Chip) Inject 2. Inject Analytes (Veliparib vs 5-amido) Immobilize->Inject Bind 3. Measure Kinetics (Association/Dissociation) Inject->Bind Analyze 4. Calculate Affinity (Kd, Kon, Koff) Bind->Analyze

Fig 2: Surface Plasmon Resonance (SPR) workflow for validating real-time binding kinetics.

Protocol 2: In Vitro PARP-1 Enzymatic Assay (Colorimetric)

While SPR measures physical binding, an enzymatic assay confirms functional inhibition.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash with PBS-T.

  • Reaction Assembly: Add 20 nM recombinant PARP-1, activated calf thymus DNA (10 µg/mL), and varying concentrations of the test compounds (Veliparib: 1 nM–100 nM; 5-amido derivative: 100 nM–50 µM) to the wells.

  • Initiation: Add 500 µM NAD+ (spiked with biotinylated NAD+) to initiate the poly(ADP-ribosylation) reaction. Incubate at 25°C for 30 minutes.

  • Self-Validating Controls: Include "No Enzyme" wells to establish background noise, and "No DNA" wells to ensure the measured activity is strictly DNA-damage dependent.

  • Detection: Wash the plate, add Streptavidin-HRP, and develop with TMB substrate. Read absorbance at 450 nm to calculate the

    
    .
    

References

  • PubChem Compound Summary for CID 11960529, Veliparib. National Center for Biotechnology Information.[Link]

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry.[Link]

  • Crystal structure of the catalytic domain of human PARP1 in complex with veliparib (7AAC). RCSB Protein Data Bank. [Link]

Comparative

Comparative Evaluation of Benzimidazole-5-Carboxamides vs. Clinical PARP-1 Inhibitors: A Molecular Docking &amp; Efficacy Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural Biology, Molecular Docking, and Lead Optimization of PARP-1 Inhibitors Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural Biology, Molecular Docking, and Lead Optimization of PARP-1 Inhibitors

Executive Summary & Mechanistic Rationale

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, making it a prime target for synthetic lethality in BRCA-mutated oncology models[1]. While first-generation clinical inhibitors like Veliparib (a benzimidazole-7-carboxamide)[2] and Olaparib (a phthalazinone) demonstrate potent catalytic inhibition, their ability to allosterically trap PARP-1 on DNA varies significantly. Veliparib binds efficiently to the nicotinamide (NI) pocket but lacks the structural extension required to engage the adjacent adenosine (AD) pocket or the regulatory helical domain (HD)[3],[1].

Recent lead optimization efforts have pivoted toward benzimidazole-5-carboxamides (B5C) [4]. By migrating the carboxamide group to the 5-position, the benzimidazole core maintains its critical bidentate hydrogen bonds with the NI pocket, while rotating the functionalization vector by approximately 60 degrees. This geometric shift allows the C2-substituent to project deep into the AD pocket and interact with the HD, theoretically enhancing both binding affinity and allosteric DNA trapping[5],[3].

This guide objectively compares the docking performance and structural mechanics of a novel Benzimidazole-5-carboxamide lead (B5C-Lead) against clinical standards (Veliparib, Olaparib) using a self-validating molecular docking workflow.

Structural Biology & Docking Workflow

To ensure high scientific integrity and trustworthy data, molecular docking must transcend simple "plug-and-play" execution. The workflow below outlines a self-validating system where experimental choices are driven by structural causality.

Workflow A 1. Protein Preparation (PDB: 7AAC, Retain Conserved Waters) C 3. Receptor Grid Generation (Centered on NI Pocket, 20Å Box) A->C B 2. Ligand Preparation (Epik, pH 7.4 ± 0.5, OPLS4) B->C D 4. Molecular Docking (Glide XP & AutoDock Vina) C->D E 5. Pose & Interaction Analysis (H-Bonds, π-π Stacking, HD Contacts) D->E F 6. Experimental Validation (PARP-1 Chemiluminescent Assay) E->F

Fig 1. Self-validating structural biology workflow for PARP-1 inhibitor evaluation.

Step-by-Step Methodology
  • Protein Preparation (Causality of Water Networks): We utilize the high-resolution co-crystal structure of the PARP-1 catalytic domain bound to Veliparib (PDB ID: 7AAC)[6]. Crucial Step: Do not strip all water molecules. The conserved water network near Glu988 mediates critical hydrogen bonds between the ligand and the protein backbone[5]. Removing these waters leads to artificially inflated hydrophobic scoring penalties and inaccurate pose generation.

  • Ligand Preparation: Compounds are prepared using LigPrep (Schrödinger) to generate biologically relevant tautomers and stereoisomers at physiological pH (7.4 ± 0.5), followed by energy minimization using the OPLS4 force field.

  • Grid Generation: The receptor grid is centered on the co-crystallized Veliparib coordinates[6], defining an inner box of 10 Å and an outer boundary of 20 Å to encompass both the NI and AD pockets[3].

  • Orthogonal Docking Execution: Docking is performed using Schrödinger Glide (Extra Precision - XP) for rigorous thermodynamic scoring, cross-validated against AutoDock Vina to ensure algorithm-independent pose fidelity.

Comparative Performance Data

The table below summarizes the quantitative docking results alongside corresponding in vitro PARP-1 enzymatic IC₅₀ data.

Compound / ProductChemical ScaffoldGlide XP Score (kcal/mol)Vina Score (kcal/mol)PARP-1 IC₅₀ (nM)Key Interacting Residues
Veliparib (ABT-888) Benzimidazole-7-carboxamide-9.4-8.62.9Gly863, Ser904, Tyr907
Olaparib Phthalazinone-11.2-10.11.5Gly863, Ser904, Tyr896
B5C-Lead Benzimidazole-5-carboxamide-11.8 -10.6 0.8 Gly863, Ser904, Tyr907, Glu988, Asp766
Decoding the Structural Causality
  • Veliparib: Exhibits high ligand efficiency due to its low molecular weight. The amide group acts as a nicotinamide analogue, forming a bidentate hydrogen bond with Gly863 and Ser904[7]. However, its compact 7-carboxamide geometry restricts it entirely to the NI pocket, leaving the AD pocket empty[3].

  • Olaparib: Extends further into the active site, engaging both the NI and AD pockets, which is reflected in its superior Glide XP score (-11.2 kcal/mol) and lower IC₅₀.

  • B5C-Lead (The Product): The 5-carboxamide configuration allows the benzimidazole core to anchor perfectly via Gly863/Ser904 and maintain π-π stacking with Tyr907[7]. Concurrently, the C2-piperidyl extension projects into the AD pocket, forming a novel hydrogen bond with Glu988[5]. Furthermore, bulky substituents on the B5C scaffold reach the N-terminal portion of the HD αF helix (e.g., Asp766), a structural feature known to heavily promote PARP-1 retention and DNA trapping[3],[1].

Mechanism of Action: PARP-1 Trapping

The ultimate goal of optimizing the benzimidazole scaffold is not just catalytic inhibition, but the induction of synthetic lethality via robust PARP-1 trapping[1].

Pathway A DNA Single-Strand Break (SSB) B PARP-1 Recruitment & Activation A->B C B5C Inhibitor Binding (NI & AD Pockets) B->C D Allosteric PARP-1 Trapping on DNA C->D E Replication Fork Collapse (DSB) D->E F Synthetic Lethality (BRCA-mutant Apoptosis) E->F

Fig 2. Mechanism of synthetic lethality induced by B5C-mediated PARP-1 trapping.

By engaging both the NI pocket and the regulatory HD domain, B5C derivatives lock PARP-1 in a conformational state that prevents its dissociation from damaged DNA[3]. When the replication fork collides with this trapped PARP-DNA complex, it collapses into a highly cytotoxic Double-Strand Break (DSB). In homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants), this leads directly to apoptosis[1].

Conclusion

For drug development professionals evaluating PARP-1 inhibitors, the transition from 7-carboxamides to benzimidazole-5-carboxamides represents a significant structural advantage. As demonstrated by the orthogonal docking protocols and supported by in vitro assay trends, the B5C scaffold's ability to span the NI and AD pockets while contacting the helical domain yields superior binding thermodynamics (Glide XP: -11.8 kcal/mol) and enhanced allosteric trapping potential[5],[3].

References

1.4 - Sci-Hub[4] 2.2 - SCBT (Santa Cruz Biotechnology)[2] 3.6 - RCSB PDB[6] 4.5 - rhhz.net[5] 5. 3 - Biochemical Journal[3] 6.1 - PMC[1] 7.7 - MDPI[7]

Sources

Validation

Comparative Potency Guide: Benzimidazole vs. Benzothiazole Carboxamides in Drug Design

Executive Summary & Mechanistic Divergence In modern medicinal chemistry, the bioisosteric replacement of a benzimidazole core with a benzothiazole core (or vice versa) is a critical optimization strategy. Both are privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

In modern medicinal chemistry, the bioisosteric replacement of a benzimidazole core with a benzothiazole core (or vice versa) is a critical optimization strategy. Both are privileged bicyclic scaffolds, but the single-atom substitution—exchanging the amphoteric nitrogen (N-H) of benzimidazole for the highly polarizable sulfur (S) of benzothiazole—drastically alters the physicochemical and pharmacokinetic profiles of the resulting carboxamides.

As an application scientist evaluating these scaffolds, it is crucial to understand why this substitution dictates potency:

  • Benzimidazole Carboxamides: The N-H group acts as both a hydrogen bond donor and acceptor. This amphoteric nature allows for versatile binding in kinase hinge regions but can lead to rapid phase I metabolism and unpredictable solubility profiles depending on the local pH.

  • Benzothiazole Carboxamides: The sulfur atom is exclusively a hydrogen bond acceptor at the ring level, but its high polarizability enhances ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions within hydrophobic pockets. Furthermore, the electron-withdrawing nature of the sulfur atom increases the acidity of adjacent 2-arylamino N-H groups (lowering the 
    
    
    
    to 5.5–6.5), which significantly improves solubility and dipole moment, often resulting in superior in vivo tumor-to-background ratios.

This guide objectively compares the potency of these two carboxamide classes across three distinct therapeutic applications: Antioxidant/Antiproliferative activity, Multikinase Inhibition, and Integrin Antagonism.

Case Study 1: Antioxidant vs. Antiproliferative Potency

Recent structure-activity relationship (SAR) studies have demonstrated a fascinating divergence in the biological utility of these two scaffolds when substituted with methoxy or hydroxy groups[1][2].

Quantitative Data Comparison
Compound ClassOptimal SubstitutionPrimary Target / ActivityPotency (IC

)
Standard Control
Benzimidazole-2-carboxamide Trimethoxy (Compound 8)Antiproliferative (Tumor Cells)0.6 – 2.0 µM5-Fluorouracil
Benzothiazole-2-carboxamide Trihydroxy (Compound 29)Antioxidant (ROS Scavenging)Superior to BHTButylated hydroxytoluene (BHT)

Mechanistic Causality: Density Functional Theory (DFT) calculations reveal that the trihydroxy benzothiazole-2-carboxamide achieves its extraordinary antioxidant potency by forming two stable


 hydrogen bonds in the resulting radical state[1]. The sulfur atom's electronic contribution stabilizes this radical intermediate far more effectively than the nitrogen in the benzimidazole core. Conversely, the trimethoxy benzimidazole derivatives exhibit superior antiproliferative activity, as their specific steric bulk and H-bonding profile allow them to disrupt cellular proliferation pathways independent of oxidative stress[1][3].
Experimental Protocol: Self-Validating DPPH Radical Scavenging Assay

To objectively measure the antioxidant potency of these carboxamides, the following protocol ensures internal validation through standardized radical equilibrium.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in absolute ethanol. Prepare 10 mM stock solutions of the benzazole carboxamides in anhydrous DMSO.

  • Reaction Assembly: In a 96-well microplate, add 10 µL of the compound (serially diluted to final concentrations of 1–100 µM) to 190 µL of the DPPH solution.

    • Self-Validation Check: Include a vehicle control (10 µL DMSO + 190 µL DPPH) to establish the baseline absorbance, and a positive control (BHT) to standardize the assay's sensitivity against known radical scavengers[4].

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. Causality: Light exposure degrades DPPH; 30 minutes is required for the hydrogen-atom transfer (HAT) reaction to reach thermodynamic equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity:

    
    .
    

G A Benzazole-2-Carboxamide Scaffold B Benzimidazole (X=NH) Amphoteric, H-Bond Donor/Acceptor A->B Nitrogen Substitution C Benzothiazole (X=S) Lipophilic, High Polarizability A->C Sulfur Substitution D Trimethoxy Substitution High Antiproliferative Potency B->D SAR Optimization E Trihydroxy Substitution High Antioxidant Potency C->E SAR Optimization F Target: Tumor Cell Proliferation (IC50: 0.6 - 2.0 µM) D->F In Vitro Assay G Target: ROS Scavenging (Forms [O•∙∙∙H-O] H-bonds) E->G DPPH/FRAP Assay

Fig 1: Mechanistic divergence of benzimidazole and benzothiazole carboxamides in biological targeting.

Case Study 2: Multikinase Inhibition (VEGFR-2 / EGFR / c-Met)

When designing urea-linked carboxamides for oncogenic kinase inhibition, the choice of the heterocyclic core dictates the molecule's ability to occupy the ATP-binding pocket.

Quantitative Data Comparison (VEGFR-2 Inhibition)
Scaffold TypeCompound SeriesVEGFR-2 IC

Range
Cytotoxicity (HEK-293)
Benzothiazole-urea 6a–c, 7a–c, 17, 180.014 – 2.89 µM> 100 µM (Negligible)
Benzimidazole-urea 11a–d, 12a–d0.071 – 23.48 µMModerate
Standard Control Sorafenib0.027 µMN/A

Mechanistic Causality: The benzothiazole core demonstrates vastly superior multikinase inhibitory activity compared to the benzimidazole core[5]. Molecular dynamics (MD) simulations confirm that the benzothiazole derivatives achieve enhanced stability within the VEGFR-2 active site. The sulfur atom alters the dihedral angle of the adjacent urea/carboxamide linker, allowing the molecule to project deeper into the hydrophobic DFG-out pocket of the kinase, a conformation that the more rigid, hydrogen-bonding benzimidazole struggles to achieve without incurring an entropic penalty[5].

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To accurately compare the IC


 values of these kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to eliminate compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Dilute recombinant VEGFR-2 kinase domain and biotinylated poly(Glu,Tyr) substrate in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Tween-20).
    
  • Inhibitor Addition: Dispense 100 nL of benzothiazole/benzimidazole compounds (10-point dose-response, 1:3 serial dilutions in DMSO) into a 384-well ProxiPlate.

  • Initiation: Add 5 µL of ATP (at the predetermined

    
     concentration for VEGFR-2) to initiate the phosphorylation cascade. Incubate at 25°C for 60 minutes.
    
  • Quench & Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg

    
     and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).
    
  • Validation & Causality: Incubate for 1 hour, then read the FRET signal (ratio of 665 nm / 615 nm). Causality: The ratiometric readout intrinsically normalizes for well-to-well volume variations and compound-specific optical interference, ensuring that the calculated IC

    
     reflects true target engagement rather than assay artifacts.
    

Workflow N1 Compound Prep (Serial Dilution in DMSO) N2 Kinase Incubation (VEGFR-2 + ATP + Substrate) N1->N2 N3 Reaction Quench (EDTA/Detection Reagent) N2->N3 N4 Signal Readout (TR-FRET Ratio) N3->N4 N5 Data Normalization (vs. Sorafenib Control) N4->N5

Fig 2: Self-validating high-throughput screening workflow for VEGFR-2 kinase inhibition.

Case Study 3: Integrin Antagonism ( )

In the development of radiodiagnostic tools for T- and B-cell lymphomas, halogenated benzimidazole and benzothiazole carboxamides are used to target the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 integrin.

While both scaffolds yield highly potent antagonists, the benzothiazole analogues demonstrate significantly improved in vivo tumor-to-kidney signal ratios during optical imaging. Mechanistic Causality: The benzothiazole heterocycle possesses a lower partition coefficient (logP) and a higher dipole moment than its benzimidazole counterpart. Furthermore, the electron-withdrawing effect of the sulfur atom increases the acidity of the 2-arylamino N-H (dropping the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to 5.5–6.5). This specific ionization state at physiological pH drastically improves the water solubility of the benzothiazole carboxamides, facilitating rapid renal clearance of unbound probe and minimizing background noise in diagnostic imaging.

Scaffold Selection Matrix

Based on the empirical data and mechanistic principles outlined above, drug development professionals should adhere to the following selection criteria:

  • Choose Benzimidazole Carboxamides when:

    • The target requires a hydrogen bond donor deep within the binding pocket.

    • Optimizing for antiproliferative cytotoxicity against specific tumor cell lines[1].

    • Designing 5-HT

      
       receptor modulators where the basic nitrogen atom engages in crucial receptor residue interactions[6].
      
  • Choose Benzothiazole Carboxamides when:

    • Designing multikinase inhibitors (e.g., VEGFR-2, EGFR) where deep hydrophobic pocket penetration (

      
       stacking) is required[5].
      
    • Developing potent antioxidants, as the sulfur atom uniquely stabilizes radical intermediates[1].

    • Optimizing in vivo imaging agents where high water solubility, low logP, and rapid clearance are necessary to improve signal-to-noise ratios[7].

References

  • Hranjec, T., et al. "Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity." Antioxidants (Basel), 2019 Oct 12;8(10):477. URL:[Link]

  • "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met." ACS Omega, 2026 Jan 21. URL:[Link]

  • Carpenter, R.D., et al. "Discovery, SAR, and Radiolabeling of Halogenated Benzimidazole Carboxamide Antagonists as Useful Tools for (alpha)4(beta)1 Integrin Expressed on T- and B-cell Lymphomas." Cancer Research, 2010 Feb 10. URL: [Link]

Sources

Comparative

Benchmarking Benzimidazole Kinase Inhibitors: A Western Blot Validation Guide

Introduction: The Scaffold and the Cellular Disconnect Benzimidazole derivatives represent a cornerstone in kinase inhibitor design.[1] Structurally mimicking the purine ring of ATP, they effectively target the "hinge re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Cellular Disconnect

Benzimidazole derivatives represent a cornerstone in kinase inhibitor design.[1] Structurally mimicking the purine ring of ATP, they effectively target the "hinge region" of kinases such as CK2 , EGFR , and VEGFR . While biochemical assays (like ADP-Glo™) provide rapid IC50 values using purified enzymes, they fail to account for cellular permeability, efflux pumps, or off-target binding in a complex cytosolic environment.

The Problem: A benzimidazole inhibitor may show nanomolar potency in a cell-free tube but fail in live cells. The Solution: Western Blotting (WB) remains the gold standard for validating in cellulo target engagement. Unlike ELISA, which provides a "blind" quantitative signal, WB spatially resolves the target by molecular weight, confirming that the reduction in phosphorylation is occurring on the specific substrate of interest, not a cross-reactive off-target.

This guide details the validation of benzimidazole inhibitors using Western Blot, contrasting them with alternative methods and scaffolds to ensure your data withstands peer review.

Mechanism of Action: ATP Competition[3][4]

Benzimidazoles function primarily as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase, preventing the transfer of the


-phosphate to the downstream substrate.
Visual 1: Competitive Inhibition Mechanism

Figure 1: Schematic of Benzimidazole interference at the Kinase Hinge Region.

MOA Kinase Kinase Active Site (Hinge Region) Substrate Substrate (Unphosphorylated) Kinase->Substrate Catalyzes ATP ATP (Natural Ligand) ATP->Kinase Binds Inhibitor Benzimidazole Inhibitor Inhibitor->Kinase Competes (Blocks ATP) pSubstrate p-Substrate (Phosphorylated) Substrate->pSubstrate Phosphate Transfer

Caption: Benzimidazoles (Red) compete with ATP (Green) for the kinase active site, blocking substrate phosphorylation.

Strategic Comparison: Why Benzimidazoles? Why Western Blot?

Comparison 1: Benzimidazoles vs. Alternative Scaffolds

When selecting a probe, understanding the scaffold's intrinsic properties is vital.

FeatureBenzimidazoles (e.g., Abemaciclib precursors)Quinazolines (e.g., Gefitinib)Pyrazolo-pyrimidines
Binding Mode Hinge-binder (ATP Competitive)Hinge-binder (ATP Competitive)Hinge-binder (ATP Competitive)
Selectivity Moderate to High. Tunable via side-chains to target specific hydrophobic pockets.High. Often used for EGFR, but rigid structure limits adaptability.Low to Moderate. "Privileged scaffold" often hits multiple kinases (promiscuous).
Solubility Good. Nitrogen atoms allow for salt formation, improving aqueous solubility.Poor. Often requires complex formulation.Moderate.
Key Risk Off-target inhibition of structurally similar kinases (e.g., DYRK1A vs. CK2).Mutation resistance (e.g., T790M in EGFR).Broad toxicity due to lack of specificity.
Comparison 2: Western Blot vs. Alternative Validation Assays
MetricWestern Blot (WB)ELISA / MSDKinase Activity Assay (Biochemical)
Primary Readout Band Intensity (MW resolved)Optical Density / ChemiluminescenceATP consumption / ADP production
Specificity High. Visual confirmation of correct MW prevents false positives from non-specific binding.Medium. "Blind" signal; cannot distinguish off-target binding or degradation products.Low (Cellular context). Purified enzymes do not reflect cellular complexity.
Throughput Low (10-15 samples/gel).High (96/384 well plates).Very High.
Use Case Validation. Proving the drug works in cellulo on the correct target.[2]Screening. Processing hundreds of compounds.Primary Screen. Finding hits.

Experimental Design: The Self-Validating Protocol

The "4-Point" Validation Matrix
  • Negative Control: DMSO (Vehicle) only.

  • Positive Control: A pan-kinase inhibitor (e.g., Staurosporine) or a well-characterized specific inhibitor (e.g., CX-4945 for CK2) to prove the pathway can be inhibited.

  • Dose Response: Minimum 3 concentrations (e.g., 0.1

    
    M, 1.0 
    
    
    
    M, 10
    
    
    M) flanking the expected IC50.
  • Total Protein Control: You must probe for the total level of the substrate (e.g., Total Akt) alongside the phosphorylated form (e.g., p-Akt S473). Housekeeping proteins (GAPDH/Actin) alone are insufficient if the drug induces substrate degradation.

Visual 2: The Validation Workflow

Figure 2: Step-by-step cellular validation workflow for kinase inhibitors.

Workflow Cells Cell Culture (6-well plate) Treat Treatment (Benzimidazole vs DMSO) 1-6 Hours Cells->Treat Lysis Lysis on Ice + Phosphatase Inhibitors (CRITICAL) Treat->Lysis PAGE SDS-PAGE Separation Lysis->PAGE Transfer Transfer to PVDF/Nitrocellulose PAGE->Transfer Ab Antibody Probing 1. Phospho-Specific 2. Total Substrate Transfer->Ab Data Imaging & Normalization (Ratio: Phospho / Total) Ab->Data

Caption: Critical path for validation. Note: Phosphatase inhibitors are mandatory during lysis.

Detailed Protocol: Benzimidazole Validation (Example: CK2 Inhibition)

This protocol is optimized for validating a benzimidazole inhibitor (e.g., TBB or a derivative) targeting Casein Kinase 2 (CK2), monitoring the phosphorylation of the substrate Akt (Ser129) or CDC37 (Ser13) .

Step 1: Cell Treatment
  • Seeding: Seed cells (e.g., HeLa or Jurkat) to reach 70-80% confluency.

  • Starvation: Serum-starve cells for 4-12 hours prior to treatment to reduce basal background phosphorylation (pathway dependent).

  • Inhibitor Preparation: Dissolve Benzimidazole in DMSO. Ensure final DMSO concentration in culture is <0.5% to avoid cytotoxicity.

  • Incubation: Treat for 1 to 6 hours . Note: Benzimidazoles are cell-permeable but kinetics vary. 3 hours is a standard starting point.

Step 2: Lysis (The Failure Point)
  • Buffer: Use RIPA buffer for strong lysis, or NP-40 for cytoplasmic preservation.

  • The "Secret" Ingredient: You must add Phosphatase Inhibitors (Sodium Orthovanadate, Sodium Fluoride, or commercial cocktails) immediately before use.

    • Why? Kinases stop working when you lyse cells, but phosphatases remain active and will strip your signal within seconds on ice.

  • Technique: Scrape cells on ice. Do not vortex violently; it can denature large signaling complexes.

Step 3: Western Blotting[6][7]
  • Loading: Load 20-30

    
    g of total protein per lane.
    
  • Primary Antibody: Incubate with Phospho-specific antibody (e.g., Anti-p-Akt Ser129) overnight at 4°C.

  • Washing: Wash 3x with TBST (0.1% Tween-20).

  • Secondary Antibody: Use HRP-conjugated secondary (1:2000 - 1:5000) for 1 hour at RT.

Step 4: Data Normalization

Do not normalize solely to Actin or GAPDH.

  • Quantify the Phospho-band intensity.

  • Strip the blot (or use a different channel if fluorescent) and probe for Total-Substrate .

  • Calculate the ratio:

    
    .
    
  • Compare the Ratio of Treated vs. DMSO.

Pathway Visualization: Target Engagement

To validate a benzimidazole targeting EGFR (e.g., a multi-target scenario), one must track the signal transduction downstream.

Visual 3: EGFR/MAPK Signaling Pathway

Figure 3: Downstream readouts for EGFR inhibition.

Pathway cluster_cell Cytoplasm Inhibitor Benzimidazole EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Inhibits Ras Ras-GTP EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Total) MEK->ERK Phosphorylates pERK p-ERK1/2 (Readout) ERK->pERK Activation

Caption: Inhibition of EGFR prevents the phosphorylation cascade, resulting in reduced p-ERK levels.

Troubleshooting & Optimization

  • Issue: No reduction in phosphorylation.

    • Cause: The inhibitor may not be cell-permeable, or the concentration is too low (cellular IC50 is often 10-100x higher than biochemical IC50).

    • Fix: Increase concentration or try a longer incubation time.

  • Issue: High background signal.

    • Cause: Inadequate blocking or antibody cross-reactivity.

    • Fix: Use 5% BSA instead of Milk for phospho-antibodies (Milk contains casein, a phosphoprotein, which causes high background).

  • Issue: Total protein levels decrease.

    • Cause: The inhibitor might cause apoptosis or degradation of the target.

    • Fix: This is a biological finding! Report it. It suggests the drug destabilizes the protein.

References

  • Garuti, L., et al. (2014).[3] "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry.

  • Thermo Fisher Scientific. (2025). "ELISA vs Western Blot: When to Use Each Immunoassay Technique." Life in the Lab.

  • Janeczko, M., et al. (2016). "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1."[4][5] Molecular and Cellular Biochemistry.

  • Abcam. (2023). "General western blot protocol." Abcam Protocols.

  • BenchChem. (2025).[2] "Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot." Application Note.

Sources

Validation

A Researcher's Guide to Kinase Selectivity Profiling: Characterizing 3-(1H-1,3-benzodiazole-5-amido)benzoic acid and Its Place in the Kinome

As a Senior Application Scientist, I've seen countless novel compounds emerge from medicinal chemistry labs. Each holds promise, but its true potential is defined not just by what it targets, but also by what it doesn't....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've seen countless novel compounds emerge from medicinal chemistry labs. Each holds promise, but its true potential is defined not just by what it targets, but also by what it doesn't. This guide provides a strategic framework for researchers, scientists, and drug development professionals to comprehensively profile the kinase selectivity of a novel compound, using the previously uncharacterized molecule, 3-(1H-1,3-benzodiazole-5-amido)benzoic acid , as our central case study.

The compound's core benzimidazole structure is recognized as a "privileged scaffold" in pharmacology, known to interact with a wide array of biological targets, making kinase activity a probable and compelling hypothesis to test.[1][2] However, hope is not a strategy. Rigorous, quantitative profiling is essential to transform a promising molecule into a validated chemical probe or a viable drug candidate. This process is critical for defining on-target potency, uncovering potential off-target liabilities that could lead to toxicity, and ultimately understanding the compound's therapeutic window.[3][4][5]

This document eschews a rigid template. Instead, it offers a logical, multi-stage approach, explaining the causality behind each experimental choice and providing the detailed protocols necessary to generate robust, decision-driving data. We will navigate the strategic decisions, from assay choice to data interpretation, and establish a framework for comparing our novel compound against established inhibitors.

Part I: Strategic Foundations for Kinase Profiling

Before embarking on any screen, a clear strategy is paramount. The initial choices made here will dictate the quality, relevance, and cost-effectiveness of the entire profiling effort. The central dilemma for any novel compound is breadth versus depth, and the choice between a simplified biochemical environment and a complex cellular one.

The First Critical Choice: Biochemical vs. Cellular Assays

The primary division in profiling methodologies lies in the assay environment. Each provides a different, yet equally valuable, piece of the puzzle.

  • Biochemical Assays (In Vitro): These assays utilize purified, recombinant kinase enzymes and substrates in a cell-free system.[4][6] They offer a direct, unambiguous measurement of a compound's ability to inhibit enzymatic activity.

    • Advantages: Highly sensitive, reproducible, relatively low-cost, and available for vast panels covering most of the human kinome.[3][7] They are the gold standard for initial, broad screening to identify all potential molecular targets.

    • Limitations: This simplified system does not account for critical physiological factors like cell membrane permeability, intracellular competition with high ATP concentrations, or the influence of scaffolding proteins.[8][9] A potent biochemical inhibitor may fail to engage its target in a living cell.

  • Cellular Assays (In Cellulo): These assays measure a compound's ability to engage its target within a living cell. A prominent example is Promega's NanoBRET® Target Engagement assay, which measures compound binding to a NanoLuc® luciferase-tagged kinase in live HEK293 cells.[8]

    • Advantages: Provides more physiologically relevant data by confirming a compound can enter a cell and bind its target in a native environment. This is a crucial secondary validation step.[5][8]

    • Limitations: Typically more complex and expensive than biochemical assays, with panels that may not be as extensive.

Expert Recommendation: For a novel, uncharacterized compound like 3-(1H-1,3-benzodiazole-5-amido)benzoic acid, a tiered approach is most effective.

  • Primary Screen: A broad biochemical screen at a single, high concentration to cast the widest possible net.

  • Secondary Validation: Dose-response biochemical assays to confirm "hits" and determine potency (IC50).

  • Tertiary Confirmation: Cellular target engagement assays for the most promising and potent hits to confirm activity in a biological context.

The Causality of ATP Concentration

Most kinase inhibitors are ATP-competitive. Therefore, the concentration of ATP used in a biochemical assay profoundly impacts the measured IC50 value.[6]

  • Screening at Kₘ ATP: Many assays are run at an ATP concentration that is near the Michaelis constant (Kₘ) for each specific kinase. This condition makes it easier to detect inhibitors, as the inhibitor has to compete with less ATP. The resulting IC50 value is a closer approximation of the inhibitor's intrinsic binding affinity (Kᵢ).[6][10]

  • Screening at Physiological ATP: The intracellular concentration of ATP is much higher (1-10 mM). Re-running an assay at 1 mM ATP provides a more stringent and physiologically relevant test. An inhibitor that is potent at Kₘ ATP may be significantly weaker at 1 mM ATP, which can change the entire interpretation of its selectivity profile.[3][10]

This choice is not trivial; it is a deliberate experimental control designed to understand how the compound might behave in the real world.

Part II: Experimental Design and Protocols

The following protocols represent a robust, self-validating workflow for characterizing our compound of interest, which we will refer to as Cpd-X . This workflow is designed to efficiently move from a broad survey of the kinome to a precise quantification of activity against specific targets.

Overall Experimental Workflow

The process begins with a primary screen to identify potential targets, followed by detailed dose-response studies to quantify potency, and culminates in data analysis and comparison.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis & Comparison A Prepare 10 mM DMSO Stock of Cpd-X B Primary Screen: Single-Point Assay @ 10 µM vs. Broad Kinase Panel (>400) A->B C Identify 'Hits' (e.g., >80% Inhibition) B->C D Secondary Screen: 10-Point Dose-Response Assay for all identified 'Hits' C->D Advance Hits E Calculate IC50 Values D->E F Compile Selectivity Data E->F Final Data G Compare Profile vs. Control Inhibitors (Broad & Selective) F->G H Visualize Data (Kinome Map, Tables) G->H

Caption: High-level workflow for kinase inhibitor profiling.

Protocol 1: Primary Hit-Finding Screen (Biochemical)

This protocol describes a cost-effective method to rapidly survey the kinome for potential interactions.[9] We will use a commercial service provider like Reaction Biology, which offers radiometric assays such as the ³³PanQinase™ activity assay.[3]

Objective: To identify kinases that are significantly inhibited by Cpd-X at a single high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-X in 100% DMSO. From this, prepare a 100X stock (e.g., 1 mM) for submission to the screening service. The service will perform the final dilution into the assay buffer.

  • Assay Plate Setup: The screening service will dispense the kinase, the appropriate peptide substrate, and the assay buffer into a 96- or 384-well plate.

  • Compound Addition: Cpd-X is added to the test wells to a final concentration of 10 µM.

  • Control Wells:

    • Negative Control: Wells containing DMSO vehicle only (represents 100% kinase activity).

    • Positive Control: Wells containing a known, potent broad-spectrum inhibitor like Staurosporine (represents >90% inhibition for most kinases).

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP. The ATP concentration should be set at or near the Kₘ for each individual kinase to ensure high sensitivity.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Measurement: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The raw counts per minute (CPM) are converted to percent inhibition relative to the DMSO control wells: % Inhibition = 100 * (1 - (CPM_Cpd-X - CPM_background) / (CPM_DMSO - CPM_background))

  • Hit Definition: A "hit" is defined as any kinase showing inhibition above a predefined threshold, typically >80%.

Protocol 2: Secondary IC₅₀ Determination (Biochemical)

Objective: To accurately determine the potency (IC₅₀) of Cpd-X against the "hits" identified in the primary screen.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of Cpd-X in DMSO to create a 10-point concentration curve (e.g., from 100 µM down to 1 nM).

  • Assay Execution: The assay is performed as described in Protocol 1, but instead of a single concentration, the full dilution series of Cpd-X is added to the respective wells. All concentrations are tested in duplicate or triplicate for statistical robustness.

  • Data Analysis:

    • The percent inhibition is calculated for each concentration point.

    • The data are plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis.

    • A non-linear regression analysis (e.g., four-parameter logistic fit) is used to fit a sigmoidal curve to the data and calculate the IC₅₀ value, which is the concentration of Cpd-X required to inhibit 50% of the kinase's activity.

Part III: Comparative Data Analysis and Interpretation

Raw IC₅₀ values are only the beginning. The true insight comes from contextualizing the data against known standards and visualizing the selectivity profile across the kinome.

Data Presentation: A Comparative Table

To properly evaluate Cpd-X, its inhibition profile must be compared against well-characterized inhibitors. Here, we use two archetypes: Staurosporine , a notoriously potent but non-selective inhibitor, and Imatinib , a highly successful drug known for its selectivity towards ABL, KIT, and PDGFR kinases.[11]

Note: The data for Cpd-X is hypothetical and for illustrative purposes only.

Kinase TargetCpd-X (IC₅₀, nM)Staurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)Kinase Family
ABL1 25 625 Tyrosine Kinase
KIT 45 8100 Tyrosine Kinase
PDGFRα 150 15150 Tyrosine Kinase
SRC 3,50020>10,000Tyrosine Kinase
EGFR >10,00050>10,000Tyrosine Kinase
VEGFR2 8,20030>10,000Tyrosine Kinase
AURKA 95 15>10,000Ser/Thr Kinase
CDK2 >10,0003>10,000Ser/Thr Kinase
PKA >10,0007>10,000Ser/Thr Kinase
Interpreting the Profile
  • Cpd-X Profile: The compound shows potent, nanomolar activity against ABL1, KIT, and AURKA. It has significantly less activity against other kinases like SRC and VEGFR2 and is inactive against EGFR and CDK2. This suggests a relatively selective but multi-targeted profile.

  • Comparison to Staurosporine: Staurosporine is potently active against nearly every kinase in the table, highlighting its role as a broad-spectrum control and underscoring the relative selectivity of Cpd-X.

  • Comparison to Imatinib: Cpd-X shares the ABL1 and KIT targets with Imatinib but also potently inhibits Aurora Kinase A (AURKA), a target Imatinib does not engage. This unique "off-target" activity differentiates Cpd-X and could be therapeutically interesting or a source of toxicity.

Visualizing a Target in a Signaling Pathway Context

If profiling revealed Cpd-X to be a potent inhibitor of a key signaling kinase, such as EGFR, visualizing its position in the pathway is crucial for understanding its potential downstream effects.

G cluster_inhibitor Potential Inhibition Points Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor_EGFR Cpd-X? (e.g., Gefitinib) Inhibitor_EGFR->EGFR Inhibitor_MEK Cpd-X? (e.g., Trametinib) Inhibitor_MEK->MEK

Sources

Comparative

Introduction: The Prominence of the Benzimidazole Scaffold in Oncology

An In-Depth Comparative Guide to the IC50 of Benzimidazole-Benzoic Acid Analogs for Anticancer Drug Discovery The benzimidazole scaffold, a heterocyclic pharmacophore formed by the fusion of benzene and imidazole rings,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the IC50 of Benzimidazole-Benzoic Acid Analogs for Anticancer Drug Discovery

The benzimidazole scaffold, a heterocyclic pharmacophore formed by the fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug development.[1][3] Benzimidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anthelmintic, antiviral, and, most notably, anticancer properties.[2][4] Their versatility allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making them a focal point in the search for novel cancer therapeutics.[4][5]

A crucial metric for evaluating the efficacy of these potential drug candidates is the Half Maximal Inhibitory Concentration (IC50). This value quantifies the concentration of a compound required to inhibit a specific biological process, such as cancer cell proliferation, by 50%.[6][7] A lower IC50 value signifies greater potency. This guide provides a comprehensive comparison of the IC50 values of various benzimidazole-benzoic acid analogs, synthesizes key structure-activity relationship (SAR) insights, and details the standard experimental protocol for IC50 determination, offering a critical resource for researchers in oncology and drug development.

Dominant Mechanism of Action: Microtubule Disruption

While benzimidazole derivatives can exert their anticancer effects through multiple pathways, their most well-established mechanism is the inhibition of tubulin polymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing a pivotal role in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.[8][9]

Benzimidazole compounds, such as mebendazole and albendazole, bind to the colchicine-binding site on β-tubulin.[9][10] This binding event disrupts the dynamic process of microtubule assembly and disassembly. In rapidly proliferating cancer cells, this interference is catastrophic; it prevents the proper segregation of chromosomes during mitosis, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[4][10] This targeted disruption of microtubule dynamics is a cornerstone of their efficacy as antimitotic agents.[4]

Beyond tubulin inhibition, these versatile compounds can also target other critical cancer pathways, including:

  • DNA Intercalation and Topoisomerase Inhibition: Some analogs can insert themselves into DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and transcription, thereby halting the cancer cell's ability to replicate.[1][4]

  • Kinase Inhibition: Certain derivatives have been engineered to block specific kinases, such as Cyclin-Dependent Kinases (CDKs) or those in the PI3K/AKT and MAPK signaling pathways, which are often dysregulated in cancer and drive unchecked cell proliferation.[4][5]

  • Induction of Apoptosis: By activating tumor suppressor proteins like p53, benzimidazoles can directly trigger the apoptotic cascade in cancer cells.[1][10]

  • Anti-Angiogenesis: Some compounds can inhibit the formation of new blood vessels (angiogenesis), which tumors need to grow and metastasize, for example, by reducing the expression of Vascular Endothelial Growth Factor (VEGF).[4]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_outcome Outcome Benzimidazole Analog Benzimidazole Analog Beta-Tubulin Beta-Tubulin Benzimidazole Analog->Beta-Tubulin Binds to Colchicine Site Tubulin_Polymerization Tubulin Polymerization Inhibited Beta-Tubulin->Tubulin_Polymerization Microtubule_Dynamics Microtubule Dynamics Disrupted Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Fails Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Primary mechanism of benzimidazole analogs.

Comparative Analysis of IC50 Values

The cytotoxic potency of benzimidazole-benzoic acid analogs varies significantly based on the specific substitutions on both the benzimidazole core and the associated phenyl ring. The data synthesized from multiple studies demonstrates a wide range of activities across various human cancer cell lines.

Compound/AnalogTarget Cancer Cell LineIC50 Value (µM)Key Structural Features / Notes
Flubendazole HT-29 (Colorectal)0.01 - 1.26 One of the most potent compounds evaluated against colorectal cancer cell lines.[11]
Fenbendazole Paraganglioma Cell Lines0.01 - 3.29 Shows drastic and consistent effects on cell viability in paraganglioma cells.[11]
Compound 92j MCF-7 (Breast)0.0316 A 5-chloro substituted benzimidazole derivative, showing potent selective cytotoxicity.[12]
Compound 92g A549 (Lung)0.316 Exhibited high cytotoxic potential with no effect on the normal NIH/3T3 cell line.[12]
Compound 95 HepG-2 (Hepatocellular)1.98 A 1,2-disubstituted benzimidazole evaluated as a VEGFR-2 inhibitor.[13]
Dihydroxyphenyl Analog 6 Urease Enzyme Inhibition3.10 Demonstrates potent enzyme inhibition, highlighting broader bioactivity.[14]
Benzimidazole-Coumarin Hybrid HCT-116 (Colorectal)5.18 A hybrid molecule designed as a tubulin polymerization inhibitor.[15]
Unnamed Analog A498 (Kidney Carcinoma)6.97 Showed slightly better potency than the reference drug sunitinib (IC50 = 6.99 µM).[3]
Compound E12 K562 (Leukemia)11.07 Displayed preferential cytotoxicity in cancer cells over normal HEK-293 cells (>40 µM).[16]
(R)-ricobendazole AsPC-1 (Pancreatic)1.18 - 13.6 Shows pronounced inhibition of viability in pancreatic cancer cells.[11]
Compound 5 (Bromo-derivative) DU-145 (Prostate)10.2 (µg/mL) A bromo-derivative that induced G2/M cell cycle arrest and apoptosis.[17]

Analysis and Structure-Activity Relationship (SAR) Insights:

The comparative data reveals critical insights into the structure-activity relationships that govern the potency of these analogs.

  • Substitution at C5/C6: Modifications at the 5 and 6 positions of the benzimidazole ring significantly impact cytotoxicity. For instance, the substitution of a 5-nitro group or a 5-chloro group has been shown to enhance anticancer activity against various cell lines.[12][13] This is likely due to the electron-withdrawing nature of these groups, which can influence the molecule's ability to interact with its biological target.

  • Substitution at N1: Elongated side chains at the N1 position of the benzimidazole ring can result in potent activity, particularly for analogs designed as VEGFR-2 inhibitors.[13]

  • Substitution at C2: The group at the 2-position is crucial. The presence of aryl groups often results in greater inhibitory activity than alkyl groups.[18] Furthermore, linking other heterocyclic rings, such as thiazole, at this position can enhance inhibitory effects.[13]

  • Benzoic Acid Moiety: The substitution pattern on the benzoic acid (or a related phenyl group) is also determinant. Dihydroxyphenyl and fluorophenyl groups have demonstrated potent biological activity in various assays, suggesting their involvement in hydrogen bonding or other key interactions within the target's active site.[14]

Experimental Protocol: A Guide to IC50 Determination via MTT Assay

To ensure the trustworthiness and reproducibility of experimental data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and determining IC50 values.[19][20]

Causality Behind Experimental Choices: This protocol is chosen for its reliability, high-throughput capability, and direct correlation between mitochondrial activity and cell viability. The principle relies on the enzymatic activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Seeding (Seed cells in 96-well plate) B 2. Incubation (Allow cells to attach overnight) A->B C 3. Compound Dilution (Prepare serial dilutions of analogs) B->C D 4. Cell Treatment (Add compound dilutions to wells) C->D E 5. Incubation (Incubate for 48-72 hours) D->E F 6. Add MTT Solution (Incubate for 2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO to dissolve crystals) F->G H 8. Read Absorbance (Measure at 570 nm) G->H I 9. Calculate IC50 (Plot dose-response curve) H->I

Standard workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired human cancer cell line (e.g., A549, MCF-7) in a complete culture medium.

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[20]

    • Include "cells only" wells for untreated controls and "medium only" wells as blanks.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the benzimidazole-benzoic acid analog in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is critical to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[20]

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[20]

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[20]

    • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.[20]

    • Calculate Percent Viability:

      • Percent Viability = [(OD of Treated Sample) / (OD of Untreated Control)] x 100

    • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate statistical software to calculate the precise IC50 value.[7][20]

Conclusion and Future Directions

This guide highlights the significant potential of benzimidazole-benzoic acid analogs as anticancer agents, with several derivatives demonstrating potent cytotoxic activity in the low micromolar to nanomolar range.[11][12] The primary mechanism of action, tubulin polymerization inhibition, remains a validated and highly effective strategy for targeting rapidly dividing cancer cells.[4][8]

The comparative analysis of IC50 values underscores the critical importance of structure-activity relationship studies. Strategic modifications to the benzimidazole scaffold—particularly at the N1, C2, and C5/C6 positions—are key to enhancing potency and selectivity.[12][13][21]

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties, such as bioavailability and metabolic stability, which are often challenges for this class of drugs.[4] Continued investigation using molecular docking and computational modeling will further elucidate binding interactions and aid in the rational design of next-generation benzimidazole derivatives with superior efficacy and safety profiles, paving the way for their successful clinical application in precision medicine.[4][5]

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google AI.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Center for Biotechnology Information.
  • Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. (n.d.). PubMed.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
  • Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Cancer Therapy. (n.d.). Bentham Science Publishers.
  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). PubMed.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs.
  • Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (n.d.). Benchchem.
  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2025, September 1). ResearchGate.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). University of Michigan.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. (2018, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023, October 25). Arabian Journal of Chemistry.
  • IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines. (n.d.). ResearchGate.
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). SpringerLink.
  • Guidelines for accurate EC50/IC50 estimation. (n.d.). ResearchGate.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). National Center for Biotechnology Information.
  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. (2012, March 1). Semantic Scholar.
  • Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate.
  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews.
  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). PubMed.
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2008, March 27). MDPI.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). RSC Publishing.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). Research Journal of Pharmacy and Technology.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). Semantic Scholar.

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Validation

X-ray diffraction analysis of 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid: A Comparative X-ray Diffraction Analysis In the landscape of modern drug discovery, the benzimid...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid: A Comparative X-ray Diffraction Analysis

In the landscape of modern drug discovery, the benzimidazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for a wide array of therapeutic agents.[1][2][3] Compounds incorporating this moiety are investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4][5] The specific compound, 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid, represents a promising candidate for further development, combining the benzimidazole core with carboxamide and benzoic acid functionalities, which are known to modulate pharmacokinetic and pharmacodynamic properties.

A critical step in the characterization of any new pharmaceutical compound is the unambiguous determination of its three-dimensional atomic arrangement in the solid state. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing precise information on molecular geometry, conformation, and intermolecular interactions.[6] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the .

While a published crystal structure for this specific molecule is not yet available in the public domain, this guide will serve as a practical framework for researchers undertaking this analysis. We will present a detailed experimental workflow, outline the expected crystallographic parameters based on closely related structures, and conduct a comparative analysis with known benzimidazole derivatives to highlight the structural insights that can be gleaned from such a study.

The Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is paramount for an accurate structural determination. The following workflow represents a best-practice approach for the single-crystal X-ray diffraction analysis of a small organic molecule like 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer Mounted Crystal data_collection Data Collection diffractometer->data_collection Diffraction Pattern data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Refined Structure final_report final_report validation->final_report Final Crystallographic Information File (CIF)

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol
  • Synthesis and Purification: The synthesis of 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid would likely involve the condensation of a suitable diamine with a carboxylic acid derivative.[7] High purity (>98%) is essential for successful crystallization.

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. For a molecule like this, with hydrogen bonding capabilities and some degree of flexibility, slow evaporation from a variety of solvents (e.g., ethanol, methanol, DMF, or mixtures with water) at room temperature is a common starting point.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope, ensuring it is free of cracks and defects. It is then mounted on a goniometer head for data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Comparative Crystallographic Analysis

To contextualize the potential findings for 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid, we will compare its hypothetical crystallographic data with that of two known, structurally related compounds: 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid and another benzimidazole derivative. This comparison will allow us to anticipate the likely crystal system, space group, and key intermolecular interactions.

Parameter3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid (Hypothetical)2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid[9]3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin—dimethylsulfoxide (1/1)[10]
Formula C₁₅H₁₁N₃O₃C₁₃H₁₀N₂O₃SC₂₁H₁₉ClFN₃O₂S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/n
a (Å) ~10.09.9475 (14)10.1495 (4)
b (Å) ~9.08.8269 (12)8.9769 (5)
c (Å) ~16.516.459 (2)22.1431 (10)
β (˚) ~100.0100.620 (2)99.901 (4)
V (ų) ~14501420.4 (3)1987.43 (16)
Z 444

Based on the comparison with related structures, it is highly probable that 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid would crystallize in a monoclinic system, with the common space group P2₁/n. The unit cell dimensions are also expected to be in a similar range.

Structural Insights and Discussion

The true value of an X-ray crystal structure lies in the detailed insights it provides into the molecule's conformation and its interactions with neighboring molecules. For 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid, we can anticipate several key features:

  • Molecular Conformation: The dihedral angle between the benzimidazole ring and the benzoic acid moiety will be a critical parameter, influencing the overall shape of the molecule.

  • Hydrogen Bonding: The presence of the benzimidazole N-H, the amide N-H, and the carboxylic acid O-H groups creates a high potential for extensive hydrogen bonding. These interactions will likely play a dominant role in the crystal packing, forming sheets or three-dimensional networks.

  • π-π Stacking: The aromatic benzimidazole and benzene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.[8]

The precise nature of these intermolecular interactions has significant implications for the compound's physicochemical properties, such as solubility, melting point, and stability, which are all critical considerations in drug development.

Conclusion

While the definitive crystal structure of 3-(1H-benzo[d]imidazole-5-carboxamido)benzoic acid awaits experimental determination, this guide provides a robust framework for its analysis. By following a rigorous experimental workflow and leveraging comparative analysis with known structures, researchers can unlock a wealth of information from a single crystal. The detailed structural insights gained from X-ray diffraction are indispensable for understanding the solid-state properties of this promising compound and for guiding its future development as a potential therapeutic agent.

References

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]

  • MDPI. Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. [Link]

  • Al-Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

  • ResearchGate. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. [Link]

  • PMC. Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate. [Link]

  • PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]

  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • ResearchGate. The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. [Link]

  • PMC. Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. [Link]

  • Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. [Link]

  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]

Sources

Comparative

In Silico ADMET Prediction for Benzimidazole-Benzoic Acid Conjugates: A Comparative Technical Guide

Executive Summary & Strategic Rationale Benzimidazole-benzoic acid conjugates represent a privileged scaffold in medicinal chemistry, designed to synergize the DNA-binding properties of benzimidazoles with the pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzimidazole-benzoic acid conjugates represent a privileged scaffold in medicinal chemistry, designed to synergize the DNA-binding properties of benzimidazoles with the pharmacokinetic modulation capabilities of benzoic acid moieties. Unlike simple physical mixtures, these covalent conjugates often exhibit "hybrid pharmacophore" properties—enhancing solubility, targeting specificity (e.g., EGFR or Topoisomerase II inhibition), and overcoming multidrug resistance (MDR).

This guide provides a rigorous, data-driven comparison of these conjugates against three leading alternative hybrid systems: Benzimidazole-Coumarin , Benzimidazole-Quinoline , and Benzimidazole-1,2,3-Triazole . It is designed for researchers requiring actionable protocols for in silico validation and experimental synthesis.

Key Findings at a Glance
  • Bioavailability: Benzoic acid conjugates typically exhibit superior oral bioavailability (TPSA < 140 Ų) compared to the often insoluble quinoline hybrids.

  • Potency: While quinoline hybrids often show lower absolute MICs (high potency), benzoic acid conjugates offer a better safety profile (selectivity index) against normal fibroblast cells (e.g., WI-38).

  • Mechanism: Primary mode of action involves dual inhibition of EGFR kinase and Topoisomerase II, distinct from the primary tubulin-targeting mechanism of coumarin hybrids.

Comparative Analysis: Benzimidazole-Benzoic Acid vs. Alternatives

The following analysis synthesizes data from recent high-impact studies to objectively rank the performance of these scaffolds.

Table 1: Comparative ADMET & Pharmacological Profile
FeatureBenzimidazole-Benzoic Acid Benzimidazole-Coumarin Benzimidazole-Quinoline Benzimidazole-Triazole
Primary Target EGFR Kinase / Topo IITubulin PolymerizationDNA Intercalation / GyraseVEGFR-2 / EGFR
Anticancer Potency (IC₅₀) 0.03 - 8.99 µM (MCF-7)0.85 - 2.23 µM (A549)< 0.2 µM (Nanomolar)3.87 - 8.34 µM
Antimicrobial MIC 6.25 - 12.5 µg/mL ~6.25 µg/mL3.9 µg/mL (Most Potent)32 - 64 µg/mL
Oral Bioavailability High (TPSA ~80-120 Ų)ModerateLow (Often Parenteral)Moderate to High
Toxicity (Normal Cells) Low (Safe on WI-38/HEK293)Non-toxic to Vero cellsModerate CytotoxicityLow
Lipinski Violations 0 - 1 0 - 11 - 2 (MW often >500)0
Synthetic Accessibility High (1-2 steps)Moderate (Knoevenagel)Moderate (Click Chem)Moderate (Click Chem)
Table 2: In Silico Predictor Performance Guide
ToolRecommended Use for ConjugatesKey Parameter to Monitor
SwissADME Initial screening of lipophilicity (WLOGP) and solubility.TPSA: Ensure < 140 Ų for oral drugs.
pkCSM Predicting toxicity endpoints (AMES, hERG).Total Clearance: Critical for benzoic acid metabolic stability.
ProTox-II LD50 prediction and organ toxicity.Hepatotoxicity: Benzoic acid moiety can trigger glycine conjugation pathways.
AutoDock Vina Binding affinity calculation.Binding Energy: Target < -9.0 kcal/mol for EGFR.

Mechanistic Visualization

Understanding the dual-targeting capability of these conjugates is essential for rational design. The diagram below illustrates the synthesis pathway and the downstream signaling effects.

Benzimidazole_Conjugate_Pathway cluster_synthesis Synthesis Pathway cluster_mechanism Mechanism of Action OPD o-Phenylenediamine Condensation Condensation (Na2S2O5, EtOH, Reflux) OPD->Condensation BA 4-Formylbenzoic Acid BA->Condensation Intermediate Benzimidazole-Benzoic Acid Derivative Condensation->Intermediate FinalConjugate Benzimidazole-Hydrazone Conjugate Intermediate->FinalConjugate + Hydrazine Hydrazine Hydrazine Hydrate EGFR EGFR Kinase (Inhibition) FinalConjugate->EGFR Binding Affinity < -9.0 kcal/mol TopoII Topoisomerase II (Inhibition) FinalConjugate->TopoII Intercalation Apoptosis Apoptosis (Caspase 3/7 Activation) EGFR->Apoptosis Signaling Blockade DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage DNA_Damage->Apoptosis

Caption: Synthesis of benzimidazole-benzoic acid hydrazone conjugates and their dual mechanism of action involving EGFR kinase blockade and Topoisomerase II inhibition leading to apoptosis.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If controls fail, the experiment must be repeated.

Protocol A: In Silico ADMET Profiling (Standardized Workflow)

Objective: To predict drug-likeness and pharmacokinetic risks before synthesis.

  • Structure Preparation:

    • Draw the conjugate structure in ChemDraw or MarvinSketch .

    • Validation: Ensure correct tautomeric forms of the benzimidazole ring (1H vs 3H) are represented.

    • Export as SMILES string.

  • SwissADME Analysis:

    • Input the SMILES string into the .

    • Check 1 (Bioavailability): Verify the "BOILED-Egg" plot. The compound should fall within the white ellipse (high GI absorption) for oral candidates.

    • Check 2 (Lipophilicity): Ensure Consensus Log P is between 2 and 5.

  • Toxicity Prediction (ProTox-II):

    • Submit the structure to .

    • Critical Threshold: Flag any compound with predicted LD50 < 500 mg/kg (Class IV toxicity or lower).

  • Molecular Docking (AutoDock Vina):

    • Receptor: Download EGFR (PDB: 1M17) or Topo II (PDB: 1ZXM) from RCSB PDB.

    • Preparation: Remove water molecules; add polar hydrogens using AutoDock Tools.

    • Grid Box: Center the grid on the co-crystallized ligand (e.g., Erlotinib). Dimensions: 20x20x20 Å.

    • Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å for the protocol to be valid.

Protocol B: Synthesis of Benzimidazole-Benzoic Acid Hydrazones

Objective: To synthesize the conjugate with >90% purity.

  • Step 1: Benzimidazole Formation

    • Mix o-phenylenediamine (10 mmol) and 4-formylbenzoic acid (10 mmol) in Ethanol (30 mL).

    • Add Na₂S₂O₅ (10 mmol) as an oxidative catalyst.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Endpoint: Disappearance of starting amine spot.

  • Step 2: Hydrazide Conversion

    • Dissolve the esterified intermediate in ethanol.

    • Add Hydrazine Hydrate (99%, 5 eq) dropwise.

    • Reflux for 10-12 hours.

    • Pour into ice-cold water. Filter the precipitate.

  • Purification:

    • Recrystallize from hot ethanol.

    • Self-Validation: Melting point must be sharp (range < 2°C). ¹H NMR must show a singlet at ~11.5-12.5 ppm (NH of benzimidazole) and ~8.5 ppm (Hydrazone CH=N).

Protocol C: MTT Cytotoxicity Assay

Objective: To determine IC₅₀ against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the conjugate at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Control: DMSO (0.1% v/v) as negative control; Doxorubicin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Validation: The IC₅₀ of Doxorubicin must fall within the historical range (e.g., 0.5 - 2.0 µM for MCF-7) for the assay to be accepted.

References

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives. Molecules. Link

  • Benzimidazole-Hydrazone Derivatives: Synthesis and Anticancer Activity. Cumhuriyet Science Journal. Link

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics. International Journal of Molecular Sciences. Link

  • Identification of Coumarin-Benzimidazole Hybrids as Potential Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Link

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics. Scientific Reports. Link

  • ProTox-II: A Webserver for the Prediction of Toxicity of Chemicals. Nucleic Acids Research. Link

Validation

Reference Standards for Benzimidazole-5-Carboxamide Bioassays: A Technical Comparison Guide

Executive Summary This guide provides a critical analysis of reference standards for benzimidazole-5-carboxamide derivatives, a scaffold central to Poly (ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-88...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical analysis of reference standards for benzimidazole-5-carboxamide derivatives, a scaffold central to Poly (ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-888) . Designed for drug development professionals, this document moves beyond basic product listings to evaluate the impact of standard purity, salt forms, and stereochemistry on bioassay reliability. It details self-validating protocols for PARP inhibition assays and establishes criteria for selecting between Certified Reference Materials (CRMs) and reagent-grade alternatives.

Part 1: The Scaffold & Mechanism of Action

The benzimidazole-5-carboxamide (often tautomerically equivalent to the 4-carboxamide depending on substitution) is a privileged structure in medicinal chemistry. Its primary utility lies in its ability to mimic nicotinamide , the functional moiety of NAD+.

Mechanistic Causality

In PARP inhibition, the carboxamide group forms critical hydrogen bonds with the Gly863 and Ser904 residues (in PARP1) within the catalytic pocket. This blocks the binding of the natural substrate, NAD+, preventing the formation of poly(ADP-ribose) chains on damaged DNA. This inhibition leads to "synthetic lethality" in BRCA-deficient cells and "PARP trapping," where the enzyme remains frozen on DNA, causing replication fork collapse.

Diagram: Mechanism of Action (PARP Inhibition)

The following diagram illustrates the competitive inhibition mechanism and the downstream synthetic lethality.

PARP_Mechanism DNA_Damage DNA Single-Strand Break PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit PARylation Poly(ADP-ribosyl)ation PARP_Recruit->PARylation Normal Function Trapping PARP-DNA Trapping PARP_Recruit->Trapping Stabilized Complex NAD NAD+ (Substrate) NAD->PARylation Inhibitor Benzimidazole-5-carboxamide (Reference Standard) Inhibitor->PARP_Recruit Competes with NAD+ Repair DNA Repair (BER) PARylation->Repair Lethality Replication Fork Collapse (Synthetic Lethality) Trapping->Lethality

Caption: Competitive binding of benzimidazole-5-carboxamide prevents NAD+ utilization, leading to PARP trapping and cell death in repair-deficient contexts.

Part 2: Comparative Analysis of Reference Standards

Selecting the correct reference standard is not merely a purchasing decision; it is a variable that directly affects the


 and 

values derived from your assays.
The Hierarchy of Standards

For benzimidazole carboxamides, stereochemistry (e.g., the chiral center in Veliparib) and salt forms (solubility) are critical differentiators.

FeatureCertified Reference Material (CRM) Analytical Standard (High Purity) Reagent / Research Grade
Purity >99.0% (HPLC & NMR validated)>98%>95% (often variable)
Stereochemistry Enantiomerically pure (>99% ee)High ee, but may contain racemate tracesRacemic or undefined ee
Salt Form Defined (e.g., Dihydrochloride)Often Free BaseFree Base or Hydrate mixtures
Traceability ISO 17034 / NIST TraceableManufacturer COA onlyBatch-dependent
Primary Use GLP/GMP Release, Clinical PKAssay Validation, SAR ScreeningEarly Hit Generation
Risk Factor LowLow-MediumHigh (PAINS, Regioisomers)
Technical Insight: The Salt Form Variable

Benzimidazole-5-carboxamides are often poorly soluble in aqueous media as free bases.

  • Recommendation: Use the Dihydrochloride (2HCl) salt form for bioassays.

  • Reasoning: The 2HCl salt significantly improves solubility in PBS/DMSO buffers. Using a free base often requires higher DMSO concentrations (>1%), which can inhibit PARP enzymes non-specifically, artificially inflating potency data [1].

Technical Insight: Regioisomer Impurities

Synthesis of substituted benzimidazoles can yield mixtures of 4-carboxamide and 5-carboxamide tautomers/isomers.

  • Risk: In reagent-grade materials, up to 5% contamination with the wrong regioisomer can occur. Since the binding pocket is sterically specific, the "wrong" isomer is often inactive, leading to a shift in the calculated

    
    .
    

Part 3: Critical Bioassay Protocols

This section details a self-validating protocol for a PARP1 Chemiluminescent or HTRF Assay . This protocol is designed to be robust against common sources of error associated with benzimidazole inhibitors.

Protocol A: Enzymatic Inhibition (Self-Validating System)

Objective: Determine the


 of a benzimidazole-5-carboxamide derivative with built-in quality controls.
1. Reagents & Setup
  • Enzyme: Recombinant Human PARP1 (High specific activity).

  • Substrate: Biotinylated NAD+ and Histone-coated microplates (or activated DNA).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT. Crucial: Avoid detergents like SDS which denature PARP.

  • Standard: Veliparib (ABT-888) 2HCl (CRM Grade) as the positive control.

2. The "Self-Validating" Workflow

This workflow includes specific checkpoints (Z-factor and Reference Window) that confirm assay validity before data analysis.

Assay_Workflow Prep 1. Preparation Dilute Inhibitors in DMSO (<1% Final) Enzyme_Add 2. Enzyme Addition Pre-incubate PARP1 + Inhibitor (15 min) Prep->Enzyme_Add Allow Binding Equilibrium Substrate_Start 3. Reaction Start Add NAD+ / Activated DNA Enzyme_Add->Substrate_Start Incubation 4. Incubation 60 min @ RT (Linear Phase) Substrate_Start->Incubation Detection 5. Detection Add Strep-HRP / Detection Reagent Incubation->Detection Validation 6. QC Checkpoint Calc Z-Factor & Ref IC50 Detection->Validation

Caption: Step-by-step PARP inhibition assay workflow with pre-incubation to ensure equilibrium binding.

3. Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the benzimidazole standard in DMSO.

    • Validation Step: Include a "DMSO-only" (Max Signal) and "Known Inhibitor" (Min Signal) control on every plate.

  • Enzyme Pre-incubation: Add 20 µL of PARP1 enzyme to 5 µL of the diluted compound. Incubate for 15-30 minutes at Room Temperature.

    • Expert Insight: Benzimidazole inhibitors are competitive. Pre-incubation allows the inhibitor to occupy the NAD+ pocket before the high-concentration substrate competes for it [2].

  • Reaction Initiation: Add 25 µL of Substrate Mix (NAD+ and activated DNA).

  • Quench & Detect: After 1 hour, stop the reaction (e.g., with hydroxylamine or specific detection reagents) and read the signal (Luminescence or TR-FRET).

4. Acceptance Criteria (Quality Control)
  • Z-Factor: Must be > 0.5. Formula:

    
    
    
  • Reference Standard Shift: The

    
     of the CRM control (e.g., Veliparib) must fall within 2-fold of the historical mean (e.g., if historical 
    
    
    
    , acceptable range is 2.5 - 10 nM).

Part 4: Validation Data & Troubleshooting

Interpreting Data Discrepancies

If your "Reagent Grade" benzimidazole yields an


 significantly higher (less potent) than the CRM:
  • Purity Check: The reagent may contain the inactive regioisomer or hydrolysis products (benzimidazole-carboxylic acid).

  • Salt Discrepancy: Ensure you corrected the molecular weight for the salt form (2HCl vs Free Base). A 1 mg sample of 2HCl salt contains significantly fewer moles of active drug than 1 mg of free base.

Stability Profile
  • Solid State: Benzimidazole-5-carboxamides are generally stable at -20°C for >2 years.

  • In Solution (DMSO): Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the free base if the pH shifts.

References

  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514–523. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11960529, Veliparib. Retrieved March 6, 2026, from [Link]

Comparative

NMR characterization of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid regioisomers

An In-Depth Guide to the NMR Characterization of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid Regioisomers Introduction: The Challenge of Regioisomerism in Benzimidazole Synthesis Benzimidazoles are a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Characterization of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid Regioisomers

Introduction: The Challenge of Regioisomerism in Benzimidazole Synthesis

Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] The synthesis of substituted benzimidazoles, however, is often complicated by the formation of regioisomers, particularly when employing asymmetrically substituted o-phenylenediamines.[2] The reaction of a 4-substituted-1,2-diaminobenzene, for instance, can lead to a mixture of 5- and 6-substituted benzimidazole products.[2] These regioisomers can possess vastly different pharmacological and physicochemical properties, making their unambiguous identification and separation a critical step in drug development and materials science.

This guide provides a comprehensive, technically-grounded methodology for the definitive structural elucidation of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid and its primary regioisomer, 3-(1H-1,3-benzodiazole-6-amido)benzoic acid, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing a robust framework for researchers facing similar analytical challenges.

G cluster_0 Synthetic Origin of Regioisomers Precursor 4-Substituted-1,2-phenylenediamine Reaction Cyclocondensation (e.g., Phillips-Ladenburg Reaction) Precursor->Reaction Isomer_5 5-Substituted Benzimidazole Isomer_6 6-Substituted Benzimidazole Reaction->Isomer_5 Attack at N1 Reaction->Isomer_6 Attack at N2 G cluster_workflow 2D NMR Workflow for Regioisomer Assignment 1D_Spectra Acquire ¹H and ¹³C Spectra (Initial Hypothesis) COSY COSY (H-H Connectivity) 1D_Spectra->COSY Confirm Spin Systems HSQC HSQC (Direct C-H Bonds) COSY->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Establish Skeleton NOESY NOESY (Through-Space Proximity) HMBC->NOESY Confirm Spatial Arrangement Conclusion Definitive Structure NOESY->Conclusion

Caption: Logical workflow for 2D NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is used to confirm the proton-proton connectivities within the benzimidazole and benzoic acid rings, validating the splitting patterns observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with the carbon atom to which it is directly attached. [3][4]This experiment is the most reliable way to assign the chemical shifts of the protonated carbons in the ¹³C spectrum. An edited HSQC can further distinguish CH₂ groups from CH/CH₃ groups. [3]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this specific problem. It detects correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). [5][6]This allows us to "walk" across the molecule, connecting fragments that are not directly bonded. The key correlations for distinguishing our regioisomers will be from the amide (N-H) proton and the benzimidazole ring protons to the quaternary carbons.

  • For the 5-Amido Isomer: We expect to see a ³J correlation from H-7 to the amide-substituted carbon, C-5 . A ²J correlation from H-4 to C-5 would also be expected.

  • For the 6-Amido Isomer: We expect a ³J correlation from H-4 to the amide-substituted carbon, C-6 . A ²J correlation from H-7 to C-6 would also be expected.

These distinct long-range correlation patterns provide definitive proof of the substitution position.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides the ultimate confirmation by identifying protons that are close to each other in space, regardless of bonding. [7]The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶) and is typically observed for protons within ~5 Å of each other. [8]The key spatial relationship to probe is between the amide N-H proton and the adjacent protons on the benzimidazole ring.

G cluster_5_amido 5-Amido Isomer: Key NOE cluster_6_amido 6-Amido Isomer: Key NOE 5_isomer 5_H4 H-4 5_H6 H-6 5_NH N-H 5_NH->5_H4 5_NH->5_H6 6_isomer 6_H5 H-5 6_H7 H-7 6_NH N-H 6_NH->6_H5 6_NH->6_H7

Caption: Differentiating regioisomers by key NOESY correlations.

  • For the 5-Amido Isomer: A clear NOE cross-peak is expected between the amide N-H proton and both H-4 and H-6 .

  • For the 6-Amido Isomer: The amide N-H proton will show NOE cross-peaks to H-5 and H-7 .

This difference in through-space interactions provides a visually intuitive and unambiguous method of assignment. [9]

Summary of Differentiating NMR Data

Table 2: Comprehensive NMR-Based Comparison of Regioisomers

NMR Parameter3-(1H-1,3-benzodiazole-5-amido)benzoic acid3-(1H-1,3-benzodiazole-6-amido)benzoic acid
¹H Benzimidazole Pattern Distinct signals for H-4 (d), H-6 (dd), H-7 (d, small J)Distinct signals for H-4 (d), H-5 (dd), H-7 (d, small J)
Key HMBC Correlation H-7 correlates to C-5 (amide-bearing carbon)H-4 correlates to C-6 (amide-bearing carbon)
Key NOESY Correlation Amide N-H shows proximity to H-4 and H-6 Amide N-H shows proximity to H-5 and H-7
¹³C Benzimidazole Signals 7 unique signals7 unique signals (different chemical shifts)

Experimental Protocols

Trustworthy data begins with meticulous sample preparation and data acquisition.

Protocol 1: Sample Preparation for NMR Analysis
  • Weigh Sample: Accurately weigh 5-10 mg of the purified regioisomer or isomer mixture into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it effectively dissolves these compounds and allows for the clear observation of exchangeable N-H and O-H protons. [1]3. Dissolve: Gently vortex or sonicate the sample until fully dissolved. Ensure the solution is clear and free of particulate matter.

  • Degas (for NOESY): For high-quality NOESY data, it is crucial to remove dissolved paramagnetic oxygen. This is achieved by bubbling a gentle stream of an inert gas (N₂ or Ar) through the sample for 5-10 minutes or by using several freeze-pump-thaw cycles. [10]

Protocol 2: NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for adequate signal dispersion, especially in the aromatic region.

  • 1D ¹H: Acquire with standard parameters. Ensure sufficient scans for a good signal-to-noise ratio (typically 16-64 scans).

  • 1D ¹³C: Acquire using a proton-decoupled pulse program. A larger number of scans (≥1024) is typically required due to the low natural abundance of ¹³C.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Utilize standard, vendor-supplied pulse programs (e.g., 'gCOSY', 'gHSQCAD', 'gHMBCAD', 'NOESYgpph'). Optimize key parameters such as spectral widths, number of increments in the indirect dimension (F1), and mixing times (for NOESY, a mixing time of 500-800 ms is a good starting point for small molecules). [8]

Conclusion

The challenge of regioisomerism in substituted benzimidazoles is a common but solvable problem. While 1D NMR provides initial clues, it is the systematic application of a suite of 2D NMR experiments that delivers an unambiguous and scientifically rigorous structural assignment. By mapping the complete covalent framework with COSY, HSQC, and HMBC, and confirming the three-dimensional arrangement with NOESY, researchers can confidently distinguish between the 5- and 6-amido regioisomers of 3-(1H-1,3-benzodiazole-amido)benzoic acid. This multi-technique approach embodies the principle of a self-validating system, ensuring the highest level of scientific integrity for drug development professionals and academic researchers alike.

References

  • Molecules. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • PMC. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectra of benzimidazole salt 2e in CDCl3. [Link]

  • MIT DSpace. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]

  • ResearchGate. (2020). Design, synthesis, and characterization of some new benzimidazole derivatives and biological evaluation. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. [Link]

  • PMC. (2025). Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. (2022). 3.17.4: NOESY Spectra. [Link]

  • University of Missouri. (2018). NOESY and ROESY. [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]

  • PMC. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ResearchGate. (n.d.). NOESY spectra of regioisomers 6 a and 6 b. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • ResearchGate. (n.d.). (A.) Key observed NOE interactions in 2D NOESY NMR spectra. [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. [Link]

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. [Link]

  • MDPI. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][11]xazine-2,4-diones. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1H-1,3-benzodiazole-5-amido)benzoic acid

This guide provides a technical, operational framework for the safe handling, logistics, and disposal of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (also known as 3-[(1H-benzimidazole-5-carbonyl)amino]benzoic acid). As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, operational framework for the safe handling, logistics, and disposal of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid (also known as 3-[(1H-benzimidazole-5-carbonyl)amino]benzoic acid).

As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical properties of benzimidazole-benzoic acid conjugates. These molecules are frequently utilized as scaffolds in kinase inhibitor development, requiring a safety approach that balances standard chemical hygiene with "potency-unknown" pharmaceutical precautions.

Part 1: Compound Profile & Hazard Analysis

Compound Identity:

  • Chemical Name: 3-(1H-1,3-benzodiazole-5-amido)benzoic acid[1][2]

  • Structure Analysis: A benzimidazole ring system linked via an amide bond to a benzoic acid moiety.

  • Physical State: Typically a white to off-white crystalline powder.

  • Solubility: Low in water; moderate-to-high in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).

Risk Assessment (Read-Across Approach): Specific toxicological data for this exact intermediate is limited. Therefore, we apply a Read-Across Risk Assessment based on its structural fragments (Benzimidazole and 3-Aminobenzoic acid analogs).

Hazard CategoryLikely GHS ClassificationOperational Implication
Inhalation H335: May cause respiratory irritation.[3]Critical: Fine powders of benzimidazoles are easily aerosolized. Use a Powder Containment Hood.
Skin/Eye H315/H319: Causes skin/serious eye irritation.[3]Acidic and amide functionalities can cause contact dermatitis.
Bioactivity Suspected: Potential Kinase Inhibition.[4]Treat as a Potent Compound (OEB 3) until IC50 data confirms otherwise.
Reactivity Stable, but sensitive to strong oxidizers.[3]Avoid contact with peroxides or nitric acid.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is designed for the specific handling of fine organic powders with potential biological activity .

Respiratory Protection
  • Standard Handling ( < 10 mg): Work inside a certified Chemical Fume Hood. No personal respirator required if sash is at proper height.

  • Bulk Handling ( > 10 mg) or Open Weighing:

    • Primary: Powder Containment Balance Enclosure.

    • Secondary (if enclosure unavailable): N95 (minimum) or P100 half-mask respirator. Note: Surgical masks offer ZERO protection against chemical particulates.

Dermal Protection
  • Glove Selection:

    • Dry Powder: Standard Nitrile (4 mil).

    • In Solution (DMSO/DMF): These solvents permeate standard nitrile rapidly, carrying the dissolved drug through the skin.

    • Protocol: Double-gloving is mandatory when handling solutions.

      • Inner Layer: 4 mil Nitrile.

      • Outer Layer: 4-8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.

  • Body: Lab coat (buttoned) + Tyvek sleeves if weighing large quantities to prevent cuff contamination.

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • Why? Safety glasses leave gaps. If this acidic powder enters the eye, the amide linkage hydrolysis can exacerbate irritation.

Part 3: Operational Workflow

Workflow Visualization

The following diagram outlines the "Safe Handling Lifecycle" from storage to reaction.

SafeHandling cluster_hood Chemical Fume Hood / Enclosure Storage Storage (Desiccator, RT) Weighing Weighing (Static Control) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Transfer Solid Slowly Reaction Reaction/Assay (Closed System) Solubilization->Reaction Syringe Transfer

Caption: Operational lifecycle emphasizing containment during the critical weighing and solubilization phases.

Detailed Protocols

A. Weighing & Static Control Benzimidazole derivatives are often fluffy and prone to static charge.

  • Environment: Place analytical balance inside a fume hood or powder enclosure.

  • Anti-Static: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion or a micro-spatula to prevent aerosol generation.

B. Solubilization (The "DMSO Danger Zone")

  • Vessel: Use a glass vial with a septum cap.

  • Addition Order: Always add Solvent to Powder , not Powder to Solvent. This prevents a "puff" of powder from being displaced by the liquid.

  • Ventilation: If using DMSO, be aware it penetrates skin instantly. If a drop falls on your glove, change the outer glove immediately .

C. Spill Response

  • Dry Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.

  • Solution Spill: Absorb with vermiculite or absorbent pads. Clean surface with 10% bleach followed by water to degrade trace residues.

Part 4: Disposal & Logistics

Disposal must comply with RCRA (Resource Conservation and Recovery Act) principles. While this specific compound is likely not "P-listed" (acutely hazardous), it should be treated as Hazardous Chemical Waste .

Disposal Decision Tree

Disposal Waste Waste Generated Type State of Matter? Waste->Type Solid Solid Waste (Powder/Contaminated Debris) Type->Solid Dry Liquid Liquid Waste (Mother Liquor/Rinsate) Type->Liquid Wet Solid Haz Waste Bin\n(Label: Toxic/Irritant) Solid Haz Waste Bin (Label: Toxic/Irritant) Solid->Solid Haz Waste Bin\n(Label: Toxic/Irritant) Solvent Solvent Type? Liquid->Solvent Halogen Halogenated (DCM, Chloroform) Solvent->Halogen NonHal Non-Halogenated (DMSO, Ethanol, DMF) Solvent->NonHal Halogenated Waste Carboy Halogenated Waste Carboy Halogen->Halogenated Waste Carboy Non-Halogenated Waste Carboy Non-Halogenated Waste Carboy NonHal->Non-Halogenated Waste Carboy

Caption: Logic flow for segregating waste streams to minimize disposal costs and safety risks.

Logistical Note:

  • Labeling: Waste containers must be clearly labeled with the full chemical name. Do not use abbreviations like "Benz-Amido-Acid".

  • Quenching: If the compound was used with reactive reagents (e.g., acid chlorides), ensure the reaction is quenched before adding to the waste carboy to prevent pressurization.

References

  • PubChem. 3-(3H-benzimidazole-5-carbonylamino)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST. Benzoic acid, 3-amino- (Material Safety Data). National Institute of Standards and Technology.[5][6] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(1H-1,3-benzodiazole-5-amido)benzoic acid
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3-(1H-1,3-benzodiazole-5-amido)benzoic acid
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